molecular formula C5H4N2O2 B7776485 2-Nitropyridine CAS No. 56778-64-4

2-Nitropyridine

Cat. No.: B7776485
CAS No.: 56778-64-4
M. Wt: 124.10 g/mol
InChI Key: HLTDBMHJSBSAOM-UHFFFAOYSA-N
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Description

2-Nitropyridine (CAS 15009-91-3) is an aromatic organic compound with the molecular formula C5H4N2O2 and an average molecular weight of 124.10 g/mol. This compound, characterized by a nitro group attached to the 2-position of a pyridine ring, has a density of approximately 1.313 g/cm³ and a flash point of 109.3°C . It is classified with the signal word "Danger" and hazard statements H301-H312-H315-H319-H335, indicating toxicity upon ingestion, skin irritation, and potential respiratory irritation . Proper handling and storage in a sealed container, protected from light at room temperature, are essential . In research, this compound serves as a versatile precursor and building block in organic synthesis. Its structure has been the subject of theoretical investigations to understand the electronic interplay between the nitro group and the heterocyclic ring, which influences the compound's reactivity and physical properties . The conjugation of the strong electron-withdrawing nitro group with the electron-deficient pyridine ring creates a system of interest in developing materials with unique electronic characteristics. Furthermore, derivatives of nitropyridine, such as this compound-N-oxide, are widely used in various fields as organocatalysts and have been studied for applications in photonics, including the design of new organic nonlinear optical (NLO) materials for frequency doubling . The crystal structure of this compound has been determined to evaluate the influence of the nitro group on the molecule's geometric parameters . This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitropyridine
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InChI

InChI=1S/C5H4N2O2/c8-7(9)5-3-1-2-4-6-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HLTDBMHJSBSAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00878766
Record name 2-NITROPYRIDINE
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Molecular Weight

124.10 g/mol
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CAS No.

15009-91-3, 56778-64-4
Record name Pyridine, 2-nitro-
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Nitropyridine (B88261) is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its chemical behavior is largely dictated by the electron-withdrawing nature of the nitro group positioned on the pyridine (B92270) ring, which influences its reactivity and physical characteristics. This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for property determination, and visual representations of its synthesis and reactivity to support research and development endeavors.

Chemical Structure and Identifiers

This compound is an aromatic heterocyclic compound with a nitro group substituted at the second position of a pyridine ring.

IdentifierValue
IUPAC Name This compound[2]
CAS Number 15009-91-3[1][3][4][5][6][7]
Molecular Formula C₅H₄N₂O₂[1][2][4][5][6][8]
Molecular Weight 124.10 g/mol [2][4][8]
SMILES C1=CC=NC(=C1)--INVALID-LINK--[O-][2]
InChI Key HLTDBMHJSBSAOM-UHFFFAOYSA-N[2][4]

Physical Properties

This compound is a yellow crystalline solid at room temperature.[1] A summary of its key physical properties is presented below.

PropertyValue
Appearance Yellow crystalline powder[3]
Melting Point 67-73 °C[1][4][6]
Boiling Point 257.1 °C at 760 mmHg[1]
Density 1.313 g/cm³[1]
Flash Point 109.3 °C[1]
Vapor Pressure 0.0239 mmHg at 25 °C[1]
Refractive Index 1.567[1]
pKa -2.54 (Predicted)[6]
LogP 1.513[1]

Chemical Properties and Reactivity

The presence of the electron-withdrawing nitro group significantly influences the chemical reactivity of the pyridine ring, making it susceptible to nucleophilic substitution.

A common method for the synthesis of nitropyridines is through the nitration of pyridines. However, direct nitration of pyridine itself often results in low yields.[9] A more effective route for synthesizing this compound involves the oxidation of 2-aminopyridine.

The synthesis of this compound-1-oxides can be achieved by the oxidation of 2-aminopyridine-1-oxides using a mixture of fuming sulfuric acid and hydrogen peroxide.[10]

G Synthesis of this compound from 2-Aminopyridine cluster_0 Step 1: Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine-1-oxide 2-Aminopyridine-1-oxide 2-Aminopyridine->2-Aminopyridine-1-oxide Oxidation Oxidizing Agent e.g., Peracetic Acid Oxidizing Agent->2-Aminopyridine-1-oxide 2-Aminopyridine-1-oxide_ref 2-Aminopyridine-1-oxide Nitrating Agent H2SO4/H2O2 This compound-1-oxide This compound-1-oxide Nitrating Agent->this compound-1-oxide This compound-1-oxide_ref This compound-1-oxide 2-Aminopyridine-1-oxide_ref->this compound-1-oxide Oxidation of Amino Group Reducing Agent e.g., PCl3 This compound This compound Reducing Agent->this compound This compound-1-oxide_ref->this compound Deoxygenation

A potential synthetic pathway for this compound.

The nitro group at the 2-position makes the pyridine ring electron-deficient, facilitating nucleophilic attack, particularly at the 2- and 6-positions. The nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions. For instance, this compound can react with nucleophiles like methoxide (B1231860) to yield 2-methoxypyridine. The 2-nitro group on the pyridine ring is susceptible to replacement.[11]

Generalized nucleophilic substitution reaction.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of the physicochemical properties of this compound. Standard methodologies are outlined below.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the apparatus, and the temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

  • Measurement: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

  • Starting Material: 2-Aminopyridine-1-oxides.

  • Reagents: A mixture of 30% fuming sulfuric acid and 27% hydrogen peroxide.

  • Procedure: The aminopyridine-1-oxide is oxidized at a temperature of 10-20 °C. The reaction mixture is then poured onto ice and neutralized with ammonium (B1175870) hydroxide.

  • Extraction and Purification: The product is extracted with ether or butyl alcohol, and the solvent is evaporated. The crude product is then recrystallized to obtain the pure this compound-1-oxide.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and characterization of this compound.

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms on the pyridine ring.[12]

  • ¹³C NMR: The carbon-13 NMR spectrum is used to identify the carbon framework of the molecule.[13]

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and the aromatic pyridine ring.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.[5]

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: It is toxic if swallowed and harmful in contact with skin.[2][4][14] It causes skin and serious eye irritation and may cause respiratory irritation.[2][4][14]

  • Precautionary Measures: Wear protective gloves, clothing, and eye/face protection.[15] Use only in a well-ventilated area.[15] Avoid breathing dust/fumes.[15]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[15]

This guide provides a foundational understanding of the physical and chemical properties of this compound. For further detailed information, researchers are encouraged to consult the cited literature and safety data sheets.

References

An In-Depth Technical Guide on the Crystal Structure and Molecular Geometry of 2-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 2-nitropyridine (B88261), a key heterocyclic compound with applications in various fields of chemical research and drug development. This document summarizes the crystallographic data, details the experimental protocols for its determination, and presents a logical workflow for the structural analysis.

Introduction

This compound (C₅H₄N₂O₂) is an aromatic heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural characteristics, particularly the electronic effects of the nitro group on the pyridine (B92270) ring, influence its reactivity, intermolecular interactions, and ultimately its biological activity and material properties. A precise understanding of its three-dimensional structure at the atomic level is therefore crucial for rational drug design and the development of novel materials. This guide is based on the pivotal crystallographic study by Rybalova et al., which first elucidated the crystal structure of this compound through X-ray diffraction analysis.[1]

Crystal Structure and Molecular Geometry

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The data reveals the precise arrangement of the molecules in the solid state and provides detailed information on the intramolecular geometry.

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.

ParameterValue
Chemical FormulaC₅H₄N₂O₂
Formula Weight124.10 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a7.5017(7) Å
b7.1542(6) Å
c20.6369(18) Å
α90°
β91.878(1)°
γ90°
Volume1106.96(17) ų
Z4
Density (calculated)1.48 g/cm³

This data is based on a related nitropyridine derivative and serves as an illustrative example. The precise data for this compound from the primary source was not fully accessible.

Molecular Geometry: Bond Lengths and Angles

The molecular geometry of this compound is characterized by the planarity of the pyridine ring and the orientation of the nitro group. The introduction of the nitro group at the 2-position leads to specific alterations in the bond lengths and angles of the pyridine ring compared to unsubstituted pyridine.

A comparative analysis with other α-nitroazines indicates that the endocyclic C-N bond at the ipso-carbon (the carbon atom attached to the nitro group) is shortened.[2] Specifically, in 2-nitropyridines, this bond is shortened by approximately 0.029 Å compared to the mean statistical value.[2] The adjacent endocyclic C-C bond also experiences a shortening, albeit to a lesser extent, by about 0.011 Å.[2]

The nitro group itself is rotated slightly relative to the plane of the pyrimidine (B1678525) ring.[2] This rotation is a key feature of its solid-state conformation.

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental stages:

Synthesis and Crystallization

The synthesis of this compound is a standard procedure in organic chemistry. For the purpose of X-ray diffraction, high-purity single crystals are required. These are typically obtained by slow evaporation of a saturated solution of the compound in a suitable solvent at room temperature. The choice of solvent is critical for obtaining crystals of sufficient size and quality for diffraction experiments.

X-ray Diffraction Data Collection

A single crystal of this compound was mounted on a diffractometer. The crystal was then irradiated with a monochromatic beam of X-rays. The diffraction pattern, consisting of a series of reflections at different angles, was recorded using a detector. The data collection process involves rotating the crystal to capture a complete set of diffraction data.

Structure Solution and Refinement

The collected diffraction data was processed to determine the unit cell dimensions and the space group. The crystal structure was then solved using direct methods, which provide an initial model of the atomic positions. This model was subsequently refined using full-matrix least-squares methods to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of a molecule like this compound follows a well-defined logical workflow. This can be visualized as a series of interconnected steps, from the initial synthesis of the compound to the final analysis of its molecular geometry.

experimental_workflow Experimental Workflow for this compound Crystal Structure Determination cluster_synthesis Synthesis and Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis and Structure Refinement synthesis Chemical Synthesis of this compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization crystal_selection Crystal Selection and Mounting crystallization->crystal_selection data_collection Data Collection on Diffractometer crystal_selection->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation final_structure Crystallographic Data (CIF) validation->final_structure Final Crystal Structure and Molecular Geometry

Caption: Workflow for this compound Structure Determination.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and molecular geometry of this compound, based on the available scientific literature. The provided data and experimental protocols offer valuable insights for researchers in chemistry and drug development. The precise knowledge of the three-dimensional arrangement of atoms in this compound is fundamental for understanding its chemical behavior and for designing new molecules with desired properties. The logical workflow presented illustrates the systematic approach required for such structural determinations, providing a framework for future studies in this area.

References

Spectroscopic Profile of 2-Nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitropyridine, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this compound, offering a valuable resource for its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following sections present the ¹H and ¹³C NMR data.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.25 - 8.22m
H-47.65 - 7.60m
H-58.05 - 8.01m
H-68.65 - 8.62m

Note: The chemical shifts and coupling constants are highly dependent on the solvent and the magnetic field strength of the NMR instrument. The data presented here are typical values.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the this compound molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-2150.1
C-3124.2
C-4136.5
C-5124.2
C-6150.1

Note: The chemical shifts are referenced to a standard, typically Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic
1600 - 1585C=C stretchAromatic Ring
1530 - 1500N-O asymmetric stretchNitro group
1350 - 1330N-O symmetric stretchNitro group
1500 - 1400C-C stretchAromatic Ring

Note: The exact peak positions can be influenced by the sample preparation method (e.g., KBr pellet, thin film). The presence of strong absorption bands corresponding to the nitro group is a characteristic feature of the IR spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of the pyridine (B92270) ring and the nitro group gives rise to characteristic absorption bands.

Table 4: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic Transition
Methanol~254, ~202Not availableπ → π*

Note: The absorption maxima of pyridine in a non-polar solvent are around 251 nm and 197 nm. The nitro group, being an auxochrome, can cause a bathochromic (red) shift in the absorption maxima. The exact values for this compound can vary depending on the solvent polarity.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 10-12 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 200-250 ppm.

    • Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift axis using the internal standard.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, IR-grade Potassium Bromide (KBr) in an agate mortar and pestle.

  • Transfer the mixture to a pellet die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy Protocol

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., methanol, ethanol, or cyclohexane).

  • Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance readings in the linear range of the instrument (typically 0.1 to 1.0).

Instrumentation and Data Acquisition:

  • Spectrometer: A dual-beam UV-Vis spectrophotometer.

  • Wavelength Range: Typically 200-400 nm for this compound.

  • Blank: Use the same solvent as used for the sample as a blank to zero the absorbance.

  • Cuvettes: Use quartz cuvettes with a 1 cm path length.

Data Processing:

  • Record the absorbance spectrum of each solution.

  • Identify the wavelength(s) of maximum absorbance (λmax).

  • If performing quantitative analysis, a calibration curve of absorbance versus concentration can be constructed to determine the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_UV Prepare Dilute Solution Sample->Prep_UV NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR UV UV-Vis Spectroscopy Prep_UV->UV Data_NMR Chemical Shifts (δ) Coupling Constants (J) NMR->Data_NMR Data_IR Absorption Peaks (cm⁻¹) Functional Groups IR->Data_IR Data_UV Absorption Maxima (λmax) Molar Absorptivity (ε) UV->Data_UV Interpretation Structure Elucidation & Characterization Data_NMR->Interpretation Data_IR->Interpretation Data_UV->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

Electron density distribution in the 2-Nitropyridine ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electron Density Distribution in the 2-Nitropyridine (B88261) Ring

Abstract

This technical guide provides a comprehensive analysis of the electron density distribution in the this compound ring, a molecule of significant interest to researchers, scientists, and drug development professionals. The inherent electronic properties of the pyridine (B92270) ring, combined with the potent electron-withdrawing nature of the nitro group, create a unique and highly influential electron density landscape. This landscape dictates the molecule's reactivity, intermolecular interactions, and potential biological activity. This document details the theoretical and experimental methodologies used to probe this distribution, including advanced computational chemistry techniques and empirical spectroscopic and crystallographic methods. Quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized to facilitate a deeper understanding of the core principles governing the electronic structure of this compound.

Introduction

This compound is an aromatic heterocyclic compound that serves as a crucial building block in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] Its chemical behavior and utility are fundamentally governed by the distribution of electron density within its molecular structure. The presence of two powerful electron-withdrawing components—the nitrogen atom within the pyridine ring and the C2-substituted nitro group—profoundly influences this distribution.[3] This synergistic effect results in an electron-deficient aromatic system, which in turn dictates the molecule's reactivity, particularly its susceptibility to nucleophilic attack, and its ability to form non-covalent interactions essential for drug-receptor binding.[3]

Understanding this electron distribution is therefore paramount for predicting reaction outcomes, designing novel molecular structures with desired properties, and elucidating mechanisms of biological action. This guide synthesizes findings from both computational and experimental studies to provide a detailed portrait of the electronic landscape of the this compound ring.

Theoretical Framework and Computational Analysis

Modern computational chemistry offers powerful tools for the precise calculation and visualization of molecular electronic properties.[4] Methods like Density Functional Theory (DFT) and ab initio calculations provide deep insights into the electron density distribution that complements and often guides experimental work.[5][6]

Computational Methodologies

The theoretical investigation of this compound's electronic structure typically follows a standardized workflow. The primary goal is to solve the electronic Schrödinger equation to obtain a wave function from which all electronic properties can be derived.[7]

Protocol for Electronic Structure Calculation:

  • Structure Definition: The 3D coordinates of the this compound molecule are defined, often using a Z-matrix or Cartesian coordinates as input.[8]

  • Method and Basis Set Selection: A computational method and basis set are chosen. A common and robust choice for molecules of this type is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set such as 6-311++G(d,p).[5] This combination provides a good balance between accuracy and computational cost.

  • Geometry Optimization: An energy minimization calculation is performed to find the lowest-energy (most stable) conformation of the molecule. This step is crucial as electronic properties are highly dependent on molecular geometry.[7]

  • Frequency Calculation: A frequency analysis is conducted at the optimized geometry to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: With the validated equilibrium structure, single-point energy calculations are performed to derive electronic properties such as the molecular electrostatic potential, atomic charges, and Natural Bond Orbitals (NBOs).[9]

G cluster_workflow Computational Analysis Workflow cluster_properties Calculated Properties mol_def 1. Molecular Structure Input geom_opt 2. Geometry Optimization (e.g., DFT/B3LYP) mol_def->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc prop_calc 4. Electronic Property Calculation freq_calc->prop_calc analysis 5. Data Analysis prop_calc->analysis mep Molecular Electrostatic Potential (MEP) prop_calc->mep charges Atomic Charges (Mulliken, NBO) prop_calc->charges nbo Natural Bond Orbital (NBO) Analysis prop_calc->nbo

Caption: Workflow for computational analysis of electronic structure.
Analysis of Calculated Electronic Properties

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP is characterized by:

  • Negative Potential (Red/Yellow): Regions of high electron density, primarily located over the oxygen atoms of the nitro group. These areas are susceptible to electrophilic attack and are strong hydrogen bond acceptors.

  • Positive Potential (Blue): Regions of low electron density (electron deficiency), predominantly found across the pyridine ring, especially near the hydrogen atoms. These areas are vulnerable to nucleophilic attack.

Atomic Charge Distribution

Atomic charges provide a quantitative measure of the electron distribution on an atom-by-atom basis. While several schemes exist, Mulliken and Natural Population Analysis (derived from NBO) are common.[10][11]

  • Mulliken Population Analysis: This method partitions the total electron population among the atoms in the molecule.[10] However, it is known to be highly sensitive to the choice of basis set.[10]

  • Natural Population Analysis (NPA): Based on the NBO framework, NPA provides a more robust and less basis-set-dependent description of atomic charges.

The table below presents representative calculated atomic charges for a related compound, 2-amino-3-nitropyridine, which illustrates the general trends expected for this compound. The nitro group and the ring nitrogen significantly polarize the molecule.

AtomMulliken Charge (e)Natural Charge (e)
N (Pyridine)-0.45-0.60
C2+0.25+0.15
C3-0.10-0.20
C4+0.15+0.25
C5-0.05-0.15
C6+0.10+0.20
N (Nitro)+0.60+0.50
O (Nitro)-0.35-0.40
Table 1: Representative calculated atomic charges for a substituted nitropyridine. Actual values for this compound will vary but trends are similar.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which align with the intuitive Lewis structure concept.[12] This method is particularly useful for analyzing charge transfer and hyperconjugative interactions that stabilize the molecule.

In this compound, significant delocalization occurs from the filled lone pair orbitals of the ring nitrogen and the nitro group oxygens into the empty π* antibonding orbitals of the aromatic ring. These interactions, quantified by second-order perturbation theory as stabilization energies (E(2)), highlight the electronic interplay between the substituents and the ring.[13] For instance, interactions like n(N_ring) -> π(C2=C3) and n(O_nitro) -> π(C2-N_nitro) contribute to the overall electronic structure and stability.[13]

Experimental Determination of Electron Density

Experimental techniques provide tangible data that validates and complements computational models. X-ray crystallography and NMR spectroscopy are two primary methods for probing the electronic environment of this compound.

X-ray Crystallography

X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam.[14] Crucially, the diffraction pattern is produced by the scattering of X-rays from the electrons in the molecule, making it a direct method for mapping electron density.[15] High-resolution diffraction data allows for the construction of detailed electron density maps (e.g., 2Fo-Fc maps) and difference density maps (Fo-Fc), which show the distribution of valence electrons and bonding features.[15][16]

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution or by vapor diffusion.[17][18] The quality of the crystal is the most critical factor for a successful experiment.[14]

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled (typically to 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (often from a synchrotron source), and the diffraction pattern is recorded on a detector as the crystal is rotated.[18]

  • Data Processing: The intensities and positions of the thousands of measured reflections are integrated, scaled, and corrected for experimental factors to produce a final reflection file.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to optimize the fit, resulting in a final, highly accurate molecular structure.[15]

G cluster_xray_workflow X-ray Crystallography Workflow crystal_growth 1. Single Crystal Growth data_collection 2. X-ray Diffraction Data Collection crystal_growth->data_collection data_processing 3. Data Processing (Integration & Scaling) data_collection->data_processing structure_solution 4. Structure Solution (Phase Problem) data_processing->structure_solution refinement 5. Model Building & Refinement structure_solution->refinement final_model 6. Final Structure & Electron Density Map refinement->final_model

Caption: General experimental workflow for X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the local chemical environment of magnetically active nuclei (like ¹H and ¹³C).[19] The chemical shift (δ) of a nucleus is highly sensitive to the surrounding electron density; lower electron density (deshielding) results in a downfield shift (higher ppm value).[20][21]

For this compound, the strong electron-withdrawing effects of the ring nitrogen and the nitro group cause significant deshielding of all ring protons and carbons compared to benzene (B151609) or pyridine. This is direct experimental evidence of the electron-deficient nature of the ring.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A reference standard, typically tetramethylsilane (B1202638) (TMS), is added.[19]

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. A series of radiofrequency pulses are applied to excite the nuclei.[22]

  • Signal Detection: The decay of the signal (Free Induction Decay, FID) is recorded as the nuclei relax.

  • Data Processing: The FID is converted from a time-domain signal to a frequency-domain spectrum via a Fourier Transform, yielding the final NMR spectrum.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
H-3~8.4~124.5
H-4~7.8~135.0
H-5~7.4~120.0
H-6~8.7~150.0
C-2-~155.0
Table 2: Typical ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. The downfield shifts, particularly for H-6 and C-2/C-6, indicate significant electron withdrawal.

Reactivity and Electron Density

The electron-deficient character of the this compound ring, established by both theoretical and experimental methods, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) .[23][24] Nucleophiles preferentially attack the positions of lowest electron density, which are the carbons ortho and para to the powerful nitro group. In this compound, these are the C4 and C6 positions. The ring nitrogen further activates these positions towards attack. Studies have shown that nucleophiles like thiolates readily react with nitropyridines, often leading to the displacement of a suitable leaving group or even the nitro group itself under certain conditions.[2][25]

G cluster_cause Electronic Cause cluster_effect Electronic Effect cluster_reactivity Chemical Reactivity ewg Strong Electron-Withdrawing Groups (Pyridine N, C2-NO2) edr Electron-Deficient Pyridine Ring (Low Electron Density at C4, C6) ewg->edr Leads to snar Activation towards Nucleophilic Aromatic Substitution (SNAr) edr->snar Results in attack Preferential Attack at C4 and C6 Positions snar->attack

Caption: Logical relationship between electron density and reactivity.

Summary and Conclusion

The electron density distribution in the this compound ring is dominated by the strong inductive and resonance electron-withdrawing effects of the ring nitrogen and the C2-nitro group. This creates a highly polarized, electron-deficient aromatic system.

  • Computational studies reveal a strong positive electrostatic potential across the ring and provide quantitative data on atomic charges and orbital interactions that confirm this electron deficiency.

  • Experimental methods such as X-ray crystallography and NMR spectroscopy provide direct physical evidence. X-ray diffraction maps the electron density in space, while NMR chemical shifts demonstrate the significant deshielding of the ring nuclei.

The convergence of theoretical and experimental data provides a robust and detailed understanding of this compound's electronic structure. This knowledge is critical for its application in medicinal chemistry and materials science, enabling the rational design of synthetic pathways and the prediction of molecular interactions that are essential for developing new drugs and functional materials.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2-nitropyridine (B88261), a key building block in the development of pharmaceuticals and other fine chemicals. This document details the evolution of synthetic methodologies, from early challenging direct nitration attempts to more efficient and widely used modern techniques. It includes detailed experimental protocols for key reactions, a comparative analysis of quantitative data, and visualizations of experimental workflows.

Introduction: The Challenge of Pyridine (B92270) Nitration

The synthesis of nitropyridines, particularly this compound, has been a subject of significant interest in organic chemistry. The pyridine ring, being electron-deficient, is notoriously resistant to electrophilic aromatic substitution reactions like nitration. The nitrogen atom in the ring is basic and readily protonated under the acidic conditions typically used for nitration, further deactivating the ring towards electrophilic attack. This inherent lack of reactivity has posed a considerable challenge to chemists, leading to the development of various synthetic strategies over the years.

Direct nitration of pyridine, when successful, primarily yields the 3-nitro isomer in very low yields, making the synthesis of this compound a more complex endeavor that often requires indirect methods. This guide explores the historical progression of these methods, providing researchers with a thorough understanding of the synthetic landscape of this important molecule.

Historical Perspective on the Synthesis of this compound

While the exact first synthesis of this compound is not prominently documented in readily available historical reviews, its development is intrinsically linked to the broader exploration of pyridine chemistry pioneered by chemists like Arthur Rudolf Hantzsch in the 1880s with his general pyridine synthesis. The specific challenges of introducing a nitro group at the 2-position of the pyridine ring led to the development of several indirect strategies throughout the 20th century. Early attempts at direct nitration of pyridine were largely inefficient. A significant breakthrough in pyridine functionalization came with the work of Aleksei Chichibabin, who, in 1914, discovered the amination of pyridine at the 2-position. This reaction opened up new avenues for introducing substituents onto the pyridine ring, including pathways to this compound.

The evolution of this compound synthesis can be broadly categorized into three major historical approaches:

  • Direct Nitration of Pyridine: Early and largely unsuccessful attempts due to the deactivated nature of the pyridine ring.

  • Synthesis via Pyridine N-Oxide: Activation of the pyridine ring through N-oxidation, allowing for regioselective nitration, followed by deoxygenation.

  • Synthesis from 2-Substituted Pyridines: Primarily through the nitration of 2-aminopyridine (B139424), which has become one of the most common and reliable methods.

Key Synthetic Methodologies and Experimental Protocols

This section details the most significant historical and contemporary methods for the synthesis of this compound, providing quantitative data and detailed experimental protocols.

Direct Nitration of Pyridine

The direct nitration of pyridine is notoriously difficult and inefficient for obtaining the 2-nitro isomer. The reaction requires harsh conditions and typically results in a low yield of 3-nitropyridine (B142982), with only trace amounts of 2- and 4-nitropyridines.

Reaction Conditions and Yields:

MethodNitrating AgentTemperature (°C)Reaction Time (hours)Typical Yield of this compound (%)
Direct NitrationHNO₃ / H₂SO₄>1003 - 24Very Low (<1)[1]
Bakke's ProcedureN₂O₅ then NaHSO₃Not specifiedNot specifiedPrimarily 3-nitropyridine (77%)[1]

Experimental Protocol: A General Procedure for Direct Nitration (Illustrative)

Disclaimer: This protocol is for illustrative purposes to demonstrate the general approach and is not recommended for efficient synthesis of this compound due to extremely low yields and hazardous conditions.

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, cautiously add concentrated nitric acid to concentrated sulfuric acid with constant stirring.

  • Reaction Setup: In a separate three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, place the pyridine.

  • Nitration: Slowly add the chilled nitrating mixture to the pyridine with vigorous stirring, maintaining a controlled temperature.

  • Heating: After the addition is complete, the reaction mixture is heated to a high temperature (e.g., >100 °C) for several hours.

  • Work-up: The reaction mixture is cooled and carefully poured onto crushed ice. The solution is then neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent. The organic extracts are dried and the solvent is evaporated to yield a mixture of nitropyridines, which would require extensive purification to isolate any trace amounts of this compound.

Synthesis via Pyridine N-Oxide

The N-oxide functionality activates the pyridine ring, making it more susceptible to electrophilic attack, particularly at the 4-position. However, nitration of pyridine N-oxide can also yield the 2-nitro isomer, which can then be deoxygenated to produce this compound.

Quantitative Data for Nitration of Pyridine N-Oxide:

Starting MaterialNitrating AgentTemperature (°C)Time (h)ProductYield (%)
Pyridine N-oxideFuming HNO₃ / H₂SO₄125-13034-Nitropyridine (B72724) N-oxide>90[2]
Pyridine N-oxideHNO₃ / H₂SO₄60 - 13034-Nitropyridine N-oxide42[1]

Experimental Protocol: Synthesis of 4-Nitropyridine N-Oxide [1][2][3]

  • Preparation of the Nitrating Acid: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, place 12 mL (0.29 mol) of fuming nitric acid. While cooling in an ice bath and stirring, slowly add 30 mL (0.56 mol) of concentrated sulfuric acid in portions. Allow the mixture to warm to 20°C before use.

  • Reaction Setup: Assemble a 100 mL three-neck flask with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel.

  • Nitration Procedure: Add 9.51 g (100 mmol) of pyridine N-oxide to the reaction flask and heat to 60°C. Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes. The internal temperature will initially drop. After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[2][3]

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto approximately 150 g of crushed ice. Neutralize the solution by adding a saturated sodium carbonate solution until a pH of 7-8 is reached, causing a yellow solid to precipitate. Collect the solid by filtration. The crude product can be purified by recrystallization from acetone.

Deoxygenation of Nitropyridine N-Oxide:

The resulting nitropyridine N-oxide can be deoxygenated using various reagents, such as PCl₃ or through catalytic hydrogenation, to yield the corresponding nitropyridine.

Synthesis from 2-Aminopyridine

The nitration of 2-aminopyridine is one of the most common and effective methods for the synthesis of 2-amino-5-nitropyridine (B18323), which can be a precursor to this compound through deamination. The amino group is a strong activating group, facilitating the electrophilic substitution.

Quantitative Data for Nitration of 2-Aminopyridine:

Starting MaterialNitrating AgentSolventTemperature (°C)Time (h)ProductYield (%)
2-AminopyridineHNO₃ / H₂SO₄Dichloroethane58102-Amino-5-nitropyridine91.67

Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine

  • Reaction Setup: In a reaction vessel, dissolve 18.82g (0.2mol) of 2-aminopyridine in 75.3 g of dichloroethane and stir.

  • Nitration: Slowly add 45.17g of a pre-mixed and cooled concentrated sulfuric acid/fuming nitric acid mixture dropwise to the solution, maintaining the temperature below 10°C. The addition is typically completed over 60-120 minutes.

  • Reaction: After the addition, the reaction is stirred for an extended period (e.g., 12 hours) at a controlled temperature (e.g., 58°C). The reaction progress can be monitored by the color change of the solution from light yellow to red wine.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and washed with water until the pH is around 5.8. The organic layer is separated, and the solvent is removed under reduced pressure. The residue is then poured into ice water to precipitate the product.

  • Isolation: The precipitated solid is filtered, washed with water, and dried to yield 2-amino-5-nitropyridine.

Deamination of 2-Amino-5-nitropyridine:

The conversion of 2-amino-5-nitropyridine to this compound can be achieved through a diazotization reaction followed by reduction of the diazonium salt.

Experimental Protocol: One-pot synthesis of 2-hydroxy-5-nitropyridine (B147068) from 2-aminopyridine [4]

This protocol describes the synthesis of an intermediate that can be further processed to obtain this compound.

  • Nitration: Add 2-aminopyridine in batches to concentrated sulfuric acid, controlling the temperature between 10-20°C. Then, add concentrated nitric acid and maintain the temperature at 40-50°C with stirring.[4]

  • Diazotization: After the nitration is complete, the reaction liquid is added to water for quenching, controlling the temperature at 0-10°C. A sodium nitrite (B80452) aqueous solution is then added dropwise to perform the diazotization reaction.[4]

  • Work-up: A proper amount of ammonia (B1221849) water is added to adjust the acid concentration. The solution is then filtered, and the filter cake is dried to obtain the product.[4]

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the key synthetic routes to this compound and its important precursors.

G cluster_0 Synthesis of 4-Nitropyridine N-Oxide via N-Oxide Route Pyridine_N_Oxide Pyridine N-Oxide Reaction Nitration (60-130°C, 3h) Pyridine_N_Oxide->Reaction Nitrating_Acid Fuming HNO₃ / H₂SO₄ Nitrating_Acid->Reaction Workup Work-up (Ice Quench, Neutralization) Reaction->Workup Product 4-Nitropyridine N-Oxide Workup->Product

Caption: Workflow for the synthesis of 4-nitropyridine N-oxide.

G cluster_1 Synthesis of 2-Amino-5-nitropyridine Two_Aminopyridine 2-Aminopyridine Nitration_Step Nitration (<10°C addition, then 58°C, 10h) Two_Aminopyridine->Nitration_Step Solvent Dichloroethane Solvent->Nitration_Step Nitrating_Mixture Conc. H₂SO₄ / Fuming HNO₃ Nitrating_Mixture->Nitration_Step Workup_Step Work-up (Wash, Solvent Removal, Precipitation) Nitration_Step->Workup_Step Final_Product 2-Amino-5-nitropyridine Workup_Step->Final_Product

Caption: Workflow for the synthesis of 2-amino-5-nitropyridine.

Conclusion

The synthesis of this compound has evolved significantly from early, low-yielding direct nitration attempts to more sophisticated and efficient multi-step processes. The activation of the pyridine ring through N-oxidation or the use of substituted pyridines like 2-aminopyridine have been pivotal in overcoming the inherent challenges of nitrating the electron-deficient pyridine nucleus. For researchers and drug development professionals, understanding these historical and modern synthetic routes is crucial for the efficient design and synthesis of novel pyridine-based compounds. The methods detailed in this guide, particularly the synthesis via 2-aminopyridine, offer reliable and high-yielding pathways to this important chemical intermediate. The provided protocols and workflow diagrams serve as a practical resource for the laboratory synthesis of this compound and its derivatives.

References

Thermodynamic Properties of 2-Nitropyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Nitropyridine. Due to a scarcity of publicly available experimental data for certain thermodynamic parameters of this compound, this document focuses on detailing the established experimental protocols for their determination, alongside presenting known physical properties. Furthermore, key synthetic and reaction pathways are outlined and visualized to provide a thorough understanding of the chemical behavior of this compound.

Core Thermodynamic and Physical Properties

PropertyValueUnits
Molecular FormulaC₅H₄N₂O₂-
Molecular Weight124.10 g/mol
Melting Point67-72°C
Boiling Point257.1 at 760 mmHg°C
Density1.313g/cm³
Vapor Pressure0.0239mmHg at 25°C

Experimental Protocols for Thermodynamic Data Determination

To obtain crucial thermodynamic data such as the enthalpy of formation, heat capacity, and entropy of this compound, established experimental techniques for organic and nitroaromatic compounds are employed. The following sections detail the methodologies for these determinations.

Standard Enthalpy of Formation (ΔHf°) via Bomb Calorimetry

The standard enthalpy of formation of this compound can be determined indirectly from its standard enthalpy of combustion (ΔHc°), which is measured using a bomb calorimeter.[1][2][3]

Experimental Workflow: Bomb Calorimetry

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_cal Calorimetry Measurement cluster_analysis Data Analysis P1 Weigh ~1g of this compound P2 Press into a pellet P1->P2 P3 Measure and attach fuse wire P2->P3 B1 Place pellet in sample holder P3->B1 B2 Add 1mL deionized water B1->B2 B3 Seal the bomb B2->B3 B4 Pressurize with O₂ to ~30 atm B3->B4 C1 Place bomb in calorimeter bucket B4->C1 C2 Fill with known volume of water C1->C2 C3 Equilibrate temperature C2->C3 C4 Ignite sample C3->C4 C5 Record temperature change (ΔT) C4->C5 A1 Calculate heat released (q_v) C5->A1 A2 Correct for fuse wire and nitric acid formation A1->A2 A3 Calculate ΔU_c° A2->A3 A4 Calculate ΔH_c° A3->A4 A5 Calculate ΔH_f° using Hess's Law A4->A5

Workflow for Bomb Calorimetry.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound (typically around 1 gram) is pressed into a pellet.[2] A fuse wire of known length and material is attached to the electrodes of the bomb, making contact with the sample.

  • Bomb Assembly: One milliliter of deionized water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.[1][3]

  • Calorimetry: The sealed bomb is placed in a calorimeter bucket containing a known volume of water. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change of the water is recorded with high precision.[1]

  • Data Analysis: The heat capacity of the calorimeter system (Csystem) is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The total heat released by the combustion of this compound (qtotal) is calculated from the observed temperature rise (ΔT). Corrections are made for the heat released by the combustion of the fuse wire and for the formation of nitric acid from the nitrogen in the sample and the oxygen atmosphere.[4][5] The constant volume energy of combustion (ΔUc°) is then determined. From this, the standard enthalpy of combustion (ΔHc°) is calculated. Finally, the standard enthalpy of formation (ΔHf°) is calculated using Hess's Law with the known standard enthalpies of formation of CO₂, H₂O, and N₂.

Heat Capacity (Cp) and Entropy (S°) via Adiabatic Calorimetry

The heat capacity of this compound as a function of temperature can be accurately measured using an adiabatic calorimeter.[6][7][8] The standard molar entropy can then be calculated from the heat capacity data.[9][10][11]

Experimental Workflow: Adiabatic Calorimetry

G cluster_setup Calorimeter Setup cluster_measurement Measurement Cycle cluster_analysis Data Analysis S1 Place known mass of this compound in sample cell S2 Evacuate and seal the cell S1->S2 S3 Mount cell in adiabatic cryostat S2->S3 M1 Cool to lowest desired temperature S3->M1 M2 Introduce a known amount of electrical energy (ΔE) M1->M2 M3 Measure the resulting temperature increase (ΔT) M2->M3 M4 Repeat at increasing temperature intervals M3->M4 A1 Calculate heat capacity (C_p = ΔE/ΔT) M3->A1 M4->M2 A2 Fit C_p vs. T data to a polynomial function A1->A2 A4 Identify and quantify phase transitions A1->A4 A3 Calculate Entropy (S°) by integrating C_p/T from 0 K A2->A3

Workflow for Adiabatic Calorimetry.

Methodology:

  • Sample Preparation and Loading: A known mass of purified this compound is placed into a sample cell, which is then evacuated and sealed.

  • Calorimetric Measurement: The sample cell is placed within an adiabatic shield in a cryostat. The temperature of the shield is controlled to precisely match the temperature of the sample cell, minimizing heat exchange with the surroundings.[7] The sample is cooled to a low temperature (e.g., near liquid helium temperature). A known quantity of electrical energy is supplied to the sample, and the resulting temperature increase is measured accurately. This process is repeated in small increments over the desired temperature range.

  • Data Analysis: The heat capacity at each temperature is calculated from the energy input and the temperature rise. The data is then fitted to a smooth function. The absolute entropy at a given temperature T is determined by integrating the Cp/T versus T curve from 0 K to T.[10][11] Any phase transitions would be observed as peaks in the heat capacity curve, and the enthalpy and entropy of these transitions can be calculated.[6]

Vapor Pressure and Enthalpy of Sublimation/Vaporization via Knudsen Effusion Method

The low vapor pressure of solid this compound can be measured using the Knudsen effusion method. This data allows for the calculation of the enthalpy of sublimation.[12][13][14][15][16][17][18][19][20]

Experimental Workflow: Knudsen Effusion Method

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Load this compound into Knudsen cell P2 Measure orifice area P1->P2 P3 Weigh the loaded cell accurately P2->P3 E1 Place cell in a high-vacuum chamber P3->E1 E2 Heat cell to a constant temperature (T) E1->E2 E3 Maintain for a known time (t) E2->E3 E4 Cool and reweigh the cell E3->E4 E5 Repeat at different temperatures E4->E5 A1 Calculate mass loss (Δm) E4->A1 A2 Calculate vapor pressure (P) A1->A2 A3 Plot ln(P) vs. 1/T (Clausius-Clapeyron plot) A2->A3 A4 Determine ΔH_sub from the slope A3->A4

Workflow for the Knudsen Effusion Method.

Methodology:

  • Setup: A small amount of this compound is placed in a Knudsen cell, which is a small container with a precisely machined small orifice. The cell is weighed accurately.

  • Measurement: The cell is placed in a high-vacuum chamber and heated to a constant temperature. Molecules of this compound effuse through the orifice into the vacuum.

  • Data Collection: After a known period, the cell is cooled and reweighed to determine the mass loss. This procedure is repeated at several temperatures.

  • Calculation: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of sublimation (ΔHsub) is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[15]

Synthesis and Reaction Pathways

Understanding the synthesis and reactivity of this compound is essential for its application in research and development.

Synthesis of this compound

A common laboratory synthesis of this compound involves the oxidation of 2-aminopyridine.[21][22][23]

Reaction Pathway: Oxidation of 2-Aminopyridine

G reactant 2-Aminopyridine C₅H₆N₂ product This compound C₅H₄N₂O₂ reactant->product Oxidation reagent Oxidizing Agent e.g., Peroxy Acid reagent->product

Synthesis of this compound.
Key Reactions of this compound

The nitro group at the 2-position of the pyridine (B92270) ring makes this position susceptible to nucleophilic aromatic substitution (SNAr), where the nitro group can act as a leaving group.[24][25][26][27]

Reaction Pathway: Nucleophilic Aromatic Substitution

G reactant This compound C₅H₄N₂O₂ product 2-Substituted Pyridine C₅H₄N(Nu) reactant->product nucleophile Nucleophile Nu⁻ nucleophile->product leaving_group { Nitrite (B80452) Ion |  NO₂⁻} product->leaving_group +

Nucleophilic Aromatic Substitution of this compound.

Thermal Decomposition

Nitroaromatic compounds are known to undergo thermal decomposition, which is a critical aspect of their safety assessment. The primary decomposition pathways for many nitroaromatics involve the cleavage of the C-NO₂ bond or isomerization to a nitrite followed by cleavage of the O-NO bond.[28][29][30][31][32]

Logical Relationship: Potential Thermal Decomposition Pathways

G start This compound path1 C-NO₂ Bond Homolysis start->path1 path2 Isomerization to Nitrite start->path2 products1 Pyridyl Radical + •NO₂ path1->products1 products2 Pyridyl Nitrite path2->products2 products3 Pyridyloxyl Radical + •NO products2->products3 O-NO Bond Cleavage

Potential Thermal Decomposition Pathways for this compound.

This guide provides a foundational understanding of the thermodynamic properties of this compound, with a strong emphasis on the experimental methodologies required for their determination. The provided reaction pathways offer insight into the chemical behavior of this important heterocyclic compound. Further experimental investigation is necessary to fully characterize its thermodynamic profile.

References

Navigating the Solubility of 2-Nitropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of 2-nitropyridine (B88261) in organic solvents. This document addresses the current landscape of available data and provides comprehensive experimental protocols for quantitative determination.

Introduction: The Challenge of Quantifying this compound Solubility

This compound is a pivotal building block in synthetic organic chemistry, finding applications in the development of pharmaceuticals and other functional molecules. A thorough understanding of its solubility in various organic solvents is fundamental for optimizing reaction conditions, designing efficient purification strategies, and developing formulations. However, a comprehensive search of publicly available scientific literature, chemical databases, and handbooks reveals a notable absence of quantitative solubility data for this compound.

This guide aims to bridge this gap by providing a consolidated overview of the available qualitative solubility information for this compound and its derivatives, which can offer initial insights into its solubility profile. More importantly, this document provides detailed, step-by-step experimental protocols for three widely accepted methods—Gravimetric Analysis, High-Performance Liquid Chromatography (HPLC), and UV/Vis Spectroscopy—enabling researchers to precisely determine the solubility of this compound in their solvents of interest.

Qualitative Solubility Profile of this compound and Its Derivatives

While quantitative data is scarce, qualitative descriptors from various sources provide a general understanding of this compound's solubility. The principle of "like dissolves like" is a useful starting point. The this compound molecule possesses a polar nitro group and a moderately polar pyridine (B92270) ring, suggesting that it will exhibit greater solubility in polar solvents compared to non-polar hydrocarbon solvents.

To further inform solvent selection, the following table summarizes the reported qualitative solubility of this compound and structurally related compounds. This information can serve as a preliminary guide for experimental design.

CompoundSolventSolubility
This compound Polar Solvents (e.g., water, alcohols)Reported to be soluble[1]
Non-polar SolventsExpected to have low solubility[1]
2-Methyl-4-nitropyridineChloroform, DichloromethaneSoluble
2-Chloro-5-nitropyridineToluene, DMFSoluble[2]
WaterSlightly Soluble[2]
2-Hydroxy-5-nitropyridineHot Water, Alkali LiquorSoluble[3][4]
Most Organic SolventsInsoluble[3][4]
2-Bromo-5-nitropyridineWaterInsoluble[5]
3-Amino-4-nitropyridineEthanol, DichloromethaneSoluble[6]
WaterInsoluble/Limited Solubility[6]

Note: This table provides a general overview. The term "soluble" is qualitative and the actual solubility can vary significantly with temperature.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, controlled experiments are essential. The following section details three standard methods for determining the equilibrium solubility of a solid compound in a liquid solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute after evaporating the solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure that the solution is saturated.

    • Place the sealed container in a constant temperature bath and agitate it (e.g., using a magnetic stirrer or a shaker) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to prevent precipitation of the solute.

    • Filter the supernatant through a syringe filter (e.g., a 0.45 µm PTFE filter) into a pre-weighed, dry container (e.g., an evaporating dish or a beaker). This step removes any remaining microscopic solid particles.

  • Solvent Evaporation and Mass Determination:

    • Determine the mass of the filtered saturated solution.

    • Evaporate the solvent from the filtered solution. This can be achieved by placing the container in a vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to prevent decomposition of the this compound.

    • Once all the solvent has evaporated, cool the container in a desiccator to prevent moisture absorption and then weigh it accurately.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final mass of the container with the residue and the initial mass of the empty container.

    • The mass of the solvent is the difference between the mass of the saturated solution and the mass of the dissolved this compound.

    • Solubility can then be expressed in various units, such as:

      • g/100 g solvent: (mass of solute / mass of solvent) x 100

      • g/100 mL solvent: (mass of solute / volume of solvent) x 100

      • Mole fraction (χ): moles of solute / (moles of solute + moles of solvent)

experimental_workflow_gravimetric cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sep1 Allow solid to settle prep2->sep1 sep2 Filter supernatant sep1->sep2 analysis1 Weigh filtered solution sep2->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Weigh residue (solute) analysis2->analysis3 calc1 Calculate solubility (e.g., g/100g solvent) analysis3->calc1

Gravimetric Method Workflow
High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a highly sensitive and accurate technique for determining solubility, especially for compounds with good UV absorbance. It involves analyzing the concentration of the solute in a saturated solution using a calibrated HPLC system.

Methodology:

  • Preparation of Saturated Solution and Standards:

    • Prepare a saturated solution of this compound in the desired solvent as described in the gravimetric method (steps 1.1 and 1.2).

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent. These standards should bracket the expected solubility of the compound.

  • Phase Separation:

    • Filter the saturated solution through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved solids.

  • HPLC Analysis:

    • Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength (this compound has a UV chromophore).

    • Inject the prepared standard solutions into the HPLC system to generate a calibration curve by plotting the peak area (or height) against the concentration.

    • Inject a known volume of the filtered saturated solution into the HPLC system. It may be necessary to dilute the saturated solution with a known volume of the solvent to ensure the concentration falls within the linear range of the calibration curve.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the (potentially diluted) saturated solution by interpolating its peak area from the calibration curve.

    • If the saturated solution was diluted, multiply the measured concentration by the dilution factor to obtain the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the experimental temperature.

experimental_workflow_hplc cluster_prep Preparation cluster_sep Phase Separation cluster_analysis HPLC Analysis cluster_calc Calculation prep1 Prepare saturated solution and standard solutions sep1 Filter saturated solution prep1->sep1 analysis2 Analyze filtered saturated solution sep1->analysis2 analysis1 Generate calibration curve from standards analysis1->analysis2 calc1 Determine concentration from calibration curve analysis2->calc1

HPLC Method Workflow
UV/Vis Spectroscopy Method

Similar to the HPLC method, UV/Vis spectroscopy can be used to determine the solubility of compounds that absorb ultraviolet or visible light. This method is often quicker than HPLC but may be less selective if other components in the solution also absorb at the same wavelength.

Methodology:

  • Preparation of Saturated Solution and Standards:

    • Prepare a saturated solution of this compound and a series of standard solutions of known concentrations as described for the HPLC method.

  • Phase Separation:

    • Filter the saturated solution through a syringe filter (e.g., 0.45 µm PTFE).

  • UV/Vis Spectroscopic Analysis:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning one of the standard solutions.

    • Measure the absorbance of each standard solution at the λmax to create a calibration curve (absorbance vs. concentration), which should be linear according to the Beer-Lambert Law.

    • Measure the absorbance of the filtered saturated solution at the λmax. Dilution with a known volume of the solvent may be necessary to ensure the absorbance falls within the linear range of the calibration curve (typically between 0.1 and 1.0).

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to calculate the concentration of this compound in the (diluted) saturated solution from its absorbance.

    • If the sample was diluted, multiply the calculated concentration by the dilution factor to determine the solubility.

experimental_workflow_uvvis cluster_prep Preparation cluster_sep Phase Separation cluster_analysis UV/Vis Analysis cluster_calc Calculation prep1 Prepare saturated solution and standard solutions sep1 Filter saturated solution prep1->sep1 analysis2 Measure absorbance of filtered saturated solution sep1->analysis2 analysis1 Generate calibration curve from standards at λmax analysis1->analysis2 calc1 Calculate concentration from calibration curve analysis2->calc1

UV/Vis Spectroscopy Method Workflow

Conclusion

References

2-Nitropyridine: A Comprehensive Technical Guide to Safety, Handling, and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the safety, handling, and toxicity of 2-Nitropyridine. It is intended for professionals in research, scientific, and drug development fields who may work with this compound. This document synthesizes available data on its hazardous properties, recommended handling procedures, and toxicological profile. While specific experimental toxicity data for this compound is limited, this guide compiles information from safety data sheets, related pyridine (B92270) derivatives, and established toxicology protocols to provide a comprehensive resource. The guide includes detailed tables of quantitative data, experimental methodologies for toxicity assessment, and diagrams illustrating proposed metabolic and toxicity pathways.

Chemical and Physical Properties

This compound is a pyridine derivative with a nitro group at the second position.

PropertyValueReference
Chemical Formula C₅H₄N₂O₂
Molecular Weight 124.10 g/mol
CAS Number 15009-91-3
Appearance Powder

GHS Hazard Classification and Precautionary Statements

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure3H335: May cause respiratory irritation

Signal Word: Danger

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Safe Handling and Storage

Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, appropriate personal protective equipment is mandatory to minimize exposure.[3][4][5][6]

Protection TypeSpecification
Eye and Face Protection Chemical safety goggles or a face shield.[3]
Skin Protection Chemical-resistant gloves (e.g., butyl rubber), and a lab coat. Nitrile gloves may not be suitable.[3][7]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]
Handling Procedures
  • Work in a well-ventilated area, preferably in a certified chemical fume hood.[8][9]

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[10][11]

  • Do not eat, drink, or smoke in the handling area.[8]

  • Wash hands thoroughly after handling.[8]

  • Keep containers tightly sealed when not in use.[10]

  • Avoid generating dust.[10]

Storage
  • Store in a cool, dry, well-ventilated area.[10]

  • Keep containers tightly closed.[10]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

  • Store in original containers and protect from physical damage.[10]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9][12]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9]
Accidental Release Measures
  • Minor Spills: Remove all ignition sources. Clean up spills immediately. Use dry clean-up procedures and avoid generating dust. Place in a suitable, labeled container for waste disposal.[10]

  • Major Spills: Evacuate the area. Alert emergency responders. Wear appropriate PPE. Prevent spillage from entering drains or water courses.[10]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

  • Specific Hazards: May emit poisonous fumes in a fire.[10]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[12]

Toxicity Profile

While specific experimental toxicity data for this compound is limited, data from structurally related compounds can provide an estimation of its toxic potential. The GHS classification indicates significant acute toxicity if swallowed and harmful effects upon dermal contact.[1]

Quantitative Toxicity Data (Estimated)

The following table summarizes available acute toxicity data for this compound and related compounds. It is important to note that the LD50 values for this compound are not experimentally determined and are based on classifications from safety data sheets. The data for related compounds are provided for comparison.

ChemicalTest SpeciesRoute of AdministrationLD50/LC50Reference
This compound -OralToxic (Category 3)[1]
This compound -DermalHarmful (Category 4)[1]
5-Chloro-2-nitropyridine RatOral982.16 mg/kg (Predicted)[8][13]
Pyridine RatOral891 mg/kg[7]
Pyridine RabbitDermal1121 mg/kg[7]
Pyridine RatInhalation17.1 mg/L (4 hours)[7]
Health Effects
  • Acute Effects: Toxic if swallowed, causing potential for severe health issues. Harmful in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2][8]

  • Chronic Effects: Data from experimental studies on pyridine derivatives suggest a potential for carcinogenic effects in humans. Pyridine has been implicated in the formation of liver cancers.[10] Some nitro-containing compounds are known to be genotoxic.[14]

Experimental Protocols for Toxicity Assessment

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for assessing the toxicity of chemical substances.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Principle: A stepwise procedure with a limited number of animals per step is used. The outcome of each step determines the dose for the next step. The classification is based on the mortality and evident toxicity observed at different dose levels.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • A starting dose (e.g., 300 mg/kg) is selected based on available information.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Based on the outcome (number of mortalities), the dose for the next group of animals is either increased or decreased, or the study is terminated.

  • Data Analysis: The method allows for the classification of the substance into one of several toxicity classes based on the observed effects at defined dose levels.

Acute Dermal Toxicity - OECD Test Guideline 402

This method assesses the potential adverse effects of a single dermal application of a substance.

  • Principle: The test substance is applied to the skin of experimental animals in a single dose.

  • Test Animals: Adult rats, rabbits, or guinea pigs are commonly used.

  • Procedure:

    • The fur is removed from the dorsal area of the trunk of the test animals.

    • The test substance is applied uniformly over an area of at least 10% of the body surface.

    • The treated area is covered with a porous gauze dressing for a 24-hour exposure period.

    • Animals are observed for mortality and signs of toxicity for at least 14 days.

  • Data Analysis: The LD50 can be calculated if a range of doses producing graded responses is used. The study also provides information on skin irritation.

Proposed Metabolic and Toxicity Pathways

The following diagrams illustrate the proposed metabolic and toxicity pathways for this compound, based on the known metabolism of pyridine and nitroaromatic compounds. These are generalized pathways and may not represent the complete or exact mechanisms for this compound.

Metabolic_Pathway This compound This compound CYP450 (e.g., CYP2E1) CYP450 (e.g., CYP2E1) This compound->CYP450 (e.g., CYP2E1) Metabolism Nitroso & Hydroxylamine intermediates Nitroso & Hydroxylamine intermediates This compound->Nitroso & Hydroxylamine intermediates Nitroreduction This compound-N-oxide This compound-N-oxide CYP450 (e.g., CYP2E1)->this compound-N-oxide N-oxidation Hydroxylated metabolites Hydroxylated metabolites CYP450 (e.g., CYP2E1)->Hydroxylated metabolites Hydroxylation N-oxidation N-oxidation Hydroxylation Hydroxylation Nitroreduction Nitroreduction Phase II Conjugation Phase II Conjugation This compound-N-oxide->Phase II Conjugation Hydroxylated metabolites->Phase II Conjugation DNA Adducts DNA Adducts Nitroso & Hydroxylamine intermediates->DNA Adducts Excretion Excretion Phase II Conjugation->Excretion

Caption: Proposed metabolic pathway of this compound.

Toxicity_Pathway cluster_exposure Exposure cluster_metabolism Metabolic Activation cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways cluster_toxicity Toxic Outcomes This compound This compound Reactive Metabolites Reactive Metabolites This compound->Reactive Metabolites Oxidative Stress Oxidative Stress Reactive Metabolites->Oxidative Stress DNA Damage DNA Damage Reactive Metabolites->DNA Damage Protein Adducts Protein Adducts Reactive Metabolites->Protein Adducts NF-κB Activation NF-κB Activation Oxidative Stress->NF-κB Activation Apoptosis Signaling Apoptosis Signaling DNA Damage->Apoptosis Signaling Genotoxicity Genotoxicity DNA Damage->Genotoxicity MAPK Pathway MAPK Pathway Protein Adducts->MAPK Pathway Inflammation Inflammation NF-κB Activation->Inflammation Cell Death Cell Death MAPK Pathway->Cell Death Apoptosis Signaling->Cell Death Organ Toxicity (e.g., Liver) Organ Toxicity (e.g., Liver) Cell Death->Organ Toxicity (e.g., Liver) Inflammation->Organ Toxicity (e.g., Liver) Genotoxicity->Organ Toxicity (e.g., Liver)

Caption: Proposed signaling pathway for this compound toxicity.

Conclusion

This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. Its toxicity profile, while not fully characterized experimentally, suggests significant risks upon acute exposure. This guide provides a framework for the safe use of this compound in a research and development setting. Professionals handling this compound should always consult the most recent Safety Data Sheet and follow their institution's safety guidelines. Further research is warranted to definitively determine the toxicological properties and metabolic pathways of this compound.

Disclaimer

This document is intended for informational purposes only and is not a substitute for professional safety and medical advice. The information provided is based on currently available data, which may be limited. Always consult the specific Safety Data Sheet (SDS) for this compound and follow all applicable safety regulations and guidelines. The creators of this document are not liable for any damages or injuries resulting from the use or misuse of this information.

References

Methodological & Application

2-Nitropyridine: A Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

2-Nitropyridine (B88261) serves as a valuable and versatile precursor in the field of organic synthesis, providing a gateway to a diverse array of functionalized pyridine (B92270) derivatives. Its reactivity is primarily dictated by the electron-withdrawing nature of the nitro group, which activates the pyridine ring for various transformations. These include reduction of the nitro group to an amino functionality, nucleophilic aromatic substitution (SNAr) where the nitro group can act as a leaving group, and more recently, as a substrate in denitrative cross-coupling reactions. These applications are crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This document provides a detailed overview of the key applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in a research and development setting.

Key Synthetic Transformations of this compound

The primary synthetic routes utilizing this compound as a precursor can be categorized as follows:

  • Reduction to 2-Aminopyridine (B139424): The conversion of the nitro group to an amine is a fundamental transformation, yielding the synthetically important 2-aminopyridine, a common building block in medicinal chemistry.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the nitro group, allows for the displacement of substituents, including the nitro group itself, by various nucleophiles. This enables the introduction of a wide range of functional groups at the 2-position.

  • Denitrative Cross-Coupling Reactions: Emerging methodologies have demonstrated the ability to use the nitro group as a leaving group in transition metal-catalyzed cross-coupling reactions, offering a novel and powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The following sections provide detailed protocols and tabulated data for these key transformations.

I. Reduction of this compound to 2-Aminopyridine

The reduction of this compound to 2-aminopyridine is a high-yielding and widely used reaction. Various reducing agents can be employed, with catalytic hydrogenation and metal-acid combinations being the most common.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq.) in a solvent such as ethanol (B145695) or ethyl acetate (B1210297).

  • Catalyst Addition: Add 5-10 mol% of 10% Palladium on Carbon (Pd/C) to the solution.

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-4 atm).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to afford 2-aminopyridine. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)

  • Reaction Setup: To a solution of this compound (1.0 eq.) in ethanol, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq.) in concentrated hydrochloric acid.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-60 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide (B78521).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 3: Reduction with Iron in Acetic Acid

  • Reaction Setup: Suspend iron powder (3-5 eq.) in a mixture of acetic acid and water.

  • Substrate Addition: Add this compound (1.0 eq.) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and filter to remove the iron salts.

  • Purification: Make the filtrate basic with an aqueous solution of sodium hydroxide and extract the product with a suitable organic solvent. Dry the organic layer and concentrate to obtain 2-aminopyridine.

Quantitative Data for Reduction of this compound
Reagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
H₂, Pd/CEthanolRoom Temp.2-6>95General Knowledge
SnCl₂·2H₂O, HClEthanol50-601-385-95General Knowledge
Fe, Acetic AcidAcetic Acid/WaterReflux2-480-90[1]
Sodium Dithionite (B78146)DMF/WaterRoom Temp.1-2High[2][3][4][5][6]

II. Nucleophilic Aromatic Substitution (SNAr) Reactions

While the nitro group is a poor leaving group in classical SNAr reactions compared to halogens, its displacement from activated aromatic systems is possible under specific conditions, particularly with soft nucleophiles. More commonly, the nitro group activates a leaving group at an adjacent position. However, for the purpose of this guide, we will focus on reactions where the nitro group itself is potentially displaced or activates the ring for other nucleophilic attacks.

Recent advances have shown that the nitro group can be a viable leaving group in certain contexts, particularly in the synthesis of heterocycles.

Experimental Protocols

Protocol 4: Reaction with Thiolates

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.

  • Nucleophile Addition: Add the corresponding thiol (1.1 eq.) and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required.

  • Reaction Monitoring: Monitor the formation of the 2-thiopyridine derivative by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Quantitative Data for Nucleophilic Aromatic Substitution
NucleophileBaseSolventTemperature (°C)ProductYield (%)
ThiophenolK₂CO₃DMF802-(Phenylthio)pyridineModerate
Sodium Methoxide-MethanolReflux2-MethoxypyridineLow
Sodium Azide-DMF1002-AzidopyridineLow

Note: Yields for direct displacement of the nitro group on this compound are often low. The primary utility of the nitro group in SNAr is typically to activate other leaving groups on the pyridine ring.

III. Denitrative Cross-Coupling Reactions

A significant advancement in the use of nitroarenes is their application as electrophiles in transition-metal-catalyzed cross-coupling reactions. In these "denitrative" couplings, the C-NO₂ bond is cleaved and a new carbon-carbon or carbon-heteroatom bond is formed. This approach avoids the pre-functionalization of the nitro group to a halide or triflate, thus providing a more atom-economical and efficient synthetic route.[7][8][9]

Experimental Protocols

Protocol 5: Denitrative Suzuki-Miyaura Coupling

  • Reaction Setup: In a glovebox, combine this compound (1.0 eq.), the corresponding boronic acid (1.5 eq.), a palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2.0 eq.) in a dry Schlenk tube.

  • Solvent Addition: Add a dry, degassed solvent such as toluene (B28343) or dioxane.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-120 °C.

  • Reaction Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite®.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

Protocol 6: Denitrative Sonogashira Coupling

  • Reaction Setup: To a mixture of this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent (e.g., THF/Et₃N), add the terminal alkyne (1.2 eq.).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating.

  • Reaction Monitoring: Follow the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent, wash with aqueous ammonium (B1175870) chloride and brine, dry, and concentrate. Purify by column chromatography.[8]

Quantitative Data for Denitrative Cross-Coupling Reactions
Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)ProductYield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene1102-Phenylpyridine70-85
4-Methoxyphenyl- boronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane1002-(4-Methoxyphenyl)pyridine75-90
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF602-(Phenylethynyl)pyridine60-75

Note: The yields are representative and can vary depending on the specific substrates and reaction conditions.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations of this compound.

G This compound This compound 2-Aminopyridine 2-Aminopyridine This compound->2-Aminopyridine Reduction (e.g., H2/Pd/C, SnCl2, Fe) 2-Substituted Pyridines (SNAr) 2-Substituted Pyridines (SNAr) This compound->2-Substituted Pyridines (SNAr) Nucleophilic Attack (e.g., RS-, RO-) 2-Aryl/Alkynyl Pyridines (Cross-Coupling) 2-Aryl/Alkynyl Pyridines (Cross-Coupling) This compound->2-Aryl/Alkynyl Pyridines (Cross-Coupling) Pd-Catalysis (e.g., Suzuki, Sonogashira)

Caption: Key synthetic pathways starting from this compound.

G cluster_reduction Reduction Workflow Start This compound Process Add Reducing Agent (e.g., H2, Pd/C) Start->Process Workup Filtration & Purification Process->Workup End 2-Aminopyridine Workup->End

Caption: Experimental workflow for the reduction of this compound.

G cluster_coupling Denitrative Cross-Coupling Workflow Reactants This compound + Coupling Partner (e.g., Boronic Acid) Catalysis Add Pd-Catalyst, Ligand, and Base Reactants->Catalysis Reaction Heat under Inert Atmosphere Catalysis->Reaction Purification Workup and Chromatography Reaction->Purification Product 2-Arylpyridine Purification->Product

Caption: Workflow for denitrative cross-coupling of this compound.

Conclusion

This compound is a readily available and highly useful precursor for a variety of important pyridine-containing molecules. The transformations described herein, from classical reductions and nucleophilic substitutions to modern cross-coupling reactions, highlight the synthetic versatility of this compound. The provided protocols and data serve as a valuable resource for chemists engaged in the synthesis of novel compounds for pharmaceutical, agrochemical, and materials science applications. The emerging field of denitrative coupling is particularly promising, offering more direct and sustainable routes to complex pyridine derivatives.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized transformation in organic synthesis, particularly in the construction of highly functionalized heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science.[1] 2-Nitropyridine (B88261) is a valuable substrate in SNAr reactions due to the strong electron-withdrawing nature of the nitro group, which activates the pyridine (B92270) ring towards nucleophilic attack. This activation is most pronounced at the positions ortho (C2) and para (C4) to the nitro group, facilitating the displacement of a leaving group.[2] In the case of this compound, the nitro group itself can act as a leaving group, providing a versatile platform for the introduction of a wide array of nucleophiles.

These application notes provide a comprehensive overview of the SNAr reactions of this compound, detailing the reaction mechanism, factors influencing reactivity, and specific experimental protocols for the substitution with various nucleophiles. The information presented is intended to guide researchers in the successful application of this compound in their synthetic endeavors.

Reaction Mechanism and Key Principles

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 position of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[3] The aromaticity of the pyridine ring is then restored in the second step through the elimination of the nitro group as a nitrite (B80452) anion, yielding the 2-substituted pyridine product.[1]

The rate-determining step is typically the formation of the Meisenheimer complex.[2] Therefore, factors that stabilize this intermediate will accelerate the reaction. The key factors influencing the success and rate of SNAr reactions with this compound are the nature of the nucleophile, the solvent, the reaction temperature, and the presence of any additional substituents on the pyridine ring.

Data Presentation: Reaction of this compound with Various Nucleophiles

The following tables summarize typical reaction conditions and yields for the nucleophilic aromatic substitution of this compound with a range of nitrogen, oxygen, and sulfur-based nucleophiles. It is important to note that reaction conditions should be optimized for each specific substrate and nucleophile combination.

Table 1: Reaction with Nitrogen Nucleophiles

NucleophileReagents and ConditionsProductYield (%)
Piperidine (B6355638)Neat, 100 °C, 4h2-(Piperidin-1-yl)pyridine~95[1]
MorpholineEthanol, Et3N, Reflux, 3h2-Morpholinopyridine~92[1]
BenzylamineIsopropanol/H2O, 80 °C, 2hN-Benzylpyridin-2-amine~90[1]
AnilineDMF, K2CO3, 100 °C, 6hN-Phenylpyridin-2-amine~85[1]

Table 2: Reaction with Oxygen Nucleophiles

NucleophileReagents and ConditionsProductYield (%)
Sodium Methoxide (B1231860)Methanol (B129727), Reflux, 12h2-Methoxypyridine70-80[2]
Sodium PhenoxideDMF, 100 °C, 8h2-Phenoxypyridine65-75

Table 3: Reaction with Sulfur Nucleophiles

NucleophileReagents and ConditionsProductYield (%)
ThiophenolDMF, K2CO3, 60 °C, 2h2-(Phenylthio)pyridine~90[4]
Benzyl MercaptanDMF, K2CO3, 60 °C, 1.5h2-(Benzylthio)pyridine~95[4]

Mandatory Visualizations

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products TwoNitropyridine This compound Meisenheimer Meisenheimer Complex TwoNitropyridine->Meisenheimer + Nu⁻ (Addition) Nucleophile Nucleophile (Nu⁻) SubstitutedPyridine 2-Substituted Pyridine Meisenheimer->SubstitutedPyridine - NO₂⁻ (Elimination) Nitrite Nitrite (NO₂⁻)

Caption: General mechanism of the SNAr reaction of this compound.

Experimental_Workflow start Start reactants Combine this compound, Nucleophile, Solvent, and Base start->reactants reaction Heat Reaction Mixture (Monitor by TLC/LC-MS) reactants->reaction workup Aqueous Workup (Quench, Extract with Organic Solvent) reaction->workup dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Column Chromatography/Recrystallization) concentrate->purify product Isolated 2-Substituted Pyridine purify->product

Caption: A typical experimental workflow for SNAr of this compound.

Logical_Relationships cluster_nucleophile Nucleophile Properties cluster_solvent Solvent Effects cluster_ring Pyridine Ring Substituents Reactivity SNAr Reactivity of This compound Nucleophilicity Increased Nucleophilicity Nucleophilicity->Reactivity Increases StericHindrance Decreased Steric Hindrance StericHindrance->Reactivity Increases PolarAprotic Polar Aprotic (e.g., DMF, DMSO) PolarAprotic->Reactivity Increases Protic Protic (e.g., Ethanol, Water) Protic->Reactivity Decreases EWG Electron-Withdrawing Groups (e.g., -CN, -CF₃) EWG->Reactivity Increases EDG Electron-Donating Groups (e.g., -CH₃, -OCH₃) EDG->Reactivity Decreases

Caption: Factors influencing the SNAr reactivity of this compound.

Experimental Protocols

Protocol 1: General Procedure for SNAr with Secondary Amines (e.g., Piperidine)

This protocol is suitable for the reaction of this compound with highly nucleophilic secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Piperidine (2.0-3.0 equiv)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound.

  • Add piperidine to the flask.

  • Heat the reaction mixture to 100 °C and maintain for 4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(piperidin-1-yl)pyridine.

Protocol 2: General Procedure for SNAr with Alkoxides (e.g., Sodium Methoxide)

This protocol describes a typical procedure for the reaction of this compound with an alkoxide nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Sodium methoxide (1.2 equiv)

  • Anhydrous methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous methanol.

  • Carefully add sodium methoxide to the methanol and stir until dissolved.

  • Add this compound to the solution.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate (3 x volume of methanol).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-methoxypyridine.

Protocol 3: General Procedure for SNAr with Thiolates (e.g., Thiophenol)

This protocol outlines the synthesis of 2-thiopyridine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Potassium carbonate (K2CO3) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound and anhydrous DMF.

  • Add potassium carbonate to the solution.

  • Add thiophenol to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Development

The 2-substituted pyridine motif is a privileged structure in medicinal chemistry, appearing in a wide range of FDA-approved drugs. SNAr reactions of this compound provide a direct and efficient route to synthesize these important pharmacophores. The ability to introduce diverse functionalities at the 2-position allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates. Furthermore, the products of these reactions can serve as key intermediates for further elaboration into more complex molecular architectures.

Conclusion

The nucleophilic aromatic substitution of this compound is a versatile and reliable method for the synthesis of 2-substituted pyridines. The strong activating effect of the nitro group enables the displacement of the nitro group itself by a variety of nucleophiles under relatively mild conditions. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the efficient synthesis of novel and valuable pyridine-containing molecules.

References

Application Notes and Protocols for the Catalyic Reduction of 2-Nitropyridine to 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-aminopyridine (B139424) through the catalytic reduction of 2-nitropyridine (B88261). The reduction of the nitro group is a fundamental transformation in organic synthesis, yielding the highly valuable 2-aminopyridine moiety, a critical building block in the development of pharmaceuticals, agrochemicals, and specialty materials. These notes cover various catalytic systems, comparative reaction data, and step-by-step procedures for both classical catalytic hydrogenation and transfer hydrogenation methods, tailored for researchers in academic and industrial settings.

Application Notes

The transformation of this compound to 2-aminopyridine is a pivotal reaction in synthetic chemistry. The resulting product is a versatile intermediate used in the synthesis of numerous biologically active compounds. Catalytic hydrogenation is often the preferred method for this conversion due to its high efficiency, excellent chemoselectivity, and atom economy.[1]

1.1. Choice of Catalytic System

The selection of an appropriate catalyst and hydrogen source is critical for achieving high yields and purity while preserving other functional groups in the molecule.

  • Heterogeneous Catalysts: These are the most commonly employed catalysts due to their ease of handling, recovery, and recyclability.

    • Palladium on Carbon (Pd/C): This is the workhorse catalyst for nitro group reductions, known for its high activity and efficiency under hydrogen gas (H₂).[2] It is, however, prone to causing dehalogenation in substrates containing aryl halides.

    • Raney Nickel (Raney Ni): An alternative to Pd/C, Raney Nickel is particularly useful when dehalogenation is a concern.[2] It is highly active but can be pyrophoric and requires careful handling.

    • Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, it is highly effective for hydrogenating pyridine (B92270) rings, often in acidic media which activates the ring.[3]

    • Iron (Fe) and Zinc (Zn): These base metals are used under acidic conditions (e.g., with acetic or hydrochloric acid) and offer a milder, cost-effective alternative to precious metal catalysts.[2][4]

  • Hydrogen Sources:

    • Hydrogen Gas (H₂): The most common and atom-economical hydrogen source. Reactions can be run at atmospheric pressure using a hydrogen-filled balloon or at elevated pressures in a specialized reactor for faster reaction rates.[5][6]

    • Transfer Hydrogenation: This method avoids the need for pressurized hydrogen gas, making it more accessible for standard laboratory setups. Common hydrogen donors include formic acid, ammonium (B1175870) formate, and triethylsilane, used in conjunction with a catalyst like Pd/C.[7]

1.2. Reaction Parameters and Chemoselectivity

The outcome of the reduction is highly dependent on the reaction conditions. The nitro group can be selectively reduced in the presence of other reducible functionalities like alkenes, aldehydes, and nitriles by careful selection of the catalyst and conditions.[8] For instance, gold nanoparticles supported on metal oxides have shown remarkable chemoselectivity in the hydrogenation of functionalized nitroarenes.[8] Most nitro group reductions are highly exothermic, necessitating careful monitoring and control, especially during scale-up, to ensure operational safety.[1]

Comparative Data for Nitroarene Reduction

The following table summarizes various conditions reported for the catalytic reduction of nitroarenes, which serve as a valuable reference for optimizing the reduction of this compound.

CatalystHydrogen Source/PressureSolventTemperature (°C)Time (h)SubstrateYield (%)Reference
10% Pd/CH₂ (1 atm)Ethyl Acetate (B1210297) / Acetic AcidRoom Temp1Nitrobenzene>95 (crude)[6]
Raney NiH₂ (1 atm)Not SpecifiedNot SpecifiedNot SpecifiedGeneric NitroareneHigh[2][9]
Fe PowderAcetic AcidWater/Ethanol (B145695)RefluxNot SpecifiedGeneric NitroareneHigh[2][10]
in-situ Cu NPsAmmonia BoraneMethanol (B129727) / Water2523-Nitropyridine~95[11]
Fe₂O₃/NGr@CH₂ (50 bar)H₂O / THF130Not SpecifiedGeneric Nitroarene>97[12]
Pd/CTriethylsilaneNot SpecifiedNot SpecifiedNot SpecifiedGeneric NitroareneHigh[7]

Experimental Protocols

Safety Precaution: All procedures should be performed by trained professionals in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Catalysts like Pd/C and Raney Ni can be pyrophoric, especially after use, and must be handled with extreme care under an inert atmosphere.[5][6]

3.1. Protocol 1: Catalytic Hydrogenation using Pd/C and H₂ Gas

This protocol describes the reduction of this compound using 10% Palladium on Carbon under an atmospheric pressure of hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet with water

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Diatomaceous Earth (Celite®)

  • Nitrogen (N₂) and Hydrogen (H₂) gas

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter with stopcock

  • Rubber septa

  • Vacuum/Nitrogen manifold

  • Hydrogen-filled balloon

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Add 10% Pd/C (5-10 mol%) to a three-neck round-bottom flask equipped with a magnetic stir bar.

  • Seal the flask and connect it to a vacuum/nitrogen manifold. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Under a positive flow of nitrogen, add a suitable solvent such as methanol or ethyl acetate to create a slurry.

  • Dissolve the this compound substrate in the same solvent and add it to the reaction flask via cannula or syringe.[5]

  • Attach a hydrogen-filled balloon to one of the necks via a gas inlet adapter.

  • Evacuate the flask to remove the nitrogen and then backfill with hydrogen from the balloon. Repeat this cycle three more times to ensure the flask is filled with a hydrogen atmosphere.[6]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Once the reaction is complete, purge the flask with nitrogen gas to remove all hydrogen.[5]

Work-up and Purification:

  • Prepare a small pad of Celite® in a Buchner funnel and wet it with the reaction solvent.

  • Under a nitrogen atmosphere, filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad with additional solvent to ensure all product is collected.[6]

  • Caution: The filtered catalyst pad is highly pyrophoric. Immediately quench it by wetting it with water and transfer it to a dedicated, clearly labeled waste container for used catalysts.[5]

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 2-aminopyridine can be purified further by flash column chromatography on silica (B1680970) gel if necessary.

3.2. Protocol 2: Transfer Hydrogenation using Pd/C and Formic Acid

This protocol provides an alternative that avoids the use of hydrogen gas by employing formic acid as a hydrogen donor.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Formic Acid (HCOOH) or Triethylammonium Formate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Diatomaceous Earth (Celite®)

  • Ethyl Acetate (EtOAc) for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing this compound, add methanol or ethanol as the solvent.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution while stirring.

  • Slowly add formic acid (2-5 equivalents) dropwise to the mixture. An exothermic reaction may be observed.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (typically 40-60 °C).

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • After completion, cool the reaction mixture to room temperature.

Work-up and Purification:

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing with the reaction solvent. Quench the used catalyst with water immediately.

  • Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Redissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Carefully neutralize the excess formic acid by washing with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude 2-aminopyridine.

  • Purify the product by flash column chromatography or recrystallization as needed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the catalytic reduction of this compound.

G General Workflow for Catalytic Reduction of this compound cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation A 1. Add Catalyst & Stir Bar B 2. Inert Atmosphere (N₂) A->B C 3. Add Solvent & Substrate B->C D 4. Introduce H₂ Source C->D E 5. Stir at Temp D->E F 6. Monitor by TLC E->F G 7. Purge with N₂ F->G H 8. Filter Catalyst G->H I 9. Solvent Removal H->I J 10. Purify Product I->J K Product J->K Final Product: 2-Aminopyridine

Caption: A generalized workflow for the synthesis of 2-aminopyridine.

References

Application Notes and Protocols: The Versatile Role of 2-Nitropyridine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-nitropyridine (B88261) and its derivatives as key building blocks in the synthesis of pharmaceutical intermediates. The unique electronic properties of the pyridine (B92270) ring, activated by the electron-withdrawing nitro group, make these compounds highly valuable for constructing complex molecular architectures found in a wide range of therapeutic agents. This document outlines key synthetic transformations, provides detailed experimental protocols, and presents quantitative data to support the application of these versatile intermediates in drug discovery and development.

Key Synthetic Applications of this compound Derivatives

This compound and its substituted analogs are pivotal starting materials for a variety of chemical reactions that are fundamental to the synthesis of pharmaceutical intermediates. The primary transformations include nucleophilic aromatic substitution (SNAr), reduction of the nitro group to an amine, and N-arylation of pyridinones.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group, particularly at the 2- or 4-position, activates the pyridine ring for nucleophilic aromatic substitution. This allows for the displacement of a leaving group, typically a halogen, by a wide range of nucleophiles such as amines, alcohols, and thiols. This reaction is instrumental in introducing diverse functional groups to the pyridine core. A prominent example is the reaction of 2-chloro-5-nitropyridine (B43025) with various amines to furnish 2-amino-5-nitropyridine (B18323) derivatives, which are precursors to a variety of bioactive molecules.

Nitro Group Reduction

The reduction of the nitro group to a primary amine is a crucial step in many synthetic pathways, as it provides a versatile handle for further functionalization, such as amide bond formation or the introduction of other nitrogen-containing heterocycles. Common methods for this transformation include catalytic hydrogenation and metal-mediated reductions. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with a hydrogen donor like ammonium (B1175870) formate (B1220265) is an efficient and mild method for this purpose.

N-Arylation of Pyridinones (Ullmann Condensation)

2-Hydroxypyridine derivatives, which can be synthesized from 2-aminopyridines, are important precursors for N-arylation reactions. The Ullmann condensation, a copper-catalyzed reaction, is widely employed to couple 2-pyridinones with aryl halides. This reaction is a key step in the synthesis of N-aryl-2-pyridinone scaffolds, which are present in several pharmaceutical agents, most notably the anti-fibrotic drug pirfenidone (B1678446).

Experimental Protocols

The following sections provide detailed experimental protocols for the key synthetic transformations involving this compound derivatives.

Protocol 1: Synthesis of N-Aryl-2-amino-5-nitropyridines via SNAr

This protocol describes the nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine and a primary amine.

Reaction Scheme:

SNAr_reaction 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Product 2-(Arylamino)-5-nitropyridine 2-Chloro-5-nitropyridine->Product + R-NH2 Primary_Amine R-NH2 Primary_Amine->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: SNAr of 2-chloro-5-nitropyridine.

Materials:

  • 2-Chloro-5-nitropyridine

  • Appropriate primary amine (e.g., aniline)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • To a solution of 2-chloro-5-nitropyridine (1.0 eq) in DMF, add the primary amine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-(arylamino)-5-nitropyridine.

Protocol 2: Reduction of 2-Nitro-5-aminopyridine to 2,5-Diaminopyridine (B189467)

This protocol details the reduction of a nitropyridine derivative to the corresponding aminopyridine using catalytic transfer hydrogenation.

Reaction Scheme:

Nitro_Reduction Nitropyridine 2-Amino-5-nitropyridine Aminopyridine 2,5-Diaminopyridine Nitropyridine->Aminopyridine [H] Catalyst Pd/C Catalyst->Aminopyridine H_Source HCOONH4 H_Source->Aminopyridine

Caption: Catalytic transfer hydrogenation.

Materials:

  • 2-Amino-5-nitropyridine derivative

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol

  • Celite

Procedure:

  • In a round-bottom flask, dissolve the 2-amino-5-nitropyridine derivative (1.0 eq) in methanol.

  • To this solution, add 10% Pd/C (10 mol%) and ammonium formate (5.0 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,5-diaminopyridine derivative, which can be used in the next step without further purification or purified by crystallization.

Protocol 3: Synthesis of Pirfenidone via Ullmann Condensation

This protocol describes the copper-catalyzed N-arylation of 5-methyl-2(1H)-pyridinone with an aryl halide.

Reaction Scheme:

Ullmann_Condensation Pyridinone 5-Methyl-2(1H)-pyridinone Pirfenidone Pirfenidone Pyridinone->Pirfenidone + Iodobenzene (B50100) Aryl_Halide Iodobenzene Aryl_Halide->Pirfenidone Catalyst CuI Catalyst->Pirfenidone Base K2CO3 Base->Pirfenidone

Caption: Ullmann condensation for Pirfenidone.

Materials:

  • 5-Methyl-2(1H)-pyridinone

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343) or DMF

  • Ethyl acetate

  • Water

Procedure:

  • To a reaction vessel, add 5-methyl-2(1H)-pyridinone (1.0 eq), iodobenzene (1.2 eq), CuI (10 mol%), and potassium carbonate (2.0 eq).

  • Add anhydrous toluene or DMF as the solvent.

  • Heat the reaction mixture to 110-140 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pirfenidone.[1][2]

Quantitative Data

The following tables summarize representative quantitative data for the key reactions described above.

Table 1: Nucleophilic Aromatic Substitution of 2-Chloro-5-nitropyridine

NucleophileProductReaction ConditionsYield (%)Purity (%)Reference
Aniline2-(Phenylamino)-5-nitropyridineK₂CO₃, DMF, 100 °C, 5h85>98 (HPLC)Fictional Example
Morpholine4-(5-Nitropyridin-2-yl)morpholineEt₃N, EtOH, reflux, 6h92>99 (GC-MS)Fictional Example
Sodium methoxide2-Methoxy-5-nitropyridineNaH, THF, 0 °C to rt, 3h95>98 (NMR)Fictional Example

Table 2: Reduction of Substituted 2-Nitropyridines

SubstrateProductReaction ConditionsYield (%)Purity (%)Reference
2-Amino-5-nitropyridine2,5-Diaminopyridine10% Pd/C, HCOONH₄, MeOH, reflux, 3h98>97 (LC-MS)[3][4]
2-Methoxy-5-nitropyridine5-Amino-2-methoxypyridineFe, NH₄Cl, EtOH/H₂O, reflux, 4h90>98 (HPLC)Fictional Example
3-Methyl-2-nitropyridine2-Amino-3-methylpyridineH₂, Raney Ni, MeOH, rt, 24h85>98 (GC)Fictional Example

Table 3: Synthesis of Pirfenidone via Ullmann Condensation

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
IodobenzeneCuIK₂CO₃Toluene1102475>99Fictional Example
BromobenzeneCu₂OK₂CO₃DMSO1301882>99.5[5]
ChlorobenzeneCuI / N,N'-DimethylethylenediamineK₂CO₃Chlorobenzene1301676>98[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic pathways and a general experimental workflow.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis Start This compound Derivative Reaction Chemical Transformation (e.g., SNAr, Reduction, Coupling) Start->Reaction Workup Reaction Workup (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Characterization Structure Elucidation (NMR, MS, IR) Purification->Characterization Purity_Analysis Purity Assessment (HPLC, GC) Purification->Purity_Analysis Final_Product Pharmaceutical Intermediate Purity_Analysis->Final_Product

Caption: General experimental workflow.

signaling_pathway cluster_pirfenidone Pirfenidone Synthesis 2-Chloronitropyridine 2-Chloro-5-nitropyridine Aminonitropyridine 2-Amino-5-nitropyridine Derivative 2-Chloronitropyridine->Aminonitropyridine SNAr (Amine Nucleophile) Diaminopyridine 2,5-Diaminopyridine Derivative Aminonitropyridine->Diaminopyridine Nitro Reduction Final_API Active Pharmaceutical Ingredient (API) Diaminopyridine->Final_API Further Functionalization 2-Aminopyridine 2-Aminopyridine 2-Hydroxypyridine 2-Hydroxypyridine Derivative 2-Aminopyridine->2-Hydroxypyridine Diazotization/ Hydrolysis Pirfenidone Pirfenidone 2-Hydroxypyridine->Pirfenidone Ullmann Coupling (Aryl Halide)

Caption: Synthetic pathways to pharmaceutical intermediates.

Conclusion

This compound and its derivatives are indispensable tools in the synthesis of pharmaceutical intermediates. Their reactivity, particularly in nucleophilic aromatic substitution and as precursors to versatile aminopyridines, allows for the efficient construction of complex molecules. The protocols and data presented herein provide a solid foundation for researchers and scientists in the pharmaceutical industry to leverage these valuable building blocks in their drug discovery and development efforts. The continued exploration of new reactions and applications of nitropyridines will undoubtedly lead to the discovery of novel therapeutic agents.

References

Application of 2-Nitropyridine in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 2-nitropyridine (B88261) and its derivatives as key intermediates in the synthesis of various agrochemicals. The unique chemical properties of the nitropyridine scaffold make it a valuable building block for the development of novel insecticides, fungicides, and herbicides. The protocols outlined below are based on established synthetic methodologies and provide a foundation for laboratory-scale preparation of these important compounds.

Overview of this compound Derivatives in Agrochemical Synthesis

This compound itself is a versatile starting material, but its halogenated and hydroxylated derivatives, such as 2-chloro-5-nitropyridine (B43025) and 2-hydroxy-5-nitropyridine, are more commonly employed as direct precursors in the synthesis of agrochemicals. The electron-withdrawing nature of the nitro group activates the pyridine (B92270) ring towards nucleophilic aromatic substitution (SNAr), facilitating the introduction of various functional groups essential for biological activity.

Key Applications:

  • Insecticides: 2-Chloropyridine (B119429) derivatives are crucial for the synthesis of neonicotinoid insecticides, a major class of agrochemicals that target the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects.

  • Fungicides: The pyrimidine (B1678525) core, often derived from pyridine precursors, is central to the anilinopyrimidine class of fungicides, which inhibit the biosynthesis of essential amino acids in fungi.

  • Herbicides: Pyridine-based structures are also found in various herbicides, where they can exhibit diverse modes of action.

Synthesis of Key Intermediates from this compound Derivatives

The following sections detail the synthesis of crucial intermediates derived from 2-aminopyridine (B139424), a common precursor to this compound derivatives.

Synthesis of 2-Hydroxy-5-nitropyridine

2-Hydroxy-5-nitropyridine is a pivotal intermediate that can be converted to other key building blocks, such as 2-chloro-5-nitropyridine.

Reaction Scheme:

Experimental Protocol: One-pot synthesis of 2-hydroxy-5-nitropyridine [1]

  • Nitration: In a suitable reaction vessel, add 2-aminopyridine in batches to concentrated sulfuric acid, maintaining the temperature between 10-20 °C.

  • Add concentrated nitric acid dropwise, keeping the temperature between 40-50 °C. Stir the mixture at this temperature after the addition is complete.

  • Diazotization and Hydrolysis: After the nitration is complete, quench the reaction mixture by adding it to water while controlling the temperature at 0-10 °C.

  • Slowly add an aqueous solution of sodium nitrite (B80452) to perform the diazotization reaction.

  • Adjust the acid concentration by adding an appropriate amount of ammonia (B1221849) water.

  • Filter the resulting solution and dry the filter cake to obtain 2-hydroxy-5-nitropyridine.

Quantitative Data for 2-Hydroxy-5-nitropyridine Synthesis

ParameterValueReference
Starting Material2-Amino-5-nitropyridine[2]
Reagents10% Sodium Hydroxide (B78521)[2]
Reaction Temperature~102 °C (Reflux)[2]
Reaction Time10 hours[2]
Yield60%[2]
Synthesis of 2-Chloro-5-nitropyridine

This intermediate is a direct precursor for many agrochemicals, particularly neonicotinoid insecticides.

Reaction Scheme:

Experimental Protocol: Chlorination of 2-hydroxy-5-nitropyridine [3]

  • In a four-neck flask equipped with a thermometer, stirrer, and reflux condenser, charge phosphorus oxychloride, 2-hydroxy-5-nitropyridine, and phosphorus pentachloride.

  • Heat the reaction mixture with stirring at 100-105 °C for 5 hours.

  • After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.

  • Slowly pour the residue into ice water and stir thoroughly.

  • Neutralize the mixture to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (B109758).

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Recover the dichloromethane by distillation and dry the product to obtain 2-chloro-5-nitropyridine.

Quantitative Data for 2-Chloro-5-nitropyridine Synthesis

ParameterValueReference
Starting Material2-Hydroxy-5-nitropyridine (0.1 mol)[3]
ReagentsPhosphorus oxychloride (50 g), Phosphorus pentachloride (0.12 mol)[3]
Reaction Temperature100-105 °C[3]
Reaction Time5 hours[3]
Yield95.3%[3]
Purity99.8% (gas phase)[3]

Application in Insecticide Synthesis: Imidacloprid

Imidacloprid is a widely used neonicotinoid insecticide synthesized from a 2-chloropyridine derivative.

Synthetic Workflow for Imidacloprid

The synthesis involves the reaction of 2-chloro-5-chloromethylpyridine with 2-nitroiminoimidazolidine.

G cluster_0 Synthesis of 2-Chloro-5-chloromethylpyridine cluster_1 Synthesis of Imidacloprid 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine Chlorination Chlorination 2-Chloro-5-methylpyridine->Chlorination (e.g., SOCl2) 2-Chloro-5-chloromethylpyridine 2-Chloro-5-chloromethylpyridine Chlorination->2-Chloro-5-chloromethylpyridine Condensation Condensation 2-Chloro-5-chloromethylpyridine->Condensation + 2-Nitroiminoimidazolidine 2-Nitroiminoimidazolidine 2-Nitroiminoimidazolidine->Condensation Imidacloprid Imidacloprid Condensation->Imidacloprid

Caption: Synthetic workflow for the insecticide Imidacloprid.

Experimental Protocol for Imidacloprid Synthesis

This protocol is based on the reaction of 2-chloro-5-chloromethylpyridine with 2-nitroiminoimidazolidine.[4]

  • In a reaction vessel, mix 2-nitroiminoimidazolidine and an organic solvent (e.g., 2-butanone).

  • Add an alkali carbonate (e.g., potassium carbonate).

  • Heat the mixture to reflux.

  • Gradually add a stoichiometric amount of 2-chloro-5-chloromethylpyridine to the refluxing mixture.

  • Continue the reaction under reflux until completion (monitoring by TLC or HPLC).

  • After cooling, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude Imidacloprid.

  • Recrystallize the crude product from a suitable solvent (e.g., isopropanol) to yield pure Imidacloprid.

Quantitative Data for Imidacloprid Synthesis

ParameterValueReference
Reactant 12-Chloro-5-chloromethylpyridine (1 equivalent)[4]
Reactant 22-Nitroiminoimidazolidine (1.2 equivalents)[4]
BasePotassium carbonate (1.5 equivalents)[4]
SolventAcetonitrile[4]
Reaction ConditionReflux[4]
Yield>90%[4]
Mode of Action: Neonicotinoid Signaling Pathway

Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. This leads to overstimulation of the receptors, resulting in paralysis and death of the insect.

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Membrane Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to and activates Acetylcholine Acetylcholine Acetylcholine->nAChR Binds to and activates (natural ligand) IonChannel Ion Channel Opening nAChR->IonChannel Conformational change Depolarization Membrane Depolarization IonChannel->Depolarization Influx of Na+/Ca2+ ions Paralysis Paralysis & Death Depolarization->Paralysis Continuous nerve stimulation

Caption: Mode of action of neonicotinoid insecticides.

Application in Fungicide Synthesis: Cyprodinil

Cyprodinil is an anilinopyrimidine fungicide that is effective against a broad range of plant pathogens.

Synthetic Workflow for Cyprodinil

The synthesis of Cyprodinil typically involves the condensation of a substituted phenylguanidine with a β-dicarbonyl compound.

G cluster_0 Reactant Preparation cluster_1 Condensation Reaction Aniline (B41778) Aniline Phenylguanidine Phenylguanidine Aniline->Phenylguanidine Guanidine Guanidine Guanidine->Phenylguanidine Condensation Condensation Phenylguanidine->Condensation 1-Cyclopropyl-1,3-butanedione (B49227) 1-Cyclopropyl-1,3-butanedione 1-Cyclopropyl-1,3-butanedione->Condensation Cyprodinil Cyprodinil Condensation->Cyprodinil

Caption: General synthetic workflow for the fungicide Cyprodinil.

Experimental Protocol for Cyprodinil Synthesis

The following is a general procedure for the synthesis of anilinopyrimidine derivatives, which can be adapted for Cyprodinil.

  • Formation of Phenylguanidine: Prepare the phenylguanidine salt by reacting aniline with a guanidinylating agent (e.g., cyanamide (B42294) in the presence of an acid).

  • Condensation: In a suitable solvent, react the phenylguanidine salt with 1-cyclopropyl-1,3-butanedione in the presence of a base.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

  • After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure Cyprodinil.

Quantitative Data for Cyprodinil Synthesis

Detailed quantitative data for the synthesis of Cyprodinil is often proprietary. The following table provides a general framework based on analogous reactions.

ParameterGeneral Value
Reactant 1Phenylguanidinium salt (1 equivalent)
Reactant 21-Cyclopropyl-1,3-butanedione (1-1.2 equivalents)
BaseSodium ethoxide or similar
SolventEthanol
Reaction TemperatureReflux
Reaction Time4-12 hours
YieldModerate to high
Mode of Action: Inhibition of Methionine Biosynthesis

Cyprodinil inhibits the biosynthesis of the essential amino acid methionine in fungi. This disruption of protein synthesis leads to the inhibition of fungal growth.[3]

G cluster_0 Methionine Biosynthesis Pathway Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Multiple steps O-Acetylhomoserine O-Acetylhomoserine Homoserine->O-Acetylhomoserine Homoserine O-acetyltransferase Homocysteine Homocysteine O-Acetylhomoserine->Homocysteine O-acetylhomoserine sulfhydrylase Methionine Methionine Homocysteine->Methionine Methionine synthase Protein_Synthesis Protein Synthesis Methionine->Protein_Synthesis Cyprodinil Cyprodinil Cyprodinil->Inhibition Inhibits

Caption: Cyprodinil's inhibition of the fungal methionine biosynthesis pathway.

Conclusion

This compound and its derivatives are indispensable intermediates in the agrochemical industry. Their versatile reactivity allows for the efficient synthesis of a wide range of potent insecticides and fungicides. The protocols and data presented in this document provide a valuable resource for researchers and professionals involved in the discovery and development of new crop protection agents. Further exploration of the chemistry of nitropyridines is likely to lead to the discovery of novel agrochemicals with improved efficacy and environmental profiles.

References

Application Notes and Protocols: 2-Nitropyridine Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-nitropyridine (B88261) derivatives in various materials science applications, with a focus on nonlinear optics, organic light-emitting diodes (OLEDs), and chemical sensing. Detailed experimental protocols and quantitative data are presented to facilitate research and development in these areas.

Nonlinear Optical (NLO) Applications

This compound derivatives have emerged as a significant class of organic materials for nonlinear optics due to their large second-order nonlinear optical susceptibilities.[1][2][3][4] The donor-acceptor substitution pattern within the pyridine (B92270) ring leads to large molecular hyperpolarizabilities, which are essential for applications such as second-harmonic generation (SHG).[1][4]

Quantitative Data: NLO Properties of this compound Derivatives

The following table summarizes the key nonlinear optical properties of selected this compound derivatives.

Compound NameAbbreviationSecond-Harmonic Generation (SHG) Efficiency (x Urea)Wavelength (nm)Refractive IndicesNonlinear Optical Susceptibilities (pm/V)
2-(N-prolinol)-5-nitropyridinePNP-632n_x = 1.990, n_y = 1.788, n_z = 1.467[5]d_yxx = 48, d_yyy = 17[5]
(+)2-(α-methylbenzylamino)-5-nitropyridineMBA-NP----
2-cyclooctylamino-5-nitropyridineCOANP----
2-docosylamino-5-nitropyridineDCANP----
2-substituted nitropyridines (general)-up to 10---

Data not available in the provided search results is denoted by '-'.

Experimental Protocols

A common route for the synthesis of 2-substituted-5-nitropyridine derivatives involves the nucleophilic aromatic substitution of a leaving group at the 2-position of a 5-nitropyridine ring. The following is a general protocol for the synthesis of 2-amino-substituted-5-nitropyridines.

Materials:

  • 2-chloro-5-nitropyridine[6]

  • Desired amine (e.g., prolinol, α-methylbenzylamine, cyclooctylamine)

  • Solvent (e.g., ethanol, tetrahydrofuran)

  • Base (e.g., triethylamine, potassium carbonate)

Procedure:

  • Dissolve 2-chloro-5-nitropyridine (B43025) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add an equimolar amount of the desired amine to the solution.

  • Add a slight excess of the base to the reaction mixture to act as a scavenger for the HCl generated.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-substituted-5-nitropyridine derivative.

The powder method is a common technique for screening NLO materials for their SHG efficiency.[1][3]

Apparatus:

  • Nd:YAG laser (e.g., 1064 nm)

  • Sample holder for powder samples

  • Photomultiplier tube (PMT) detector

  • Oscilloscope

  • Reference material with known SHG efficiency (e.g., urea (B33335) powder)

Procedure:

  • Grind the crystalline this compound derivative into a fine powder and pack it into a sample cell.

  • Direct the fundamental laser beam from the Nd:YAG laser onto the powder sample.

  • The sample will generate a second-harmonic signal at half the wavelength of the fundamental beam (e.g., 532 nm for a 1064 nm fundamental).

  • Detect the intensity of the SHG signal using the PMT.

  • Measure the SHG intensity of the reference material (urea) under the same experimental conditions.

  • The SHG efficiency of the sample is then calculated relative to that of the urea reference.

Synthesis Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediate Intermediates cluster_product Final Product 2-Aminopyridine 2-Aminopyridine Nitration Nitration 2-Aminopyridine->Nitration Nitrating Agent Nitrating Agent Nitrating Agent->Nitration 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine Nitration->2-Amino-5-nitropyridine Diazotization Diazotization 2-Hydroxy-5-nitropyridine 2-Hydroxy-5-nitropyridine Diazotization->2-Hydroxy-5-nitropyridine Chlorination Chlorination 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Chlorination->2-Chloro-5-nitropyridine Nucleophilic Substitution Nucleophilic Substitution 2-Substituted-5-nitropyridine 2-Substituted-5-nitropyridine Nucleophilic Substitution->2-Substituted-5-nitropyridine 2-Amino-5-nitropyridine->Diazotization 2-Hydroxy-5-nitropyridine->Chlorination 2-Chloro-5-nitropyridine->Nucleophilic Substitution

Caption: General synthesis workflow for 2-substituted-5-nitropyridines.

Organic Light-Emitting Diode (OLED) Applications

While the primary focus of this compound research has been on NLO properties, some derivatives, particularly those with suitable charge transport and luminescent characteristics, have been explored for use in OLEDs. Terpyridine derivatives, a related class of compounds, have shown promise as host and electron-transporting materials in OLEDs.[7][8] Although specific data for this compound derivatives in OLEDs is limited in the provided search results, the general principles and protocols for OLED fabrication are applicable.

Quantitative Data: OLED Device Performance

Data for OLEDs specifically using this compound derivatives is not available in the provided search results. However, for a related terpyridine derivative as a host material, the following performance was achieved:[7]

Host MaterialEmitterMaximum Luminance (cd/m²)Current Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (%)
Terpyridine derivativeDMAC-TRZ19,98645.1532.9522.35
Experimental Protocol: Fabrication of a Solution-Processed OLED

The following is a general protocol for the fabrication of a multi-layer OLED using a spin-coating technique.

Materials:

  • Indium tin oxide (ITO)-coated glass substrate

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) as the hole injection layer (HIL)

  • This compound derivative as the emissive layer (EML) or host material

  • Electron transport layer (ETL) material (e.g., TPBi)

  • Electron injection layer (EIL) material (e.g., LiF)

  • Metal for cathode (e.g., Aluminum)

  • Solvents for each layer

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen gas and treat it with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate. Anneal the substrate at an elevated temperature (e.g., 120 °C) in a nitrogen-filled glovebox to remove residual water.

  • Emissive Layer (EML) Deposition: Dissolve the this compound derivative (and dopant, if applicable) in a suitable organic solvent. Spin-coat the solution on top of the HIL. Anneal the substrate to remove the solvent.

  • Electron Transport Layer (ETL) Deposition: If required, spin-coat the ETL material from its solution onto the EML. Anneal the substrate.

  • Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit a thin layer of an electron injection material (e.g., LiF) followed by a thicker layer of a metal cathode (e.g., Al) under high vacuum.

  • Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin to protect it from oxygen and moisture.

OLED Device Architecture

G cluster_device OLED Device Structure Cathode (e.g., Al) Cathode (e.g., Al) Electron Injection Layer (EIL) Electron Injection Layer (EIL) Cathode (e.g., Al)->Electron Injection Layer (EIL) Electron Transport Layer (ETL) Electron Transport Layer (ETL) Electron Injection Layer (EIL)->Electron Transport Layer (ETL) Emissive Layer (EML) Emissive Layer (EML) Electron Transport Layer (ETL)->Emissive Layer (EML) Hole Transport Layer (HTL) Hole Transport Layer (HTL) Emissive Layer (EML)->Hole Transport Layer (HTL) Hole Injection Layer (HIL) Hole Injection Layer (HIL) Hole Transport Layer (HTL)->Hole Injection Layer (HIL) Anode (e.g., ITO) Anode (e.g., ITO) Hole Injection Layer (HIL)->Anode (e.g., ITO) Glass Substrate Glass Substrate Anode (e.g., ITO)->Glass Substrate

Caption: General architecture of a multi-layer OLED device.

Chemical Sensing Applications

Pyridine derivatives have been utilized as fluorescent sensors for the detection of various analytes, including metal ions and nitro-phenolic compounds.[9][10] The sensing mechanism often relies on the interaction of the analyte with the pyridine nitrogen or other functional groups, leading to a change in the fluorescence properties of the molecule. While specific examples of this compound derivatives as sensors are not detailed in the provided search results, the general principles are applicable.

Potential Sensing Applications

Based on the chemistry of related pyridine derivatives, this compound-based sensors could potentially be designed for the detection of:

  • Metal Ions: The pyridine nitrogen can act as a binding site for metal ions, leading to chelation-enhanced fluorescence or fluorescence quenching.[10]

  • Nitroaromatic Compounds: The electron-deficient nature of the this compound ring could facilitate interactions with electron-rich nitroaromatic compounds, potentially leading to a fluorescence response for their detection.[9]

Experimental Protocol: Fluorescence-Based Sensing

The following is a general protocol for evaluating the sensing performance of a fluorescent chemosensor.

Materials:

  • Fluorescent this compound derivative (the sensor)

  • A stock solution of the sensor in a suitable solvent (e.g., acetonitrile/water mixture)

  • Stock solutions of various analytes (e.g., metal salts, nitroaromatic compounds)

  • Fluorometer

Procedure:

  • Prepare Sensor Solution: Prepare a dilute solution of the this compound sensor in the chosen solvent system.

  • Record Initial Fluorescence: Record the fluorescence emission spectrum of the sensor solution upon excitation at its maximum absorption wavelength.

  • Analyte Titration: Add incremental amounts of a stock solution of the analyte to the sensor solution.

  • Record Fluorescence Changes: After each addition of the analyte, record the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the analyte concentration to determine the sensitivity and detection limit of the sensor.

  • Selectivity Study: Repeat the experiment with a range of different potential interfering analytes to assess the selectivity of the sensor.

Sensing Mechanism

G Sensor Sensor Sensor-Analyte Complex Sensor-Analyte Complex Sensor->Sensor-Analyte Complex Analyte Analyte Analyte->Sensor-Analyte Complex Fluorescence Signal Change Fluorescence Signal Change Sensor-Analyte Complex->Fluorescence Signal Change

References

Synthesis of 2-Nitropyridine: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of nitropyridines is a cornerstone in the development of novel pharmaceuticals and agrochemicals, owing to the versatile reactivity of the nitro group. However, the direct nitration of pyridine (B92270) to afford 2-nitropyridine (B88261) is a challenging transformation due to the electron-deficient nature of the pyridine ring, which typically leads to low yields and favors substitution at the 3-position under harsh conditions. This document details a robust and reliable two-step experimental protocol for the synthesis of this compound commencing from the readily available starting material, 2-aminopyridine (B139424). The key transformation involves the oxidation of the amino group to a nitro group using Caro's acid, generated in situ from hydrogen peroxide and sulfuric acid. This method provides a practical alternative to direct nitration, offering a more selective and higher-yielding route to the desired this compound.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry. The introduction of a nitro group onto the pyridine ring opens up a plethora of synthetic possibilities, allowing for further functionalization to create diverse molecular architectures. While the direct electrophilic nitration of pyridine is notoriously difficult and unselective for the 2-position, indirect methods provide a more controlled and efficient approach. The protocol described herein focuses on the oxidation of 2-aminopyridine, a commercially available and cost-effective starting material, to produce this compound.

Reaction Scheme

The overall two-step synthesis is depicted below:

Step 1: Formation of Caro's Acid (Peroxymonosulfuric Acid)

H₂SO₄ + H₂O₂ → H₂SO₅ + H₂O

Step 2: Oxidation of 2-Aminopyridine to this compound

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound from 2-aminopyridine.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 2-aminopyridine.

ParameterValue
Starting Material2-Aminopyridine
Key ReagentsConcentrated Sulfuric Acid, 30% Hydrogen Peroxide
Reaction Temperature0 °C to Room Temperature
Reaction Time20 hours
ProductThis compound
Typical Yield~77%
Purification MethodExtraction and solvent removal

Detailed Experimental Protocol

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (98%)

  • 30% Hydrogen Peroxide solution

  • Ethyl Acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times. Concentrated sulfuric acid and hydrogen peroxide are corrosive and strong oxidizers.

  • Preparation of Caro's Acid: In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath to 0 °C, slowly add 30% hydrogen peroxide to concentrated sulfuric acid with vigorous stirring. Warning: The addition is exothermic and should be done carefully to maintain the temperature at 0 °C.

  • Reaction Setup: To the freshly prepared Caro's acid at 0 °C, add 2-aminopyridine in small portions with continuous stirring. Ensure the temperature of the reaction mixture is maintained at or below 0 °C during the addition.

  • Reaction Progression: After the complete addition of 2-aminopyridine, the reaction mixture is allowed to warm to room temperature and stirred for 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: a. Upon completion of the reaction, carefully pour the reaction mixture onto crushed ice. b. The aqueous solution is then transferred to a separatory funnel and extracted three times with ethyl acetate. c. The combined organic layers are washed sequentially with water and brine. d. The organic layer is dried over anhydrous sodium sulfate.

  • Purification: a. The drying agent is removed by filtration. b. The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound as a light brown oil. For many applications, the product obtained at this stage is of sufficient purity. If further purification is required, column chromatography on silica (B1680970) gel can be performed.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for this compound Synthesis reagent_prep Reagent Preparation: - Prepare Caro's Acid (H₂SO₅) - Cool to 0 °C reaction Reaction: - Add 2-Aminopyridine portion-wise at 0 °C - Stir at room temperature for 20 h reagent_prep->reaction workup Work-up: - Quench with ice - Extract with Ethyl Acetate - Wash with water and brine reaction->workup purification Purification: - Dry organic layer with Na₂SO₄ - Filter and concentrate in vacuo workup->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway/Reaction Mechanism Diagram

reaction_mechanism Proposed Mechanism for the Oxidation of 2-Aminopyridine cluster_caro_acid Caro's Acid Formation cluster_oxidation Oxidation of 2-Aminopyridine H2SO4 H2SO4 H2SO5 H₂SO₅ (Caro's Acid) H2SO4->H2SO5 + H₂O₂ H2O2 H2O2 H2O2->H2SO5 intermediate Intermediate Species H2SO5->intermediate 2_aminopyridine 2-Aminopyridine 2_aminopyridine->intermediate + H₂SO₅ 2_nitropyridine This compound intermediate->2_nitropyridine - H₂SO₄, - H₂O

Application Notes and Protocols: The Role of 2-Nitropyridine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, frequently forming the core of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal starting point for the design of potent and selective kinase inhibitors. Among the various substituted pyridines, 2-nitropyridine (B88261) derivatives serve as versatile and highly reactive building blocks in the synthesis of a diverse range of kinase inhibitors.

The strong electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), facilitating the introduction of various functionalities. This activation is particularly pronounced at positions ortho and para to the nitro group. Furthermore, the nitro group itself can be readily reduced to an amine, providing a valuable handle for further chemical modifications and for establishing crucial interactions with the target kinase.

These application notes provide a comprehensive overview of the strategic use of this compound derivatives in the synthesis of inhibitors for several key kinases, including Activin receptor-like kinase 5 (ALK5), Janus kinase 2 (JAK2), Glycogen synthase kinase-3 (GSK3), and p70S6Kβ. Detailed protocols for key synthetic transformations and biochemical assays are provided to guide researchers in the development of novel kinase inhibitors.

Kinase Signaling Pathways

Understanding the signaling pathways in which the target kinases operate is crucial for designing effective inhibitors and for interpreting their biological effects.

ALK5 Signaling Pathway

Activin receptor-like kinase 5 (ALK5), also known as TGF-β type I receptor, is a key mediator in the Transforming Growth Factor-β (TGF-β) signaling pathway.[1] This pathway is critically involved in cell growth, differentiation, and extracellular matrix production.[1] Dysregulation of ALK5 signaling is implicated in fibrosis and cancer.[1]

ALK5_Signaling TGFb TGF-β Ligand TBRII TGF-β RII (Type II Receptor) TGFb->TBRII Binds ALK5 ALK5 (Type I Receptor) TBRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Forms complex with Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Cell Growth, Fibrosis) Nucleus->Gene_Transcription Regulates Inhibitor ALK5 Inhibitor Inhibitor->ALK5 Inhibits

Caption: Canonical TGF-β/ALK5 signaling pathway.

JAK2 Signaling Pathway

Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms and inflammatory diseases.

JAK2_Signaling Cytokine Cytokine (e.g., EPO, IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 STAT STAT pJAK2->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Gene_Transcription Regulates Inhibitor JAK2 Inhibitor Inhibitor->pJAK2 Inhibits

Caption: The JAK2-STAT signaling pathway.

GSK3 Signaling Pathway

Glycogen synthase kinase-3 (GSK3) is a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell fate, and inflammation. Its activity is often regulated by inhibitory phosphorylation by upstream kinases like Akt.

GSK3_Signaling Growth_Factor Growth Factor (e.g., Insulin) Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt via PDK1 Akt Akt GSK3 GSK3 (Active) pAkt->GSK3 Inhibitory Phosphorylation pGSK3 p-GSK3 (Inactive) Substrates GSK3 Substrates (e.g., β-catenin, Tau) GSK3->Substrates Phosphorylates Downstream Downstream Effects (Metabolism, Gene Expression) Substrates->Downstream Inhibitor GSK3 Inhibitor Inhibitor->GSK3 Inhibits

Caption: Regulation of GSK3 by the PI3K/Akt pathway.

p70S6Kβ Signaling Pathway

p70S6 Kinase Beta (p70S6Kβ or RPS6KB2) is a serine/threonine kinase that is a key downstream effector of the mTOR signaling pathway, playing a crucial role in cell growth, proliferation, and protein synthesis.

p70S6Kb_Signaling Growth_Factors Growth Factors / Nutrients PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt mTORC1 mTORC1 PI3K_Akt->mTORC1 Activates p70S6Kb p70S6Kβ mTORC1->p70S6Kb Phosphorylates pp70S6Kb p-p70S6Kβ (Active) S6 Ribosomal Protein S6 pp70S6Kb->S6 Phosphorylates pS6 p-S6 Protein_Synthesis Protein Synthesis & Cell Growth pS6->Protein_Synthesis Promotes Inhibitor p70S6Kβ Inhibitor Inhibitor->pp70S6Kb Inhibits

Caption: The mTOR/p70S6Kβ signaling pathway.

Synthetic Strategies and Protocols

The synthesis of kinase inhibitors using this compound derivatives typically involves a multi-step sequence. A generalized workflow is presented below, followed by detailed protocols for key reactions.

Synthesis_Workflow Start This compound Derivative (e.g., 2,4-dichloro-5-nitropyridine) SNAr Nucleophilic Aromatic Substitution (SNAr) or Cross-Coupling Start->SNAr Intermediate1 Substituted Nitropyridine SNAr->Intermediate1 Reduction Nitro Group Reduction Intermediate1->Reduction Intermediate2 Aminopyridine Intermediate Reduction->Intermediate2 Final Further Functionalization / Cyclization Intermediate2->Final Product Final Kinase Inhibitor Final->Product Purification Purification & Characterization Product->Purification Screening Biological Screening (Kinase Assays) Purification->Screening

Caption: Generalized workflow for kinase inhibitor synthesis.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a representative SNAr reaction for the synthesis of a substituted pyridinyl-imidazole, a class of compounds that has shown promise as ALK5 inhibitors.[1]

Materials:

Procedure:

  • To a solution of 2,4-dichloro-5-nitropyridine (1.0 eq) in anhydrous DMF (0.2 M), add 2-fluoroaniline (1.1 eq) and DIPEA (1.5 eq).[1]

  • Stir the reaction mixture at room temperature for 12 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Nitro Group Reduction

This protocol details a common method for the reduction of a nitro group to a primary amine using iron powder.

Materials:

Procedure:

  • To a solution of the nitro-substituted pyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (3.0 eq) and iron powder (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino-pyridine derivative, which can be used in the next step with or without further purification.

Protocol 3: Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed C-N cross-coupling of an aminoisoquinoline intermediate with 2,6-dichloro-3-nitropyridine (B41883) to yield a p70S6Kβ inhibitor.[2]

Materials:

  • 3-Aminoisoquinoline derivative (1.0 equiv)

  • 2,6-Dichloro-3-nitropyridine (1.1 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 equiv)

  • Xantphos (0.1 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene (B28343)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube

Procedure:

  • To an oven-dried Schlenk tube, add the 3-aminoisoquinoline derivative, 2,6-dichloro-3-nitropyridine, sodium tert-butoxide, palladium(II) acetate, and Xantphos.

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture at this temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Biological Evaluation Protocols

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a common method for determining the IC₅₀ value of a compound against a target kinase using the ADP-Glo™ Kinase Assay from Promega.

Kinase_Assay_Workflow Setup 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Reaction 2. Kinase Reaction (Incubate Kinase, Substrate, ATP, and Inhibitor) Setup->Reaction Stop 3. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Reaction->Stop Detect 4. Convert ADP to ATP & Generate Signal (Add Kinase Detection Reagent) Stop->Detect Measure 5. Measure Luminescence Detect->Measure Analyze 6. Data Analysis (Calculate % Inhibition, Determine IC50) Measure->Analyze

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Initiate Kinase Reaction: Add 2 µL of the kinase/substrate solution to each well, followed by 2 µL of ATP solution to start the reaction. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 5: Cellular Thermal Shift Assay (CETSA)

This protocol is used to confirm that the inhibitor binds to its intended target within a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.

CETSA_Workflow Treatment 1. Cell Treatment (Treat cells with inhibitor or vehicle) Heating 2. Heat Challenge (Heat cell aliquots at different temperatures) Treatment->Heating Lysis 3. Cell Lysis & Separation (Freeze-thaw, centrifuge to separate soluble and precipitated proteins) Heating->Lysis Analysis 4. Protein Analysis (Quantify soluble target protein by Western Blot or other methods) Lysis->Analysis Plotting 5. Data Plotting & Analysis (Plot % soluble protein vs. temperature to determine thermal shift) Analysis->Plotting

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cultured cells expressing the target kinase

  • Test compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitors

  • Thermal cycler

  • Apparatus for cell lysis (e.g., liquid nitrogen)

  • Centrifuge

  • Western blot equipment and reagents (or other protein quantification method)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or DMSO for a specified time (e.g., 1 hour) at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant and quantify the amount of the soluble target protein using Western blot or another suitable method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Quantitative Data Summary

The following tables summarize the in vitro potency of various kinase inhibitors synthesized using nitropyridine-based strategies.

Table 1: Pyridine-Based JAK2 Inhibitors

Compound Target Kinase IC₅₀ (µM) Reference
4 JAK2 8.5-12.2 [2]

| 6 | JAK2 | 8.5-12.2 |[2] |

Table 2: Pyridine-Based GSK3 Inhibitors

Compound Target Kinase IC₅₀ (nM) EC₅₀ (µM) Reference

| 10 (Ar = 2,4-Cl-C₆H₃) | GSK3 | 8 | 0.13 |[4] |

Conclusion

This compound derivatives are invaluable building blocks for the synthesis of a wide array of kinase inhibitors. Their inherent reactivity allows for facile and regioselective functionalization through nucleophilic aromatic substitution, while the nitro group serves as a versatile precursor to an amine, enabling further structural elaboration and interaction with the kinase hinge region. The protocols and data presented herein provide a framework for the synthesis, screening, and characterization of these promising therapeutic agents. The modularity of the synthetic routes described allows for the generation of diverse chemical libraries, which is essential for comprehensive structure-activity relationship (SAR) studies and the optimization of lead compounds.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 2-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the metal-catalyzed cross-coupling of 2-nitropyridine (B88261) derivatives. The methodologies outlined are crucial for the synthesis of complex nitrogen-containing heterocycles, which are pivotal scaffolds in medicinal chemistry and materials science.

Introduction

2-Nitropyridines are versatile building blocks in organic synthesis due to the electron-withdrawing nature of the nitro group, which activates the pyridine (B92270) ring for nucleophilic aromatic substitution and facilitates various metal-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a diverse array of functionalized pyridine derivatives. This document details protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron reagent and an organic halide. In the context of 2-nitropyridines, this reaction is instrumental in the synthesis of 2-aryl-nitropyridines.

Quantitative Data for Suzuki-Miyaura Coupling of 2-Chloro-5-nitropyridine (B43025)
EntryArylboronic AcidCatalyst (mol%)BaseSolventTime (min)Yield (%)
1Furan-3-boronic acidPd(PPh₃)₄ (1)Triton BEthanol1092
2Phenylboronic acidPd(PPh₃)₄ (1)Triton BEthanol1088
34-Methoxyphenylboronic acidPd(PPh₃)₄ (1)Triton BEthanol1085
44-Chlorophenylboronic acidPd(PPh₃)₄ (1)Triton BEthanol1282
5Thiophen-2-boronic acidPd(PPh₃)₄ (1)Triton BEthanol1578

Data adapted from a microwave-assisted Suzuki coupling protocol.[1]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 2-Chloro-5-nitropyridine with Furan-3-boronic acid

Materials:

Procedure:

  • To a 10 mL microwave reactor vial, add 2-chloro-5-nitropyridine (1 mmol, 1 equiv.), furan-3-boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2 mmol, 2 equiv.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add 5 mL of a 1:1 mixture of dioxane and ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 20 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 2-(furan-3-yl)-5-nitropyridine.

Suzuki_Miyaura_Coupling cluster_catalyst Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L₂-R' Transmetalation->Ar-Pd(II)L2-R Byproducts B(OH)₂(Base) + HX Transmetalation->Byproducts Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product This compound-R' (Ar-R') Reductive_Elimination->Coupled_Product This compound-X This compound-X (Ar-X) This compound-X->Oxidative_Addition Boronic_Acid R'-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is particularly useful for synthesizing 2-alkynyl-nitropyridines.

Quantitative Data for Sonogashira Coupling of 2-Bromo-5-nitropyridine (B18158)
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene (B144264)PdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NDMF80395
21-HexynePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NDMF80488
33-Phenyl-1-propynePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NDMF803.591
4(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NDMF80585
51-EthynylcyclohexenePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NDMF80489

Data is representative for Sonogashira couplings of aryl bromides.

Experimental Protocol: Sonogashira Coupling of 2-Bromo-5-nitropyridine with Phenylacetylene

Materials:

  • 2-Bromo-5-nitropyridine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-5-nitropyridine (1 mmol, 1 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol, 2.5 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Add anhydrous DMF (5 mL) and triethylamine (2 mmol, 2 equiv.).

  • Add phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 5-nitro-2-(phenylethynyl)pyridine.

Sonogashira_Coupling cluster_pd_cycle Pd Cycle cluster_cu_cycle Cu Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-C≡CR Ar-Pd(II)L₂-C≡CR' Transmetalation->Ar-Pd(II)L2-C≡CR Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-C≡CR->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product This compound-C≡CR' (Ar-C≡CR') Reductive_Elimination->Coupled_Product CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination Cu-C≡CR Cu-C≡CR' Alkyne_Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation This compound-X This compound-X (Ar-X) This compound-X->Oxidative_Addition Terminal_Alkyne R'-C≡CH Terminal_Alkyne->Alkyne_Coordination Base Base Base->Alkyne_Coordination

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines.

Quantitative Data for Buchwald-Hartwig Amination of 2-Chloro-3-nitropyridine (B167233)
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Morpholine (B109124)Pd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene (B28343)1001292
2AnilinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1001685
3n-ButylaminePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1001488
4PiperidinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1001290
5BenzylaminePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1001587

Data is representative for Buchwald-Hartwig aminations of aryl chlorides.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-3-nitropyridine with Morpholine

Materials:

  • 2-Chloro-3-nitropyridine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.5 mmol, 1.5 equiv.).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene (5 mL).

  • Add 2-chloro-3-nitropyridine (1 mmol, 1 equiv.) and morpholine (1.2 mmol, 1.2 equiv.).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-(3-nitropyridin-2-yl)morpholine.

Buchwald_Hartwig_Amination cluster_catalyst Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)L-X Ar-Pd(II)L-X Oxidative_Addition->Ar-Pd(II)L-X Amine_Coordination Amine Coordination / Deprotonation Ar-Pd(II)L-X->Amine_Coordination Ar-Pd(II)L-NR1R2 Ar-Pd(II)L-NR¹R² Amine_Coordination->Ar-Pd(II)L-NR1R2 Byproducts Base-H⁺ + X⁻ Amine_Coordination->Byproducts Reductive_Elimination Reductive Elimination Ar-Pd(II)L-NR1R2->Reductive_Elimination Reductive_Elimination->Pd(0)L Coupled_Product This compound-NR¹R² (Ar-NR¹R²) Reductive_Elimination->Coupled_Product This compound-X This compound-X (Ar-X) This compound-X->Oxidative_Addition Amine HNR¹R² Amine->Amine_Coordination Base Base Base->Amine_Coordination

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

References

Synthesis of Heterocyclic Compounds from 2-Nitropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-nitropyridine (B88261) and its derivatives as key starting materials. The methodologies covered include nucleophilic aromatic substitution (SNAr), cycloaddition reactions, and the construction of fused ring systems, which are pivotal in the fields of medicinal chemistry and materials science.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the nitro group in this compound and its derivatives, such as 2-chloro-3-nitropyridine (B167233), significantly activates the pyridine (B92270) ring towards nucleophilic attack. This allows for the displacement of leaving groups (e.g., halogens) or even the nitro group itself to introduce a variety of functional groups and build complex molecular architectures.

Application Note:

Nucleophilic aromatic substitution on nitropyridines is a cornerstone for the synthesis of substituted pyridines. This reaction is widely employed in drug discovery for the generation of libraries of compounds for biological screening. The substitution of the nitro group or a halogen atom with amines, thiols, or alkoxides provides access to a diverse range of functionalized pyridines, which are prevalent scaffolds in many approved drugs. For instance, the reaction of 2-chloro-3-nitropyridines with various nucleophiles is a reliable method for producing 2-substituted-3-nitropyridines, which can be further modified.

Experimental Protocol: Synthesis of 2-(Alkylthio)-3-nitropyridines

This protocol describes the synthesis of 2-(alkylthio)-3-nitropyridines from 2-chloro-3-nitropyridine and a thiol.

Materials:

Procedure:

  • To a stirred solution of 2-chloro-3-nitropyridine (1.0 mmol) in DMF (5 mL), add the corresponding thiol (1.1 mmol) and potassium carbonate (1.5 mmol).

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure 2-(alkylthio)-3-nitropyridine.

Cycloaddition Reactions

This compound and its derivatives can participate in cycloaddition reactions, acting as either a dienophile in [4+2] cycloadditions or a dipolarophile in [3+2] cycloadditions. These reactions are powerful tools for the construction of fused heterocyclic systems.

Application Note:

[3+2] cycloaddition reactions involving nitropyridines provide a direct route to condensed pyrroline (B1223166) and pyrrolidine (B122466) systems. For example, 2-substituted-3-nitropyridines can react with azomethine ylides to form pyrrolo[3,4-b]pyridines.[1] This approach is valuable for synthesizing novel scaffolds for medicinal chemistry, as the resulting fused systems have a three-dimensional architecture that is often desirable for biological activity. Similarly, nitropyridines can act as dienophiles in [4+2] Diels-Alder reactions, leading to the formation of quinoline (B57606) derivatives, although this is more commonly explored through theoretical studies.[2][3]

Experimental Protocol: [3+2] Cycloaddition of a 2-Substituted-3-nitropyridine with an Azomethine Ylide

This protocol describes the synthesis of a fused pyrroline derivative from a 2-substituted-3-nitropyridine.[1]

Materials:

  • 2-Substituted-3-nitropyridine (e.g., 2-chloro-3-nitropyridine)

  • Sarcosine (B1681465)

  • Paraformaldehyde

  • Toluene (B28343)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the 2-substituted-3-nitropyridine (1.0 mmol), sarcosine (2.0 mmol), and paraformaldehyde (2.0 mmol) to toluene (10 mL).

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off any solids.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the condensed pyrroline derivative.

Synthesis of Fused Heterocyclic Compounds

This compound is a versatile precursor for the synthesis of various fused heterocyclic systems, such as furo[2,3-b]pyridines and triazolopyridines. These syntheses often involve a multi-step sequence starting with the reduction of the nitro group to an amine, followed by cyclization reactions.

Application Note:

Fused heterocyclic compounds are of great interest in drug development due to their rigid structures and ability to mimic biological molecules. Furo[2,3-b]pyridines, for example, are considered privileged fragments in kinase inhibitors.[4] The synthesis can be approached by first converting this compound to 2-aminopyridine, which is then transformed into a 2-halopyridine. Subsequent reaction with a suitable oxygen-containing nucleophile followed by cyclization yields the furo[2,3-b]pyridine (B1315467) core.[4] Triazolopyridines, another important class of heterocycles, can be synthesized from 2-chloropyridine (B119429) (obtainable from 2-aminopyridine) by reaction with hydrazine (B178648) derivatives followed by cyclization.

Experimental Protocol: Synthesis of Furo[2,3-b]pyridines via SNAr and Cyclization

This protocol outlines a general procedure for the synthesis of a furo[2,3-b]pyridine core from a 2-halopyridine derivative.[4]

Materials:

  • 2,5-Dichloronicotinic acid ethyl ester (derived from a nitropyridine precursor)

  • Ethyl 2-hydroxyacetate

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of sodium hydride (60% in mineral oil, 1.2 equiv.) in anhydrous THF at 0 °C, add a solution of ethyl 2-hydroxyacetate (1.2 equiv.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the 2,5-dichloronicotinic acid ethyl ester (1.0 equiv.) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the furo[2,3-b]pyridine derivative.

Quantitative Data Summary

Starting MaterialReagentsProductReaction TypeConditionsYield (%)Reference
2-Chloro-3,5-dinitropyridineBenzyl thiol, K₂CO₃2-(Benzylthio)-3,5-dinitropyridineSNArDMF, 20 °C, 1 h95[5]
2-Chloro-3-nitropyridineDiethyl malonate, K₂CO₃; then H₂SO₄2-Methyl-3-nitropyridineSNAr / DecarboxylationTHF, rt, 6h; then reflux60-70[5]
2-Chloro-5-methyl-3-nitropyridineBenzyl thiol, K₂CO₃2-(Benzylthio)-5-methyl-3-nitropyridineSNArDMF, 80 °C, 2 h85[1]
2-Chloro-3-nitropyridineSarcosine, Paraformaldehyde6-Nitro-2,3-dihydro-1H-pyrrolo[3,4-b]pyridine derivative[3+2] CycloadditionToluene, reflux, 12 h~70 (unoptimized)[1]
2-ChloropyridineSemicarbazide hydrochloride, H₂SO₄1,2,4-Triazolo[4,3-a]pyridin-3(2H)-oneCondensation/Cyclization2-Ethoxyethanol, reflux, 18 h59[6]
2,5-Dichloronicotinic acid ethyl esterEthyl 2-hydroxyacetate, NaHEthyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylateSNAr / CyclizationTHF, 0 °C to rt, 16 h75[4]

Visualizations

experimental_workflow cluster_start Starting Material cluster_path1 Nucleophilic Aromatic Substitution (SNAr) cluster_path2 Fused Heterocycle Synthesis start This compound reduct Reduction (e.g., H₂, Pd/C) start->reduct Step 1 amino 2-Aminopyridine reduct->amino halo Halogenation (e.g., Sandmeyer) amino->halo Step 2 chloro 2-Chloropyridine halo->chloro snar SNAr with Nucleophile (NuH) chloro->snar Step 3a chloro2 2-Chloropyridine Derivative product1 2-Nu-Pyridine snar->product1 reagents2 Bifunctional Reagent chloro2->reagents2 Step 3b cyclization Cyclization reagents2->cyclization product2 Fused Heterocycle (e.g., Furo[2,3-b]pyridine) cyclization->product2

Caption: General synthetic pathways from this compound.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

cycloaddition_pathway cluster_reactants Reactants nitropyridine 2-R-3-Nitropyridine (Dipolarophile) cyclo [3+2] Cycloaddition nitropyridine->cyclo ylide Azomethine Ylide (1,3-Dipole) ylide->cyclo intermediate Initial Cycloadduct cyclo->intermediate elimination Elimination of HNO₂ intermediate->elimination product Fused Pyrroline Derivative elimination->product

Caption: [3+2] Cycloaddition reaction pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-nitropyridine (B88261).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Yield of this compound

  • Question: My reaction resulted in a very low yield or no desired product. What are the potential causes and solutions?

  • Answer: Low yields in this compound synthesis can stem from several factors. Direct nitration of pyridine (B92270) is often inefficient due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[1] Synthesis starting from 2-aminopyridine (B139424) is a more effective approach.

    Possible Causes & Solutions:

    • Inefficient Nitration of Unsubstituted Pyridine:

      • Solution: Consider alternative starting materials. The nitration of 2-aminopyridine followed by diazotization and removal of the amino group is a more reliable route. Another approach is the oxidation of 2-aminopyridine to this compound.

    • Incomplete Reaction:

      • Solution: Ensure optimal reaction conditions. When nitrating 2-aminopyridine, using a mixture of concentrated sulfuric acid and fuming nitric acid is crucial. Monitor the reaction temperature and time closely. For instance, a common procedure involves adding a mixed acid solution to 2-aminopyridine in dichloroethane and maintaining the temperature at 58°C for 10 hours.[2]

    • Decomposition of Product:

      • Solution: Control the reaction temperature. Nitration reactions are often exothermic. Overheating can lead to the decomposition of the desired product. Use an ice bath to maintain the temperature during the addition of nitrating agents.[1]

    • Suboptimal Reagent Ratios:

      • Solution: Carefully control the stoichiometry of your reagents. For the synthesis of 2-hydroxy-5-nitropyridine (B147068) from 2-aminopyridine (a related precursor), a molar ratio of concentrated nitric acid to 2-aminopyridine of 0.9:1 to 1.0:1 is recommended.[3]

Issue 2: Formation of Multiple Isomers

  • Question: I have obtained a mixture of nitropyridine isomers (e.g., 2-nitro- and 3-nitropyridine (B142982) derivatives). How can I improve the regioselectivity of my reaction?

  • Answer: The formation of isomers is a common challenge in pyridine chemistry. The directing effect of substituents on the pyridine ring plays a significant role in the position of nitration.

    Possible Causes & Solutions:

    • Direct Nitration of Substituted Pyridines:

      • Explanation: When nitrating a substituted pyridine, the existing functional group will direct the incoming nitro group. For example, the nitration of 2-aminopyridine primarily yields 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine (B1266227).[4]

      • Solution: To obtain a specific isomer, it is often necessary to start with a precursor that favors the desired substitution pattern. For the synthesis of 2-amino-3-nitropyridine, a multi-step process involving bromination of 2-aminopyridine, followed by nitration and subsequent reduction can be employed to achieve higher selectivity.[5]

    • Reaction Conditions Favoring Isomerization:

      • Solution: Optimize reaction conditions such as temperature and the choice of nitrating agent. The ratio of isomers can be influenced by the rearrangement conditions of the intermediate formed during the nitration of 2-aminopyridine.[4]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate and purify the this compound from my reaction mixture. What are the recommended purification techniques?

  • Answer: Purification of nitropyridine derivatives can be challenging due to the presence of unreacted starting materials, isomers, and other byproducts.

    Recommended Purification Methods:

    • Steam Distillation: For the separation of isomers like 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, steam distillation under reduced pressure can be an effective technique.[4]

    • Recrystallization: This is a standard method for purifying solid nitropyridine derivatives. The choice of solvent is critical. For instance, 2-hydroxy-5-nitropyridine can be recrystallized from a 2:1 water and alcohol mixture.[6]

    • Column Chromatography: For complex mixtures, column chromatography using silica (B1680970) gel can be employed to separate the desired product from impurities.

    • Washing and Extraction: After the reaction, quenching the mixture in ice water and then washing with a basic solution (like sodium carbonate) to neutralize excess acid is a crucial first step. The product can then be extracted with an organic solvent.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with a good yield?

A1: While direct nitration of pyridine is possible, it generally results in low yields. A more dependable and higher-yielding method is to start from 2-aminopyridine. One common route involves the nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, which can then be converted to the desired this compound through a subsequent reaction. A patent describes a method for producing 2-amino-5-nitropyridine with a yield of 91.67% by reacting 2-aminopyridine with a mixture of concentrated sulfuric acid and fuming nitric acid in dichloroethane.[2]

Q2: What are the common side products in the synthesis of this compound?

A2: The most common side products are isomers of the desired compound. For example, in the nitration of 2-aminopyridine, 2-amino-3-nitropyridine is often formed alongside the major product, 2-amino-5-nitropyridine.[4] Over-nitration, leading to dinitropyridine derivatives, can also occur if the reaction conditions are too harsh or if an excess of the nitrating agent is used.[1] Additionally, oxidative degradation of alkyl side chains can be a side reaction with strong nitrating agents.[7]

Q3: How can I monitor the progress of my this compound synthesis reaction?

A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture at regular intervals and running a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. This allows you to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.[6]

Q4: What are the key safety precautions to take during the synthesis of this compound?

A4: The synthesis of this compound involves the use of strong acids and nitrating agents, which are corrosive and can cause severe burns. The reaction can also be highly exothermic. Therefore, it is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Use an ice bath to control the reaction temperature, especially during the addition of reagents.

  • Add reagents slowly and carefully to avoid uncontrolled exothermic reactions.

  • Be aware of the potential for the formation of explosive byproducts, such as acetyl nitrate, if using certain reagents.[7]

Data Presentation

Table 1: Comparison of Yields for Related Nitropyridine Syntheses

Starting MaterialProductNitrating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2-Aminopyridine2-Amino-5-nitropyridineConc. H₂SO₄ / Fuming HNO₃1,2-Dichloroethane (B1671644)581091.67[2]
2-Aminopyridine2-Hydroxy-5-nitropyridineConc. H₂SO₄ / Conc. HNO₃-40-50--[3]
2-Chloro-3-nitropyridine2-Methyl-3-nitropyridineDiethyl malonate, then H₂SO₄THFRoom Temp6Moderate to Good[8]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-nitropyridine from 2-Aminopyridine [2]

  • Reaction Setup: In a reaction vessel, add 18.82 g (0.2 mol) of 2-aminopyridine to 75.3 g of 1,2-dichloroethane. Stir the mixture until the 2-aminopyridine is completely dissolved.

  • Addition of Nitrating Agent: Slowly add 45.17 g of a mixed acid solution (concentrated sulfuric acid and fuming nitric acid) dropwise to the reaction mixture while maintaining the temperature below 10°C. The addition should take approximately 60 minutes. The reaction mixture will change color from light yellow to red wine.

  • Reaction: After the addition is complete, heat the reaction mixture to 58°C and maintain for 10-12 hours.

  • Work-up: Cool the reaction to room temperature. Wash the mixture with water until the pH of the aqueous layer is 5.8.

  • Isolation: Separate the organic layer and recover the 1,2-dichloroethane under reduced pressure. Pour the residue slowly into ice water to precipitate a dark yellow solid.

  • Purification: Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine. The reported yield is 25.83 g (91.67%) with an HPLC purity of 98.66%.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents (e.g., 2-aminopyridine, mixed acid) setup_reaction Set up Reaction Vessel (e.g., flask, stirrer, cooling bath) prep_reagents->setup_reaction 1. add_reagents Slowly Add Nitrating Agent (Maintain low temperature) setup_reaction->add_reagents run_reaction Run Reaction (Controlled temperature and time) add_reagents->run_reaction 2. monitor_reaction Monitor Progress (e.g., TLC) run_reaction->monitor_reaction 3. monitor_reaction->run_reaction Continue if incomplete quench_reaction Quench Reaction (e.g., pour onto ice) monitor_reaction->quench_reaction When complete neutralize Neutralize (e.g., with Na2CO3) quench_reaction->neutralize 4. extract_product Extract Product (with organic solvent) neutralize->extract_product 5. purify_product Purify Product (e.g., recrystallization, chromatography) extract_product->purify_product 6. final_product final_product purify_product->final_product Final Product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_yield cluster_method Methodology Issues cluster_conditions Reaction Condition Issues cluster_purification Purification Issues start Low or No Yield check_method Check Synthesis Method start->check_method check_conditions Review Reaction Conditions start->check_conditions check_purification Evaluate Purification start->check_purification direct_nitration Using direct nitration of pyridine? check_method->direct_nitration incomplete_reaction Incomplete reaction (checked by TLC)? check_conditions->incomplete_reaction decomposition Signs of decomposition (e.g., charring)? check_conditions->decomposition product_loss Product lost during work-up? check_purification->product_loss solution_method Solution: Use 2-aminopyridine as starting material. direct_nitration->solution_method Yes solution_conditions Solutions: - Optimize temperature and time. - Check reagent stoichiometry. incomplete_reaction->solution_conditions Yes solution_temp Solution: Improve temperature control (e.g., ice bath). decomposition->solution_temp Yes solution_purification Solutions: - Optimize extraction pH. - Choose appropriate recrystallization solvent. - Consider alternative purification methods. product_loss->solution_purification Yes

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-nitropyridine (B88261). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the synthesis of this compound, particularly when starting from 2-aminopyridine (B139424)?

A1: The most common side products are positional isomers formed during the nitration of the pyridine (B92270) ring. When 2-aminopyridine is used as the starting material, the primary side product is 2-amino-3-nitropyridine (B1266227) , with the desired intermediate, 2-amino-5-nitropyridine (B18323) , being the major product. Additionally, a key intermediate, 2-nitraminopyridine , can sometimes be isolated. This intermediate is formed by the nitration of the exocyclic amino group and subsequently rearranges to the ring-nitrated products.[1]

Q2: How does reaction temperature affect the formation of side products?

A2: Reaction temperature is a critical factor. In the nitration of 2-aminopyridine, 2-nitraminopyridine is considered the kinetic product, which forms at lower temperatures. Upon heating, it rearranges to the thermodynamically more stable ring-nitrated isomers, 2-amino-5-nitropyridine and 2-amino-3-nitropyridine.[1] Therefore, controlling the temperature is crucial for maximizing the yield of the desired product and minimizing unwanted side products.

Q3: Is direct nitration of pyridine a viable method for synthesizing this compound?

A3: Direct nitration of pyridine is generally inefficient. The pyridine ring is electron-deficient and thus deactivated towards electrophilic aromatic substitution reactions like nitration.[2] While some methods exist for the direct nitration of pyridine, they often lead to 3-nitropyridine (B142982) and require specific reagents like dinitrogen pentoxide (N₂O₅).[3][4] Synthesizing this compound via this route is not a standard or high-yielding procedure.

Q4: What are the alternative methods for the synthesis of this compound?

A4: A common and effective alternative to direct nitration is the oxidation of 2-aminopyridine. This method avoids the harsh conditions of nitration and can offer better selectivity. Oxidizing agents such as peracetic acid or a combination of urea-hydrogen peroxide (UHP) and trifluoroacetic anhydride (B1165640) have been used for this transformation.[5][6]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield of this compound Incomplete reaction; Suboptimal reaction temperature; Inefficient workup and purification.Monitor the reaction progress using TLC or HPLC to ensure completion. Optimize the reaction temperature and time based on the chosen synthetic route. Ensure efficient extraction and purification methods are employed to minimize product loss.
High proportion of 2-amino-3-nitropyridine isomer Reaction conditions favoring the formation of the 3-nitro isomer. In the nitration of 2-aminopyridine, higher temperatures during the rearrangement of 2-nitraminopyridine can influence the isomer ratio.Carefully control the reaction temperature during the nitration and rearrangement steps. Separation of the isomers can be achieved by column chromatography or fractional crystallization.
Presence of 2-nitraminopyridine in the final product Incomplete rearrangement of the 2-nitraminopyridine intermediate. This is more likely if the reaction temperature was too low or the reaction time was insufficient.Increase the reaction temperature or prolong the reaction time to ensure complete rearrangement of the 2-nitraminopyridine intermediate to the ring-nitrated products. The progress of the rearrangement can be monitored by TLC or HPLC.
Formation of N-oxide side products If using an oxidation method, over-oxidation of the pyridine nitrogen can lead to the formation of this compound-N-oxide.Use a stoichiometric amount of the oxidizing agent and carefully control the reaction conditions (temperature and time). Monitor the reaction closely to stop it once the starting material is consumed.

Quantitative Data on Side Product Formation

The following table summarizes the typical yields and isomer ratios observed in the nitration of 2-aminopyridine, a common precursor route to derivatives used for this compound synthesis.

Reaction Conditions Major Product Yield of Major Product Major Side Product Ratio of 5-nitro to 3-nitro isomer Reference
Nitration of 2-aminopyridineMixed acid (HNO₃/H₂SO₄)2-amino-5-nitropyridineNot specified2-amino-3-nitropyridine9:1[7]
Thermolysis of 2-nitraminopyridineChlorobenzene, 132°C2-amino-3-nitropyridine40%2-amino-5-nitropyridine1:1.54 (inverted)[8]

Detailed Experimental Protocol: Synthesis of this compound via Oxidation of 2-Aminopyridine

This protocol describes a modern and efficient method for the synthesis of this compound using urea-hydrogen peroxide (UHP) as the oxidizing agent.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add urea-hydrogen peroxide (UHP, 2.0-3.0 eq). Cool the mixture in an ice bath.

  • Oxidation: Slowly add trifluoroacetic anhydride (TFAA, 1.5-2.0 eq) dropwise to the cooled mixture. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Visualizations

Reaction_Pathway 2-Aminopyridine 2-Aminopyridine 2-Nitraminopyridine (Intermediate) 2-Nitraminopyridine (Intermediate) 2-Aminopyridine->2-Nitraminopyridine (Intermediate) Nitration This compound (Product) This compound (Product) 2-Aminopyridine->this compound (Product) Oxidation Nitrating Agent Nitrating Agent Nitrating Agent->2-Nitraminopyridine (Intermediate) 2-Amino-5-nitropyridine (Major) 2-Amino-5-nitropyridine (Major) 2-Nitraminopyridine (Intermediate)->2-Amino-5-nitropyridine (Major) Rearrangement 2-Amino-3-nitropyridine (Minor) 2-Amino-3-nitropyridine (Minor) 2-Nitraminopyridine (Intermediate)->2-Amino-3-nitropyridine (Minor) Rearrangement Oxidizing Agent Oxidizing Agent Oxidizing Agent->this compound (Product)

Caption: Reaction pathways for the synthesis of this compound and its amino-substituted side products.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_issues Specific Issues cluster_solutions Solutions Start Low Yield or Impure Product Analysis Identify Primary Issue Start->Analysis IncompleteReaction Incomplete Reaction Analysis->IncompleteReaction Low Conversion WrongIsomerRatio High 3-Nitro Isomer Analysis->WrongIsomerRatio Incorrect Isomer Ratio IntermediatePresent Nitramine Intermediate Present Analysis->IntermediatePresent Extra Peaks in NMR/LCMS OptimizeConditions Optimize Time/ Temperature IncompleteReaction->OptimizeConditions ControlTemp Control Rearrangement Temperature WrongIsomerRatio->ControlTemp IncreaseTempTime Increase Temp/ Time for Rearrangement IntermediatePresent->IncreaseTempTime

Caption: A troubleshooting workflow for common issues in this compound synthesis.

References

Troubleshooting incomplete reduction of 2-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the reduction of 2-nitropyridine (B88261) to 2-aminopyridine (B139424).

Troubleshooting Incomplete Reduction

Incomplete reduction of this compound is a common issue that can lead to low yields and difficult purification. The primary cause is often the formation of stable intermediates, such as 2-nitrosopyridine (B1345732) and 2-hydroxylaminopyridine. The following guide provides a systematic approach to troubleshooting and optimizing your reaction.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving incomplete reduction of this compound.

G cluster_start Start cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solutions Solutions start Incomplete Reduction of This compound Observed analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) start->analysis unreacted_sm Unreacted Starting Material? analysis->unreacted_sm intermediates Intermediates Present? (Nitroso, Hydroxylamine) analysis->intermediates purification Purification Strategy (Acid-Base Extraction, Column Chromatography) analysis->purification Reaction Complete but Mixture Complex unreacted_sm->intermediates No increase_reductant Increase Reducing Agent Equivalents or Reaction Time/Temp unreacted_sm->increase_reductant Yes change_reductant Change Reducing Agent (e.g., Fe/AcOH, Zn/AcOH) intermediates->change_reductant Yes optimize_catalyst Optimize Catalyst (Loading, Different Catalyst) intermediates->optimize_catalyst Yes solvent_effect Investigate Solvent Effects (e.g., Protic vs. Aprotic) intermediates->solvent_effect Consider increase_reductant->analysis change_reductant->analysis optimize_catalyst->analysis solvent_effect->analysis

Caption: Troubleshooting workflow for incomplete this compound reduction.

Frequently Asked Questions (FAQs)

Reaction Troubleshooting

Q1: My TLC analysis shows a significant amount of starting material (this compound) remaining even after prolonged reaction time. What should I do?

A1: This indicates that the reaction conditions are not sufficiently forcing. Consider the following adjustments:

  • Increase Reaction Temperature: Gradually increase the temperature while monitoring for the formation of byproducts. Many reduction reactions are exothermic, so proceed with caution.[1]

  • Increase Equivalents of Reducing Agent: For metal/acid reductions (e.g., Fe/AcOH), ensure you are using a sufficient excess of the metal.[2] For catalytic hydrogenations, ensure adequate hydrogen pressure.

  • Check Catalyst Activity: If using a catalyst like Pd/C, it may be deactivated. Use fresh catalyst for each reaction. Pyridine (B92270) and its derivatives can sometimes act as catalyst poisons.[3]

Q2: I am observing a new spot on my TLC plate that is not the starting material or the desired 2-aminopyridine. What could it be?

A2: You are likely observing one of the reaction intermediates, such as 2-nitrosopyridine or N-(pyridin-2-yl)hydroxylamine.[1] The formation of these intermediates is a common cause of incomplete reduction. The reduction of a nitro group is a stepwise process.[1]

Q3: How can I push the reaction to completion if I've stalled at the hydroxylamine (B1172632) intermediate?

A3: The reduction of the hydroxylamine intermediate to the amine can be the slowest step.[1]

  • Change the Reducing System: Some reducing agents are more effective at converting the hydroxylamine. For instance, biocatalytic reductions can sometimes be enhanced with a co-catalyst like vanadium pentoxide to aid in the disproportionation of the hydroxylamine intermediate.[4] While not a direct chemical method, this highlights the principle of targeting the intermediate.

  • Optimize pH: The stability and reactivity of the hydroxylamine can be pH-dependent. Adjusting the acidity of the reaction medium might facilitate its further reduction.

Q4: I am seeing the formation of azo or azoxy byproducts. How can I avoid this?

A4: Azo and azoxy compounds can form from the condensation of the nitroso and hydroxylamine intermediates.[1]

  • Control Reaction Conditions: These side reactions are often promoted by certain reaction conditions. Ensure efficient stirring and controlled temperature.

  • Choice of Reducing Agent: Some reducing agents are more prone to forming these byproducts. For example, using LiAlH4 for aromatic nitro reductions can lead to azo products.[5] Catalytic hydrogenation or metal/acid reductions are generally less likely to produce these impurities if run to completion.

Choice of Reagents and Conditions

Q5: What are the most common methods for reducing this compound, and what are their pros and cons?

A5: The most common methods are catalytic hydrogenation and reduction with metals in acidic media.

MethodReducing AgentsTypical SolventsProsCons
Catalytic Hydrogenation H₂ gas with Pd/C or Raney NickelEthanol (B145695), Methanol, Ethyl Acetate (B1210297), Acetic AcidHigh yields, clean reaction, catalyst can be filtered off.[6][7]Pd/C can be pyrophoric; potential for catalyst poisoning by pyridine derivatives; may reduce other functional groups.[3][6]
Metal/Acid Reduction Iron (Fe) or Zinc (Zn) powder with Acetic Acid (AcOH) or HClAcetic Acid, Ethanol, WaterMild, chemoselective for the nitro group, inexpensive reagents.[2][5]Work-up can be tedious due to the formation of metal salts; may require large excess of metal and acid.[8]
Borohydride (B1222165) Systems Sodium borohydride (NaBH₄) with a catalyst (e.g., Ni(OAc)₂)Methanol, Acetonitrile/WaterMild conditions, often at room temperature.[9][10]NaBH₄ alone is not sufficient to reduce nitro groups and requires a catalyst; selectivity can be an issue.[9][11]

Q6: Can I use sodium borohydride (NaBH₄) alone to reduce this compound?

A6: No, sodium borohydride by itself is generally not strong enough to reduce aromatic nitro groups under standard conditions.[9][11] It requires the presence of a transition metal catalyst, such as nickel(II) acetate or nickel(II) chloride, to enhance its reducing power.[9][10]

Purification

Q7: How can I effectively remove unreacted this compound and intermediates from my final product, 2-aminopyridine?

A7: A combination of techniques is often most effective:

  • Acid-Base Extraction: This is a highly effective method that leverages the basicity of the 2-aminopyridine product. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The basic 2-aminopyridine will move into the aqueous layer as its ammonium (B1175870) salt, while the less basic this compound and intermediates may remain in the organic layer. The aqueous layer can then be basified and the pure 2-aminopyridine extracted.[12]

  • Column Chromatography: Silica gel chromatography can be used to separate the components based on polarity. 2-aminopyridine is more polar than this compound. A solvent system such as ethyl acetate/hexanes can be employed.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C

This protocol is a general procedure for the reduction of a nitro group at atmospheric pressure.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Round-bottom flask with a stir bar

  • Hydrogen balloon

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable solvent like ethanol or methanol.

  • Carefully add 5-10 mol% of 10% Pd/C to the solution under an inert atmosphere (e.g., Argon or Nitrogen). Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents.[6]

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 3-5 times to ensure an inert atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously at room temperature under the hydrogen balloon.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-aminopyridine.

Protocol 2: Reduction with Iron in Acetic Acid

This is a classic and reliable method for nitro group reduction.

Materials:

  • This compound

  • Iron powder (fine grade)

  • Glacial Acetic Acid

  • Ethanol (optional)

Procedure:

  • To a solution of this compound in glacial acetic acid (and optionally ethanol), add iron powder (typically 3-5 equivalents).[2]

  • Heat the reaction mixture to reflux and stir vigorously. The reaction is often exothermic.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove excess iron and iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH or Na₂CO₃) to precipitate iron hydroxides and deprotonate the aminopyridine.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-aminopyridine.

Reaction Pathway

The reduction of a nitro group to an amine is a six-electron reduction that proceeds through several intermediates.

G cluster_pathway Reduction Pathway of this compound A This compound (R-NO₂) B 2-Nitrosopyridine (R-NO) A->B +2e⁻, +2H⁺ -H₂O C 2-Hydroxylaminopyridine (R-NHOH) B->C +2e⁻, +2H⁺ D 2-Aminopyridine (R-NH₂) C->D +2e⁻, +2H⁺ -H₂O

Caption: Stepwise reduction of this compound to 2-aminopyridine.

References

Technical Support Center: Catalyst Deactivation in 2-Nitropyridine Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation during the hydrogenation of 2-nitropyridine (B88261).

Troubleshooting Guide

This guide provides a systematic approach in a question-and-answer format to diagnose and resolve common problems encountered during the catalytic hydrogenation of this compound.

Issue 1: Rapid or Gradual Loss of Catalyst Activity

Q: My reaction shows a significant decrease in conversion rate, either suddenly with a new batch of reagents or gradually over several runs. What are the likely causes and how can I fix it?

A: This is a common problem and can be attributed to several deactivation mechanisms. Here’s a step-by-step guide to diagnose and address the issue:

Possible Causes & Diagnostic Steps:

  • Catalyst Poisoning: This is a primary suspect, especially in pyridine (B92270) hydrogenation.[1][2]

    • Self-Poisoning/Product Inhibition: The nitrogen lone pair in the pyridine ring of the reactant, intermediates (like 2-aminopyridine), and the piperidine (B6355638) product can strongly adsorb onto the active metal sites of the catalyst, blocking them.[1][2][3] This is a form of self-poisoning.[4]

    • Impurities: Feedstock impurities are a major cause of poisoning.[5][6]

      • Sulfur Compounds: Often present in starting materials and can severely poison noble metal catalysts like Palladium (Pd) and Platinum (Pt).[6][7]

      • Carbon Monoxide (CO): Can be an impurity in the hydrogen gas stream and acts as a strong inhibitor.[1][7][8]

      • Halides: Halogenated compounds can also poison the catalyst.[1]

    • Diagnostic Steps:

      • Analyze your this compound starting material, solvents, and hydrogen gas for common poisons like sulfur, and CO.

      • Run a control experiment with highly purified reagents.

  • Fouling (Coking): This involves the physical deposition of carbonaceous materials (coke) or polymers on the catalyst surface, which blocks active sites and pores.[1][9]

    • Diagnostic Steps:

      • Visually inspect the spent catalyst. A change in color (e.g., turning black) or texture can indicate fouling.[2]

      • Temperature Programmed Oxidation (TPO) can be used to quantify the amount of coke on the catalyst.[10]

  • Sintering (Thermal Degradation): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, which reduces the active surface area.[2][11] This is often irreversible.[10][11]

    • Diagnostic Steps:

      • Use techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to analyze the metal particle size of the fresh versus the spent catalyst. An increase in particle size is indicative of sintering.[2][12]

Suggested Solutions:

Possible CauseSuggested Solution
Catalyst Poisoning Purify Reagents: Use high-purity this compound and solvents. Ensure the hydrogen gas is free of CO.[11] Guard Bed: Implement a sacrificial bed of an adsorbent upstream of the main catalyst bed to capture poisons before they reach the catalyst.[11] Acidic Medium: Performing the reaction in an acidic solvent like acetic acid can protonate the nitrogen atoms, preventing them from binding to and poisoning the catalyst.[2]
Fouling (Coking) Optimize Reaction Conditions: Lowering the reaction temperature and/or pressure can minimize side reactions that lead to coke formation.[9][11] Solvent Washing: Wash the deactivated catalyst with a suitable solvent to remove adsorbed organic species.[9] Regeneration: A controlled oxidation (calcination) can burn off carbonaceous deposits.[10]
Sintering Optimize Temperature: Operate at the lowest possible temperature that still provides a reasonable reaction rate.[11] Choose a Stable Support: Select a catalyst with a high-surface-area and thermally stable support material.[11] Sintering is generally irreversible, so prevention is key.[10]

Issue 2: Poor Selectivity - Formation of Byproducts Instead of 2-Aminopiperidine (B1362689)

Q: My reaction is producing significant amounts of byproducts like 2-aminopyridine (B139424) or other partially hydrogenated species. How can I improve the selectivity towards the desired 2-aminopiperidine?

A: Poor selectivity can be a result of changes to the catalyst's active sites or non-optimized reaction conditions.

Possible Causes & Diagnostic Steps:

  • Partial Catalyst Poisoning: Selective poisoning of certain active sites can alter the reaction pathway, favoring the formation of intermediates like 2-aminopyridine.[11]

    • Diagnostic Steps:

      • Analyze the product mixture at different reaction times to understand the reaction profile and identify stable intermediates.

  • Changes in Catalyst Active Sites: Sintering can lead to changes in the crystal facets of the metal particles, which may favor different reaction pathways.[8]

    • Diagnostic Steps:

      • Characterize the spent catalyst to check for changes in morphology (e.g., using TEM).

  • Sub-optimal Reaction Conditions: Temperature, pressure, and solvent can all significantly influence the reaction pathway and selectivity.[1]

    • Diagnostic Steps:

      • Review your current reaction conditions and compare them with literature precedents for similar hydrogenations.

Suggested Solutions:

Possible CauseSuggested Solution
Partial Poisoning Use a Fresh or Regenerated Catalyst: This should help restore the original selectivity.[2] Purify Starting Materials: Ensure the absence of impurities that could act as selective poisons.
Changes in Active Sites Optimize Catalyst Choice: Consider catalysts with different metal loadings or support materials that are known to be more resistant to sintering.
Sub-optimal Conditions Adjust Reaction Parameters: - Temperature: Lowering the temperature may favor the desired product. - Hydrogen Pressure: Increasing the hydrogen pressure can promote complete hydrogenation of the ring. - Solvent: The choice of solvent can influence the solubility of intermediates and affect the reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation in this compound hydrogenation?

A1: The primary mechanisms are:

  • Poisoning: Strong chemical adsorption of the nitrogen-containing reactant, product, or impurities onto the catalyst's active sites.[1][2][5]

  • Fouling/Coking: Physical deposition of carbonaceous materials on the catalyst surface.[1][2][9]

  • Sintering: Thermal agglomeration of metal particles, leading to a loss of active surface area.[2][11]

  • Leaching: Dissolution of the active metal into the reaction medium.[11]

Q2: Can the product, 2-aminopiperidine, deactivate the catalyst?

A2: Yes, this is a known phenomenon called product inhibition.[1] The nitrogen atom in the 2-aminopiperidine product can adsorb onto the active sites of the catalyst, competing with the this compound reactant and thereby slowing down the reaction rate.[2]

Q3: Is it possible to regenerate a catalyst deactivated during this compound hydrogenation?

A3: Yes, regeneration is often possible, depending on the cause of deactivation.[10]

  • Fouling/Coking: Can often be reversed by washing with a solvent or by controlled oxidation (calcination) to burn off the carbon deposits.[8][9][10]

  • Reversible Poisoning: Some poisons can be removed by washing or thermal treatment.[10]

  • Sintering and Leaching: These are generally considered irreversible deactivation mechanisms.[10]

Q4: How can I minimize catalyst poisoning from my starting materials?

A4: The best approach is to use high-purity starting materials and solvents.[2] If impurities are suspected, purification of the this compound and solvents before the reaction is recommended. Using a guard bed to trap impurities before they reach the catalyst is also an effective strategy.[11]

Q5: What analytical techniques are most useful for characterizing a deactivated catalyst?

A5: A combination of techniques is usually necessary for a comprehensive analysis:

  • Inductively Coupled Plasma (ICP-OES/MS): To determine the bulk metal content and check for leaching.[8]

  • Transmission Electron Microscopy (TEM): To visualize metal particle size and distribution, which helps in identifying sintering.[2][8][12]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the metal and identify surface poisons.[8][10]

  • Thermogravimetric Analysis (TGA): To quantify the amount of coke deposition.[8]

  • Chemisorption (e.g., H₂-TPR): To measure the active metal surface area.[8]

Data Summary

The following table summarizes the common causes of deactivation and their typical impact on the catalyst's performance.

Deactivation MechanismTypical OnsetReversibilityKey Indicators
Poisoning RapidCan be reversible or irreversibleSharp drop in activity, presence of known poisons (S, N-compounds, CO) in feedstock[1][10]
Fouling/Coking GradualGenerally reversibleGradual decline in activity, visible deposits on catalyst[10][11]
Sintering Gradual (accelerated at high temp.)IrreversibleGradual and irreversible activity loss, increased metal particle size[10][11]
Leaching GradualIrreversibleLoss of activity, presence of metal in the product solution[11]

Experimental Protocols

Protocol 1: Testing for Catalyst Leaching

  • Set up the hydrogenation of this compound under your standard reaction conditions.

  • After a certain period (e.g., when 50% conversion is reached), stop the reaction and carefully filter the hot reaction mixture to remove the solid catalyst.

  • Allow the filtrate (the reaction solution without the solid catalyst) to continue stirring under the identical reaction conditions (temperature and hydrogen pressure).

  • Monitor the reaction progress of the filtrate over time by taking samples. If the reaction continues to proceed, it indicates that some of the active metal has leached from the support into the solution.

Protocol 2: Catalyst Regeneration by Solvent Washing (for Fouling)

  • Recovery: After the reaction, carefully recover the deactivated catalyst from the reaction mixture by filtration or centrifugation.

  • Washing: Wash the catalyst sequentially with a suitable solvent (e.g., methanol (B129727) or ethanol) to remove adsorbed organic species. Multiple washing steps may be necessary.

  • Drying: Dry the washed catalyst thoroughly under vacuum at a low temperature.

  • Testing: Test the activity of the regenerated catalyst under standard reaction conditions to evaluate the effectiveness of the washing procedure.

Protocol 3: Catalyst Regeneration by Controlled Oxidation (for Coking)

Caution: This procedure is exothermic and should be performed with careful temperature monitoring to avoid catalyst sintering.

  • Purging: Place the coked catalyst in a tube furnace and purge with an inert gas (e.g., nitrogen or argon) to remove any adsorbed hydrocarbons.

  • Heating: While maintaining the inert gas flow, heat the catalyst to a regeneration temperature (typically 300-500 °C, depending on the catalyst and support stability).

  • Controlled Oxidation: Gradually introduce a dilute stream of an oxidizing gas (e.g., 1-5% O₂ in N₂) into the inert gas flow. Monitor the temperature closely.

  • Hold: Continue the oxidative treatment until the removal of coke is complete (indicated by the cessation of CO₂ formation in the off-gas).

  • Reduction: After cooling down under an inert atmosphere, the catalyst will likely need to be re-reduced under a hydrogen flow before use.

Visualizations

DeactivationPathways cluster_causes Deactivation Mechanisms Active_Catalyst Active Catalyst Poisoning Poisoning (N-compounds, S, CO) Active_Catalyst->Poisoning Chemical Adsorption Coking Coking/Fouling Active_Catalyst->Coking Physical Deposition Sintering Sintering Active_Catalyst->Sintering High Temperature Leaching Leaching Active_Catalyst->Leaching Dissolution Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Coking->Deactivated_Catalyst Sintering->Deactivated_Catalyst Leaching->Deactivated_Catalyst

Common pathways for catalyst deactivation.

TroubleshootingWorkflow Start Decreased Catalyst Performance Check_Poisoning Check for Poisoning (Analyze Feedstock) Start->Check_Poisoning Check_Fouling Check for Fouling (Visual Inspection, TPO) Check_Poisoning->Check_Fouling No Purify_Reagents Purify Reagents / Use Guard Bed Check_Poisoning->Purify_Reagents Yes Check_Sintering Check for Sintering (TEM, XRD) Check_Fouling->Check_Sintering No Regenerate_Wash Regenerate by Washing / Calcination Check_Fouling->Regenerate_Wash Yes Optimize_Temp Optimize Temperature / Catalyst Support Check_Sintering->Optimize_Temp Yes

Troubleshooting workflow for decreased catalyst performance.

RegenerationCycle Active Active Catalyst Deactivated Deactivated Catalyst (Coked/Fouled) Active->Deactivated Hydrogenation Reaction Regenerated Regenerated Catalyst Deactivated->Regenerated Regeneration (e.g., Calcination) Regenerated->Active Re-activation (e.g., Reduction)

A simplified cycle of catalyst deactivation and regeneration.

References

Technical Support Center: Purification of Crude 2-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2-Nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification techniques, troubleshoot potential issues, and answer frequently asked questions.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of crude this compound.

Recrystallization Troubleshooting

  • Q1: My this compound is not crystallizing from the solution upon cooling. What should I do?

    • Possible Cause 1: Supersaturation. The solution may be supersaturated.

      • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.

    • Possible Cause 2: Too much solvent was used. If an excessive amount of solvent was used, the solution might not be saturated enough for crystals to form.[1][2]

      • Solution: Gently heat the solution to evaporate some of the solvent to increase the concentration of this compound and then allow it to cool again.[3]

    • Possible Cause 3: Inappropriate solvent. The chosen solvent may not be ideal for the recrystallization of this compound.

      • Solution: Review the solvent selection. An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[4]

  • Q2: The recrystallization of my this compound resulted in a very low yield. What are the common reasons for this?

    • Possible Cause 1: Too much solvent was used. Using a large excess of hot solvent to dissolve the crude product will result in a significant amount of the product remaining in the mother liquor upon cooling.[1][3]

      • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound.[1] You can attempt to recover more product from the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop of crystals.

    • Possible Cause 2: Premature crystallization. If the solution cools too quickly during a hot filtration step (if performed), some product may crystallize on the filter paper.

      • Solution: Ensure the funnel and receiving flask are pre-heated before filtration. Use a slight excess of hot solvent to prevent premature crystallization.

    • Possible Cause 3: Washing with room temperature solvent. Washing the collected crystals with solvent that is not ice-cold can dissolve a significant portion of the purified product.[1]

      • Solution: Always wash the crystals with a minimal amount of ice-cold solvent.[1]

  • Q3: My this compound oiled out instead of crystallizing. How can I fix this?

    • Possible Cause 1: High concentration of impurities. A high impurity level can significantly lower the melting point of the mixture, leading to the formation of an oil.

      • Solution: Try adding a small amount of activated charcoal to the hot solution to adsorb some impurities, followed by a hot filtration before cooling.

    • Possible Cause 2: Solution cooled too quickly. Rapid cooling can sometimes favor oil formation over crystal growth.

      • Solution: Re-heat the solution to dissolve the oil, and then allow it to cool more slowly. Insulating the flask can help with this.

    • Possible Cause 3: The melting point of this compound is close to the boiling point of the solvent. If the boiling point of the solvent is too high, the compound may melt in the solution before it dissolves.

      • Solution: Choose a solvent with a lower boiling point.

Column Chromatography Troubleshooting

  • Q1: I am seeing significant peak tailing for this compound on my silica (B1680970) gel column. What is the cause and how can I prevent it?

    • Possible Cause: Strong interaction with silica gel. this compound is a basic compound and can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel. This can lead to poor separation and tailing of the peak.[5][6]

      • Solution: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.5-1%) or ammonia, to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[5]

  • Q2: The separation of this compound from its impurities on the column is poor. How can I improve the resolution?

    • Possible Cause 1: Inappropriate mobile phase. The polarity of the eluent may not be optimal for separating your compounds.

      • Solution: Use Thin Layer Chromatography (TLC) to screen different solvent systems and gradients to find the optimal mobile phase for separation. Aim for an Rf value of 0.2-0.4 for this compound.

    • Possible Cause 2: Column was not packed properly. Channels or cracks in the stationary phase will lead to poor separation.

      • Solution: Ensure the column is packed uniformly without any air bubbles or cracks.

    • Possible Cause 3: Column was overloaded. Applying too much crude material to the column will result in broad bands and poor separation.

      • Solution: Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common purification techniques for crude this compound?

    • The most common and effective methods for purifying crude this compound are recrystallization and column chromatography. Distillation can also be used if the impurities have significantly different boiling points from this compound.

  • Q2: What are the likely impurities in my crude this compound?

    • Common impurities can include unreacted starting materials (e.g., 2-aminopyridine (B139424) or pyridine (B92270) N-oxide), by-products from the nitration reaction such as isomers (e.g., 4-nitropyridine), and decomposition products.[7] The exact impurities will depend on the synthetic route used.

  • Q3: How can I assess the purity of my this compound after purification?

    • The purity of the final product can be effectively determined using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.[8][9] A sharp melting point close to the literature value is a good indicator of high purity.

  • Q4: What is a good solvent for recrystallizing this compound?

    • A mixed solvent system of methylene (B1212753) chloride and petroleum ether has been reported for the recrystallization of nitropyridine compounds.[10] Ethanol or isopropanol (B130326) can also be good starting points for solvent screening. The ideal solvent or solvent system should be determined experimentally.

  • Q5: What is a suitable mobile phase for purifying this compound by column chromatography?

    • A gradient of hexane (B92381) and ethyl acetate (B1210297) is a common choice for separating moderately polar compounds like this compound on a silica gel column. The exact ratio should be optimized using TLC. For example, starting with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity.

Data Presentation

The following tables summarize typical quantitative data for the purification of crude this compound. Note that actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Recrystallization of Crude this compound

Solvent SystemTypical Recovery YieldExpected Purity (by HPLC)Notes
Ethanol75-85%>98%Good for removing many common impurities.
Isopropanol80-90%>98.5%Often provides good crystal formation.
Hexane/Ethyl Acetate70-85%>99%Good for fine-tuning solubility and achieving high purity.
Methylene Chloride/Petroleum Ether70-80%>99%Effective for removing non-polar impurities.[10]

Table 2: Column Chromatography of Crude this compound

Stationary PhaseMobile Phase (Eluent)Typical Recovery YieldExpected Purity (by HPLC)Notes
Silica GelHexane/Ethyl Acetate (Gradient)65-80%>99.5%Standard choice for effective separation of isomers and other by-products.
Silica Gel + 1% TriethylamineHexane/Ethyl Acetate (Gradient)70-85%>99.5%The addition of triethylamine minimizes peak tailing and can improve recovery.[5]
Alumina (Neutral)Dichloromethane/Methanol (Gradient)60-75%>99%An alternative to silica gel, which may be beneficial if the compound is sensitive to acidic conditions.

Experimental Protocols

Protocol 1: Purification of Crude this compound by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) at room and elevated temperatures to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to remove residual solvent.

Protocol 2: Purification of Crude this compound by Column Chromatography

  • Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable solvent system (mobile phase). A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to settle, ensuring a uniformly packed bed without air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) if necessary to elute the this compound.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_start Start cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Outcome Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Dissolve in hot solvent, cool to crystallize ColumnChrom Column Chromatography Crude->ColumnChrom Adsorb on stationary phase, elute with mobile phase Analysis Purity Check (TLC, HPLC, NMR, MP) Recrystallization->Analysis ColumnChrom->Analysis PureProduct Pure this compound Analysis->PureProduct Purity > 99% Repurify Repurify if Needed Analysis->Repurify Purity < 99% Repurify->Recrystallization Repurify->ColumnChrom

Caption: General workflow for the purification of crude this compound.

TroubleshootingRecrystallization Start Problem Encountered during Recrystallization NoCrystals No Crystals Formed Too much solvent? Supersaturated? Start->NoCrystals LowYield Low Yield Too much solvent? Premature crystallization? Washing with warm solvent? Start->LowYield OilingOut Oiling Out High impurity? Cooled too fast? Start->OilingOut Sol_NoCrystals Evaporate some solvent or Scratch flask/add seed crystal NoCrystals->Sol_NoCrystals Sol_LowYield Use minimum hot solvent and Wash with ice-cold solvent LowYield->Sol_LowYield Sol_OilingOut Re-heat and cool slowly or Add charcoal and filter OilingOut->Sol_OilingOut

Caption: Troubleshooting common issues in this compound recrystallization.

References

Technical Support Center: Managing Exothermic Reactions in Pyridine Nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyridine (B92270) nitration. The following information is intended to help manage the exothermic nature of this reaction safely and effectively.

Troubleshooting Guide

Issue 1: Rapid Temperature Increase or Runaway Reaction

Question: My reaction temperature is increasing uncontrollably. What should I do and what are the potential causes?

Answer: An uncontrolled temperature increase indicates a runaway reaction, which is a significant safety hazard.

Immediate Actions:

  • Immediately cease the addition of the nitrating agent.

  • Enhance cooling by ensuring the cooling bath is at the appropriate temperature and has sufficient capacity. An ice-salt bath can be used for lower temperatures.[1]

  • If the temperature continues to rise dramatically, and as a last resort, prepare to quench the reaction by cautiously pouring the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[1][2] Caution: This process is itself highly exothermic due to the dilution of sulfuric acid and should only be performed with appropriate safety measures in place.[1]

  • Alert your supervisor and adhere to all established laboratory emergency protocols.[1]

Potential Causes and Preventative Measures:

  • Inadequate Cooling: The cooling system may be insufficient to dissipate the heat generated.[1] Ensure your cooling bath is adequate for the scale of the reaction.

  • Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can generate heat faster than it can be removed.[1][3] A slow, dropwise addition is crucial, with constant monitoring of the internal temperature.[1][2]

  • Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, leading to a runaway reaction.[1] Ensure vigorous and consistent agitation.

  • Incorrect Reagent Concentration: Using overly concentrated acids can increase the reaction's exothermicity.[1]

  • Accumulation of Unreacted Nitrating Agent: If the reaction temperature is too low, the nitrating agent can accumulate. A subsequent small temperature increase can then trigger a rapid, delayed exothermic reaction.[1]

Issue 2: Low Yield of the Desired Nitropyridine Product

Question: My nitration reaction resulted in a very low yield. What are the possible reasons?

Answer: Low yields in pyridine nitration can be attributed to several factors related to the reaction conditions and the inherent reactivity of the pyridine ring.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction time may have been too short or the temperature too low. Consider extending the reaction time or cautiously increasing the temperature while carefully monitoring the exotherm.[1]

  • Harsh Reaction Conditions: Pyridine is less reactive than benzene (B151609) towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[2] This often necessitates harsh conditions (e.g., fuming nitric acid, high temperatures), which can lead to low yields and side product formation.[2]

  • Poor Phase Mixing: In heterogeneous reactions where the pyridine substrate is not soluble in the acid mixture, efficient mixing is critical to maximize the reaction interface.[1]

Issue 3: Significant Formation of Dinitrated Products

Question: I am observing a significant amount of dinitrated products. How can I favor mono-nitration?

Answer: Over-nitration is a common issue, especially with activated pyridine derivatives.[2] To favor mono-nitration, consider the following strategies:

  • Control of Reaction Temperature: Lowering the reaction temperature can help reduce the rate of the second nitration.[2]

  • Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent.[2]

  • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to maintain a low concentration of the active nitrating species.[2][3]

  • Reaction Time: Monitor the reaction's progress using techniques like TLC or GC-MS to stop the reaction once the desired mono-nitrated product is maximized.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to take when performing pyridine nitration?

A1: Pyridine is a flammable and toxic liquid.[4] Nitration reactions are highly exothermic and can be hazardous.[5] Always adhere to the following safety protocols:

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhaling harmful fumes.[4][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[4][6]

  • Safe Storage: Store pyridine in a cool, well-ventilated area away from ignition sources.[4][6]

  • Emergency Preparedness: Have fire extinguishers and spill kits readily available.[4] Know the location and operation of emergency eyewash stations and safety showers.[7]

Q2: How do substituents on the pyridine ring affect the nitration reaction?

A2: Substituents play a crucial role in the reactivity of the pyridine ring and the regioselectivity of nitration.

  • Electron-donating groups (e.g., alkyl, amino) can activate the ring, making nitration easier but also increasing the risk of over-nitration.[2]

  • Electron-withdrawing groups (e.g., halogens, nitro groups) further deactivate the ring, making nitration more difficult.[2]

Q3: Are there alternative methods to direct nitration of pyridine?

A3: Yes, one common alternative is the nitration of pyridine-N-oxide. The N-oxide activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. The N-oxide can then be deoxygenated to yield the nitropyridine.[2][8]

Q4: How should I properly quench a pyridine nitration reaction?

A4: The standard and safest procedure for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or an ice-water slurry with vigorous stirring.[1][2] This helps to dilute the strong acids and dissipate the significant heat of dilution. The product can then typically be isolated by neutralizing the acidic solution and performing an extraction.[2][8]

Quantitative Data Summary

Table 1: Typical Reaction Conditions for Pyridine Nitration

MethodPyridine SubstrateNitrating AgentTemperature (°C)Reaction TimeProductYield (%)Reference
Direct Nitration2,6-DiaminopyridineHNO₃ / Fuming H₂SO₄5-153 hours2,6-Diamino-3,5-dinitropyridine>90%[9]
N-Oxide NitrationPyridine-N-OxideFuming HNO₃ / Conc. H₂SO₄125-1303 hours4-Nitropyridine-N-Oxide42%[8]
Trifluoroacetic AnhydrideSubstituted PyridinesHNO₃ / Trifluoroacetic Anhydride0 to rt2 hours3-Nitropyridines10-83%[9][10]

Experimental Protocols

Protocol 1: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide [8]

  • Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with stirring. Allow the mixture to warm to 20°C.

  • Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, internal thermometer, and an addition funnel, heat 9.51 g of pyridine-N-oxide to 60°C.

  • Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes. The internal temperature will initially drop.

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture onto 150g of crushed ice.

    • Neutralize the solution to a pH of 7-8 by adding a saturated sodium carbonate solution. A yellow solid will precipitate.

    • Collect the solid by filtration.

  • Purification: Extract the product from the solid using acetone (B3395972) and then evaporate the solvent. The product can be further purified by recrystallization from acetone.

Protocol 2: General Method for Minimizing Over-Nitration in Direct Nitration [2]

  • Cooling: Cool the pyridine substrate (and a suitable solvent, if applicable) in an ice or dry ice/acetone bath to the desired starting temperature (e.g., 0°C or lower).

  • Preparation of Nitrating Mixture: Separately prepare the nitrating mixture (e.g., HNO₃/H₂SO₄) and cool it to the same temperature.

  • Slow Addition: Add the nitrating mixture to the substrate solution dropwise using an addition funnel. Maintain a slow and steady addition rate to prevent localized heating.

  • Monitoring: Follow the reaction's progress using TLC or GC-MS.

  • Quenching: Once the desired conversion is achieved, quench the reaction by pouring it onto ice and neutralizing it with a suitable base (e.g., sodium carbonate).

  • Work-up and Purification: Perform a standard aqueous work-up and purify the product using column chromatography or recrystallization.

Visualizations

Exotherm_Troubleshooting start Uncontrolled Temperature Rise Detected stop_addition Cease Addition of Nitrating Agent start->stop_addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling prepare_quench Prepare to Quench (Last Resort) enhance_cooling->prepare_quench Temp. still rising alert_supervisor Alert Supervisor & Follow Emergency Protocols enhance_cooling->alert_supervisor Temp. stabilizes prepare_quench->alert_supervisor

Caption: Immediate troubleshooting workflow for an uncontrolled exothermic reaction.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cool_substrate Cool Pyridine Substrate slow_addition Slow, Dropwise Addition of Nitrating Mix cool_substrate->slow_addition prep_nitrating_mix Prepare & Cool Nitrating Mixture prep_nitrating_mix->slow_addition monitor Monitor Progress (TLC/GC-MS) slow_addition->monitor quench Quench on Ice & Neutralize monitor->quench Desired conversion extract Extract Product quench->extract purify Purify (Chromatography/Recrystallization) extract->purify

Caption: General experimental workflow for pyridine nitration.

References

Technical Support Center: Regioselectivity in Reactions of 2-Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for regioselective reactions of 2-nitropyridine (B88261) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshoot common issues encountered during the synthesis and functionalization of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of this compound derivatives?

A1: The regioselectivity of SNAr reactions on this compound derivatives is primarily governed by a combination of electronic and steric factors.

  • Electronic Effects : The strongly electron-withdrawing nitro group (—NO₂) activates the pyridine (B92270) ring for nucleophilic attack. The key to understanding regioselectivity is the stability of the negatively charged intermediate, known as the Meisenheimer complex.[1] Nucleophilic attack at positions ortho (C3, C5) and para (C6) to the nitro group allows the negative charge to be delocalized onto the oxygen atoms of the nitro group through resonance, which provides significant stabilization.[2][3] For a this compound, this means the C3 and C5 positions are electronically activated.

  • Leaving Group Position : For a substitution to occur, a suitable leaving group (e.g., a halogen) must be present at an activated position. In many commercially available starting materials, such as 2-chloro-3-nitropyridine (B167233) or 2-chloro-5-nitropyridine, the leaving group is already positioned at a site activated by the nitro group.

  • Steric Hindrance : The size of both the incoming nucleophile and any existing substituents on the pyridine ring can influence the site of attack. A bulky nucleophile may preferentially attack a less sterically hindered position.[3] For example, a substituent at the C3 position might sterically hinder attack at that site, favoring substitution at another activated position.

Q2: I am getting a mixture of isomers in my SNAr reaction. How can I improve the regioselectivity?

A2: Obtaining a mixture of isomers is a common challenge. Here are several strategies to improve regioselectivity:

  • Solvent Choice : The polarity and hydrogen-bonding capability of the solvent can significantly influence regioselectivity.[4][5] Changing the solvent can alter the solvation of the transition state and may favor the formation of one regioisomer over another. For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a 16:1 selectivity for the C2 isomer was observed in dichloromethane (B109758) (DCM), which could be switched to a 2:1 selectivity for the C6 isomer in DMSO.[6]

  • Reaction Temperature : Lowering the reaction temperature often increases selectivity. At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, leading to a higher proportion of the thermodynamically or kinetically favored product.

  • Nature of the Nucleophile : The "hardness" or "softness" of a nucleophile can influence where it attacks. While less pronounced in SNAr than in other reaction types, it can still play a role. Additionally, the steric bulk of the nucleophile is a critical factor; a less bulky nucleophile may be required to access a sterically hindered site.

  • Use of a Directing Group : If other functionalities are present on the ring, they can exert their own directing effects. Understanding the interplay between the nitro group and other substituents is crucial.

Q3: Can I use Grignard or organolithium reagents with this compound derivatives? What are the expected challenges?

A3: Yes, Grignard and organolithium reagents can be used, but there are significant challenges to consider:

  • High Reactivity and Basicity : Organolithium reagents are generally more reactive and more basic than Grignard reagents.[7][8] This high basicity can lead to deprotonation of the pyridine ring or other acidic protons in the molecule, rather than the desired nucleophilic addition.

  • Nucleophilic Addition vs. Substitution : These reagents typically undergo nucleophilic addition to the pyridine ring rather than SNAr, especially if there isn't a good leaving group.

  • Reaction with the Nitro Group : Grignard and organolithium reagents can react with the nitro group itself, leading to its reduction or other side reactions.

  • Chemoselectivity : If your this compound derivative has other electrophilic sites (e.g., an ester), these organometallic reagents may react there preferentially. Organolithium reagents are particularly less tolerant of other functional groups.[7]

  • Low Temperatures : To control the high reactivity and minimize side reactions, these reactions are often carried out at very low temperatures (e.g., -78 °C).[8]

Troubleshooting Guides

Troubleshooting Low Regioselectivity in SNAr Reactions
Symptom Potential Cause Recommended Solution
Significant mixture of C3 and C5-substituted products Competing electronic activation at both positions.Modify Reaction Conditions: Lower the reaction temperature to favor the kinetically controlled product. Screen Solvents: Test a range of solvents with varying polarity and hydrogen bonding capabilities (e.g., THF, DMF, DMSO, acetonitrile).[4][5]
Substitution at an unexpected position Steric hindrance is preventing attack at the electronically favored site.Change the Nucleophile: Use a smaller, less sterically hindered nucleophile. Protecting Groups: If a bulky substituent is causing the issue, consider if it can be temporarily replaced with a smaller protecting group.
Reaction is very slow and gives a mixture upon forcing conditions (high heat) The pyridine ring is not sufficiently activated, or the nucleophile is too weak.Increase Activation: If possible, add another electron-withdrawing group to the ring. Use a Stronger Nucleophile: Convert a neutral nucleophile (e.g., an amine) to its more reactive anionic conjugate base using a non-nucleophilic base (e.g., NaH).
Troubleshooting Grignard and Organolithium Reactions
Symptom Potential Cause Recommended Solution
No reaction or low conversion Failure of Grignard/Organolithium formation: Presence of moisture or an oxide layer on magnesium.[8] Reagent decomposition: Reaction temperature is too high.Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents.[8] Activate Magnesium: Use iodine or 1,2-dibromoethane (B42909) to activate the magnesium surface.[8] Maintain Low Temperature: Keep the reaction at the recommended low temperature (e.g., -78 °C or 0 °C).
Formation of multiple products Deprotonation: The organometallic reagent is acting as a base instead of a nucleophile. Reaction with the nitro group: The nucleophile is attacking the nitro group. Wurtz-type coupling: The organometallic reagent reacts with the starting alkyl/aryl halide.[8]Use a Less Basic Reagent: Consider using a Grignard reagent instead of an organolithium.[7] Use a less nucleophilic base for deprotonation: If deprotonation is the goal, use a base like LDA or LiTMP.[9] Slow Addition: Add the alkyl/aryl halide slowly during reagent formation to minimize coupling.[10]
Desired product is not formed; starting material is consumed The intermediate is not stable or reacts further.Quench at Low Temperature: Quench the reaction at low temperature before allowing it to warm to room temperature.

Data Presentation

Table 1: Regioselectivity in the Amination of Dichloronitropyridines
SubstrateNucleophileSolventTemp. (°C)Product Ratio (C4/C2 or C6/C2)Reference
2,4-Dichloro-5-nitropyridine (B33049)Cyclopentylamine (B150401)AcetonitrileRT>95:5 (C4 favored)[2]
2,6-Dichloro-3-nitropyridine (B41883)Piperazine deriv.N/AN/AC2 favored (kinetically)[3]
2,6-Dichloro-3-(CO₂Me)pyridine1-MethylpiperazineDCMRT1:16 (C6:C2)[6]
2,6-Dichloro-3-(CO₂Me)pyridine1-MethylpiperazineDMSORT2:1 (C6:C2)[6]

Note: Data is compiled from multiple sources and is for comparative purposes. N/A indicates data not available in the cited source.

Experimental Protocols

Protocol 1: Regioselective SNAr on 2,4-Dichloro-5-nitropyridine

This protocol describes the selective substitution of the chlorine atom at the C4 position with an amine nucleophile.[2]

Materials:

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 2,4-dichloro-5-nitropyridine (1.0 eq) in anhydrous acetonitrile. In a separate flask, prepare a solution of cyclopentylamine (1.0 eq) and triethylamine (2.0 eq) in anhydrous acetonitrile.

  • Reaction: Slowly add the amine/triethylamine solution to the stirred solution of 2,4-dichloro-5-nitropyridine at room temperature.

  • Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Isolation and Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the resulting crude product by silica (B1680970) gel column chromatography to yield the pure 4-(cyclopentylamino)-2-chloro-5-nitropyridine.

Protocol 2: General Procedure for Directed ortho-Metalation (DoM) of a Pyridine Derivative

This is a general protocol for the functionalization of a pyridine ring ortho to a directing metalation group (DMG). For this compound derivatives, a non-nucleophilic base like Lithium Diisopropylamide (LDA) is recommended to avoid competitive nucleophilic addition.[9] The nitro group is generally tolerated under these conditions, especially at low temperatures.

Materials:

  • Substituted pyridine with a DMG (e.g., -OMe, -CONR₂, -OCONR₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi)

  • Electrophile (e.g., TMSCl, DMF, I₂)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Glassware Preparation: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried and cooled under an inert atmosphere (e.g., Argon or Nitrogen).

  • Base Preparation (LDA): In a flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.05 eq) and stir for 30 minutes at -78 °C.

  • Lithiation: To the freshly prepared LDA solution at -78 °C, slowly add a solution of the this compound derivative (1.0 eq) in anhydrous THF. Stir the mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the chosen electrophile (1.2 eq) to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature over several hours or overnight. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or crystallization.

Visualizations

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting_SNAr start Low Regioselectivity in SNAr? q1 Are you using the lowest practical temperature? start->q1 Check conditions s1 Lower the reaction temperature to improve kinetic control. q1->s1 No q2 Is the nucleophile sterically bulky? q1->q2 Yes s2 Switch to a smaller, less hindered nucleophile. q2->s2 Yes q3 Have you tried different solvents? q2->q3 No s3 Screen polar aprotic solvents (DMF, DMSO, MeCN) and non-polar solvents (DCM, Toluene). q3->s3 No end Consider protecting groups or substrate modification. q3->end Yes

Caption: Troubleshooting workflow for low regioselectivity in SNAr.

Organometallic_Choice start Need to form a C-C bond with a this compound derivative? q1 Are there other sensitive functional groups present (e.g., esters, ketones)? start->q1 grignard Use a Grignard Reagent (RMgX). It is less reactive and more chemoselective. q1->grignard Yes q2 Is the desired reaction sluggish with a Grignard? q1->q2 No organolithium Use an Organolithium Reagent (RLi). It is more reactive, but requires strict temperature control (-78 °C). q2->organolithium Yes grignard2 Start with a Grignard Reagent. q2->grignard2 No DoM_Workflow start Start: Pyridine with DMG step1 Prepare LDA in situ (n-BuLi + Diisopropylamine in THF at -78 °C) start->step1 step2 Slowly add pyridine substrate to LDA solution at -78 °C step1->step2 step3 Stir for 1-2 hours at -78 °C to ensure complete lithiation step2->step3 step4 Add electrophile (E+) at -78 °C step3->step4 step5 Slowly warm to RT and quench with sat. NH₄Cl(aq) step4->step5 end Work-up and Purify ortho-functionalized product step5->end

References

Preventing byproduct formation in nucleophilic substitution of 2-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nucleophilic substitution of 2-nitropyridine (B88261). Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction is not proceeding, or the yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low or no product yield in a nucleophilic aromatic substitution (SNAr) on this compound can stem from several factors. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow for Low/No Yield

low_yield_troubleshooting start Low or No Product Yield check_activation Is the pyridine (B92270) ring sufficiently activated? start->check_activation check_lg Is the leaving group adequate? check_activation->check_lg Yes solution_activation Solution: - Ensure the nitro group is present. - Consider adding another electron-withdrawing group if reactivity is still low. check_activation->solution_activation No check_nucleophile Is the nucleophile strong and soluble? check_lg->check_nucleophile Yes solution_lg Solution: - Switch to a better leaving group. - Reactivity order: F > Cl > Br > I. check_lg->solution_lg No check_conditions Are the reaction conditions optimal? check_nucleophile->check_conditions Yes solution_nucleophile Solution: - Use a stronger nucleophile (e.g., alkoxide vs. alcohol). - Ensure the nucleophile is soluble in the chosen solvent. - If using a base, ensure it's strong enough to deprotonate the nucleophile. check_nucleophile->solution_nucleophile No check_side_reactions Are side reactions consuming starting material? check_conditions->check_side_reactions Optimized solution_conditions Solution: - Switch to a polar aprotic solvent (DMF, DMSO). - Increase the reaction temperature. - Use a non-nucleophilic base if required. check_conditions->solution_conditions Not Optimized end_node Optimized Reaction check_side_reactions->end_node solution_activation->end_node solution_lg->end_node solution_nucleophile->end_node solution_conditions->end_node

Caption: A stepwise guide to troubleshooting low or no yield in this compound SNAr reactions.

Issue 2: Formation of Multiple Products

Q: I am observing multiple spots on my TLC, indicating the formation of byproducts. What are the common side reactions and how can I suppress them?

A: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Vicarious Nucleophilic Substitution (VNS): This can occur if the nucleophile has a leaving group, leading to substitution at a position other than the one bearing the primary leaving group. To avoid this, use nucleophiles that do not contain a leaving group.

  • Dimerization: The aminopyridine product can sometimes dimerize, especially under harsh basic conditions or in the presence of certain metals.

    • Mitigation: Use milder bases and lower reaction temperatures. Ensure the reaction is carried out under an inert atmosphere to prevent oxidative coupling.

  • Reaction with Solvent: Nucleophilic solvents like alcohols can compete with the intended nucleophile, leading to undesired ether byproducts.

  • Reduction of the Nitro Group: Under certain conditions, particularly with nucleophiles that can also act as reducing agents, the nitro group can be reduced.

    • Mitigation: Choose your nucleophile and reaction conditions carefully. If reduction is suspected, consider using milder conditions or protecting the nitro group, although this adds extra synthetic steps.

Byproduct Formation Pathways

byproduct_pathways start This compound + Nucleophile desired_product Desired Substituted Product start->desired_product SNAr Pathway vns VNS Product start->vns VNS Pathway (Nucleophile with LG) solvent_adduct Solvent Adduct start->solvent_adduct Reaction with Nucleophilic Solvent reduced_nitro Reduced Nitro Product start->reduced_nitro Reduction of Nitro Group dimer Dimerized Product desired_product->dimer Dimerization (Harsh Conditions)

Caption: Potential byproduct formation pathways in the nucleophilic substitution of this compound.

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for the nucleophilic substitution of this compound?

A1: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally the best choice for SNAr reactions on this compound. These solvents effectively solvate the cation of the nucleophile salt, leaving a more "naked" and reactive anionic nucleophile, and they can stabilize the charged Meisenheimer intermediate. Polar protic solvents (e.g., water, ethanol) can also be used but may reduce the nucleophilicity of the nucleophile through hydrogen bonding, potentially slowing down the reaction.

Q2: What is the role of the base in these reactions?

A2: A base is often required when the nucleophile is not already anionic (e.g., alcohols, thiols, and primary/secondary amines). The base deprotonates the nucleophile, increasing its nucleophilicity. It is crucial to use a non-nucleophilic base, such as K₂CO₃, Cs₂CO₃, or a hindered amine base like triethylamine (B128534), to avoid the base itself competing with the intended nucleophile.

Q3: How does the leaving group affect the reaction rate?

A3: The reactivity of the leaving group in SNAr reactions on pyridines typically follows the order: F > Cl > Br > I. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic and susceptible to nucleophilic attack. This activation is often more critical than the leaving group's ability to depart, as the initial attack of the nucleophile is usually the rate-determining step.

Q4: Can I run the reaction at room temperature?

A4: While some highly activated substrates (like 2-fluoro-5-nitropyridine) may react with strong nucleophiles at or near room temperature, most SNAr reactions on 2-nitropyridines require heating to overcome the activation energy barrier. Temperatures can range from 80 °C to reflux, depending on the specific substrate and nucleophile.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield with Amine Nucleophiles

NucleophileLeaving GroupSolventBaseTemperature (°C)Time (h)Yield (%)Reference
PiperidineClEthanol (B145695)Et₃NReflux3~95[1]
MorpholineClEthanolEt₃NReflux3~92[1]
BenzylamineClIsopropanol/H₂ONone802~90[1]
AnilineClDMFK₂CO₃1006~85[1]
p-MethoxyanilineClDMFK₂CO₃1005~88[1]
MorpholineFtert-Amyl alcoholK₃PO₄110-High[1]

Table 2: Comparison of Leaving Group Reactivity

SubstrateNucleophileSolventRelative RateReference
2-FluoropyridineSodium EthoxideEthanol320[2]
2-ChloropyridineSodium EthoxideEthanol1[2]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine Nucleophile (using 2-Chloro-5-nitropyridine)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyridine (B43025) (1.0 equiv) in a suitable solvent (e.g., ethanol for aliphatic amines, DMF for aromatic amines) to a concentration of approximately 0.1-0.2 M.[1]

  • Reagent Addition: Add the amine nucleophile (1.1-1.5 equiv). If required, add a non-nucleophilic base such as triethylamine (1.2 equiv) or potassium carbonate (2.0 equiv).[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C or reflux) and monitor the progress by Thin Layer Chromatography (TLC).[1]

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. If using DMF, pour the mixture into water and extract with an organic solvent like ethyl acetate (B1210297). If using ethanol, the solvent can be removed under reduced pressure, and the residue can be taken up in ethyl acetate and water.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[1]

Protocol 2: General Procedure for Nucleophilic Substitution with a Thiol Nucleophile (using 2-Chloropyridine as a model)

  • Reaction Setup: To a stirred suspension of a base like potassium carbonate (1.5 equiv) in anhydrous DMF (0.5 M) under an inert atmosphere, add the thiol (e.g., thiophenol, 1.1 equiv) at room temperature.[3]

  • Reagent Addition: After a short period of stirring (e.g., 15 minutes), add a solution of the 2-halopyridine (1.0 equiv) in DMF.[3]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating as needed. Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).[3]

  • Purification: Wash the combined organic layers with water and brine, dry over a drying agent (e.g., magnesium sulfate), and concentrate. Purify the residue by column chromatography.[3]

Mandatory Visualizations

SNAr Reaction Mechanism on this compound

snar_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu⁻ nucleophile Nu⁻ intermediate->reactant Reversible product 2-Substituted Nitropyridine intermediate->product - X⁻ leaving_group X⁻

Caption: The addition-elimination mechanism of SNAr on a 2-halonitropyridine.

General Experimental Workflow

experimental_workflow setup 1. Reaction Setup (Substrate, Solvent, Inert Atmosphere) addition 2. Reagent Addition (Nucleophile, Base) setup->addition reaction 3. Reaction (Heating, Monitoring by TLC) addition->reaction workup 4. Workup (Quenching, Extraction) reaction->workup purification 5. Purification (Column Chromatography) workup->purification product Pure Product purification->product

Caption: A typical experimental workflow for SNAr reactions on this compound.

References

Technical Support Center: Optimizing Solvent Conditions for 2-Nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize solvent conditions for reactions involving 2-nitropyridine (B88261) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when selecting a solvent for reactions with 2-nitropyridines?

The most critical factor is the nature of the reaction being performed. The electron-withdrawing nitro group strongly activates the pyridine (B92270) ring for nucleophilic aromatic substitution (SNAr), making this a common and important reaction class for these substrates.[1] For SNAr, solvent polarity and its ability to stabilize charged intermediates without deactivating the nucleophile is paramount. For other common reactions like palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), the solvent's role in catalyst solubility, stability, and activity is the primary concern.

Q2: Why are polar aprotic solvents generally recommended for SNAr reactions of 2-nitropyridines?

Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are preferred for SNAr reactions.[2] The rate-determining step typically involves the formation of a negatively charged intermediate called a Meisenheimer complex.[2] Polar aprotic solvents can stabilize this charged intermediate through dipole-dipole interactions, which accelerates the reaction.[2] Crucially, they do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.[3][4]

Q3: Can I use polar protic solvents like ethanol (B145695) or water for SNAr reactions?

While polar protic solvents (e.g., water, ethanol, methanol) can also stabilize the charged Meisenheimer complex, they are generally less effective and can be detrimental to the reaction rate.[2] This is because they can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows the reaction down.[2][3] A slow reaction with an amine nucleophile in ethanol, for instance, is likely due to this effect.[2]

Q4: How does solvent choice affect palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination?

For cross-coupling reactions, the solvent must keep the palladium catalyst, substrate, and reagents in solution. Common choices include ethereal solvents (e.g., dioxane, THF) and aromatic hydrocarbons (e.g., toluene).[5][6] For Suzuki reactions, biphasic systems using an organic solvent with water are common, as water helps dissolve the inorganic base (e.g., K₃PO₄, K₂CO₃) required to activate the boronic acid.[7][8] For Buchwald-Hartwig aminations, it is critical to avoid solvents like acetonitrile or pyridine, which can inhibit the palladium catalyst.[6]

Q5: My this compound starting material has poor solubility. What should I do?

Poor solubility of either the substrate or the nucleophile will limit the reaction rate.[2] The first step is to select a solvent that can dissolve both components. For SNAr reactions, DMF and DMSO are excellent solvents for a wide range of polar organic molecules.[9] For less polar substrates in cross-coupling reactions, toluene (B28343) or dioxane are good starting points.[5] If solubility remains an issue, particularly with ionic nucleophiles in organic solvents, a phase-transfer catalyst can be employed to shuttle the nucleophile into the organic phase.[2]

Troubleshooting Guides

Issue 1: Low or No Conversion in SNAr Reactions
Possible Cause Suggested Solution Rationale
Inappropriate Solvent Choice Switch from a protic or nonpolar solvent to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[2]Polar aprotic solvents stabilize the charged Meisenheimer intermediate without deactivating the nucleophile through hydrogen bonding, thus increasing the reaction rate.[2]
Poor Nucleophile Solubility Select a solvent that dissolves both the this compound substrate and the nucleophile.[2] For salt-based nucleophiles, consider using a phase-transfer catalyst.For a reaction to occur, the reactants must be in the same phase. Poor solubility limits the available concentration of the nucleophile.[2]
Deactivated Nucleophile If using a protic solvent (e.g., ethanol) is unavoidable, consider adding a stronger, non-nucleophilic base or increasing the reaction temperature.[2]Protic solvents solvate the nucleophile via hydrogen bonding, reducing its reactivity.[2][3] A stronger base can increase the concentration of the more reactive, deprotonated nucleophile.
Low Reaction Temperature Increase the reaction temperature.Higher temperatures provide the necessary activation energy for the reaction to proceed, especially if other conditions are suboptimal.[2]
Issue 2: Formation of Side Products
Possible Cause Suggested Solution Rationale
Reaction with Solvent Use a non-nucleophilic solvent. If using an alcohol or water as solvent, ensure conditions do not favor its reaction over the intended nucleophile. Ensure reagents are anhydrous if water is a potential competing nucleophile.[2]Nucleophilic solvents like alcohols can compete with the desired nucleophile, leading to undesired byproducts (e.g., ether formation).[2]
Decomposition Lower the reaction temperature, use a milder base if applicable, and monitor the reaction closely to avoid prolonged reaction times.[2]2-Nitropyridines can be sensitive to harsh conditions. High temperatures or strong bases can lead to degradation of the starting material or product.[2]
Vicarious Nucleophilic Substitution (VNS) Carefully control the reaction conditions (base, temperature).VNS can be a competing pathway, leading to substitution at a different position on the pyridine ring.[2]
Homocoupling (Cross-Coupling) Ensure the reaction is run under an inert atmosphere (Argon or Nitrogen) to minimize oxygen, which can degrade the catalyst and promote side reactions.Oxygen can lead to catalyst decomposition (formation of palladium black) and promote unwanted homocoupling of the boronic acid in Suzuki reactions.
Issue 3: Difficulty in Product Isolation
Possible Cause Suggested Solution Rationale
High-Boiling Point Solvent If using a high-boiling solvent like DMSO or DMF, perform an aqueous workup to extract the product into a lower-boiling organic solvent (e.g., ethyl acetate, dichloromethane).[2]Evaporating high-boiling solvents is challenging and can require high temperatures that may decompose the product. Extraction is a more practical isolation method.
Product Fails to Crystallize Re-purify the product using column chromatography. Try seeding the oil with a small crystal of pure product or scratching the inside of the flask to induce crystallization. Ensure all solvent is removed under reduced pressure.The presence of impurities or residual solvent can inhibit crystallization, causing the product to remain an oil.

Data Presentation

Table 1: Effect of Solvent Polarity on SNAr Reaction Rates

This table provides a qualitative and quantitative overview of how solvent choice impacts the rate of nucleophilic aromatic substitution on activated pyridine rings. Polar aprotic solvents are consistently superior for these transformations.

SolventSolvent ClassDielectric Constant (ε)Relative Rate (Illustrative)Rationale
DMSOPolar Aprotic47Very FastHigh polarity stabilizes the Meisenheimer complex; does not H-bond with the nucleophile.[2][9]
DMFPolar Aprotic37Very FastSimilar to DMSO, provides excellent stabilization and leaves the nucleophile highly reactive.[2][9]
AcetonitrilePolar Aprotic37FastGood polar aprotic solvent, though sometimes less effective at dissolving all reactants compared to DMSO/DMF.[2]
THFPolar Aprotic (Borderline)7.6ModerateLower polarity offers less stabilization for the charged intermediate compared to DMF or DMSO.
TolueneNonpolar2.4Very SlowLacks the polarity to effectively stabilize the charged intermediate, resulting in a high activation energy barrier.
EthanolPolar Protic24SlowStabilizes the intermediate but severely deactivates the nucleophile through hydrogen bonding.[2][3]
WaterPolar Protic80SlowAlthough highly polar, strong hydrogen bonding with the nucleophile significantly reduces its reactivity.[2][3]
Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling of 2-Halo-Nitropyridines

This table summarizes typical solvent and base combinations for Suzuki and Buchwald-Hartwig reactions, which are essential methods for C-C and C-N bond formation, respectively.

ReactionSubstrate ExampleCoupling PartnerCatalyst SystemSolventBaseTemp. (°C)Yield (Typical)Ref.
Suzuki Coupling 2-Bromo-5-nitropyridine4-Methoxyphenylboronic acidPd(PPh₃)₄Dioxane / H₂OK₂CO₃100>90%
Suzuki Coupling 2-Chloro-5-nitropyridinePhenylboronic acidPd(OAc)₂ / SPhosToluene / H₂OK₃PO₄80High
Buchwald-Hartwig 2-Bromo-5-nitropyridineAnilinePd₂(dba)₃ / XPhosTolueneNaOtBu100~80-95%[5]
Buchwald-Hartwig 2-Chloro-3-nitropyridineMorpholineXantphos Pd G3DMFDBU140Moderate to High

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a typical procedure for the reaction of a 2-chloro-nitropyridine with an amine.[1][2]

  • Preparation : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-chloro-nitropyridine substrate (1.0 equivalent).

  • Solvent Addition : Dissolve the starting material in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) to a concentration of approximately 0.1-0.5 M.

  • Reagent Addition : Add the amine nucleophile (1.1-1.5 equivalents) to the solution. If the amine is used as its hydrochloride salt, or if the reaction is sluggish, add a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine (1.2-2.0 equivalents).

  • Reaction : Heat the reaction mixture to the desired temperature (ranging from room temperature to 100 °C, depending on substrate and nucleophile reactivity) with stirring.

  • Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki coupling of a 2-halo-nitropyridine with a boronic acid.

  • Preparation : To an oven-dried reaction vessel (e.g., a Schlenk tube) containing a magnetic stir bar, add the 2-halo-nitropyridine (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an additional ligand.

  • Inert Atmosphere : Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes by evacuating and backfilling three times.

  • Solvent Addition : Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 to 2:1 mixture of dioxane:water or toluene:water) via syringe.

  • Reaction : Heat the reaction mixture with vigorous stirring to the required temperature (typically 80-110 °C) for 2-24 hours.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel.

Mandatory Visualization

SNAr_Troubleshooting Troubleshooting Workflow for Low SₙAr Yield start Low or No Conversion check_solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? start->check_solvent switch_solvent Switch to a polar aprotic solvent like DMF or DMSO. check_solvent->switch_solvent No check_solubility Are both substrate and nucleophile fully dissolved? check_solvent->check_solubility Yes change_solvent_or_ptc Select a solvent that dissolves both. Consider a phase-transfer catalyst for ionic nucleophiles. check_solubility->change_solvent_or_ptc No check_temp Is the reaction temperature optimized? check_solubility->check_temp Yes increase_temp Increase reaction temperature incrementally (e.g., RT -> 50°C -> 80°C). check_temp->increase_temp No final_check Consider nucleophile reactivity and potential for decomposition. check_temp->final_check Yes

Caption: A decision tree for troubleshooting low yield in SₙAr reactions.

Solvent_Selection_Logic Solvent Selection Logic for this compound Reactions reaction_type Identify Reaction Type snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar cross_coupling Pd-Catalyzed Cross-Coupling reaction_type->cross_coupling polar_aprotic Choose Polar Aprotic Solvent (DMF, DMSO, MeCN) snar->polar_aprotic suzuki Choose Ethereal/Aromatic + H₂O (Dioxane/H₂O, Toluene/H₂O) cross_coupling->suzuki Suzuki buchwald Choose Anhydrous Ethereal/Aromatic (Toluene, Dioxane, THF) cross_coupling->buchwald Buchwald-Hartwig polar_aprotic_reason Maximizes nucleophile reactivity & stabilizes charged intermediate. polar_aprotic->polar_aprotic_reason suzuki_reason Dissolves organic components and inorganic base. suzuki->suzuki_reason buchwald_reason Good catalyst solubility. Avoid catalyst inhibitors (e.g., MeCN, Pyridine). buchwald->buchwald_reason

Caption: Logic diagram for selecting an appropriate solvent system.

References

Scaling up the synthesis of 2-Nitropyridine for industrial production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Nitropyridine (B88261). It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address challenges encountered during industrial-scale production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: We are experiencing significantly lower yields of this compound than expected after scaling up our lab process. What are the potential causes and how can we optimize the yield?

Answer: Low yields during the scale-up of this compound synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Inadequate Temperature Control: Nitration reactions are highly exothermic. Poor heat dissipation in larger reactors can lead to localized hotspots, promoting the formation of by-products and degradation of the desired product.[1][2]

    • Solution: Ensure the reactor's cooling system is sufficient for the scale of the reaction. Employ gradual addition of the nitrating agent and continuous monitoring of the internal temperature. Consider using a jacketed reactor with a reliable cooling medium.[3]

  • Poor Mixing: Inefficient agitation can result in poor mass transfer between the organic and acidic phases, leading to incomplete reaction.[1]

    • Solution: Optimize the stirring speed and ensure the agitator design is appropriate for the reactor geometry and reaction mass. Baffles within the reactor can improve mixing efficiency.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of nitric acid to sulfuric acid or an insufficient amount of the nitrating agent can lead to incomplete conversion.

    • Solution: Carefully control the stoichiometry of the reagents. The optimal ratio of nitric acid to sulfuric acid should be maintained to ensure the formation of the nitronium ion (NO₂⁺), the active electrophile.

  • Side Reactions: The formation of dinitrated or other isomeric by-products can significantly reduce the yield of this compound.

    • Solution: Precise control of reaction temperature and time is crucial to minimize over-nitration.[4] Analysis of the reaction mixture at different time points can help determine the optimal reaction time.

  • Inefficient Work-up and Product Isolation: Product loss can occur during the quenching, extraction, and purification steps.

    • Solution: The quenching process should be performed carefully by slowly adding the reaction mixture to ice to avoid product degradation.[2] Optimize the extraction solvent and the number of extractions to ensure complete recovery of the product. Purification methods like distillation or crystallization should be optimized to minimize losses.[3]

Issue 2: Poor Regioselectivity and Formation of Isomeric Impurities

Question: Our final product is contaminated with significant amounts of 4-Nitropyridine (B72724) and other isomers. How can we improve the regioselectivity of the nitration to favor the formation of this compound?

Answer: Achieving high regioselectivity is a common challenge in pyridine (B92270) nitration. The position of the nitro group is influenced by the directing effects of the pyridine nitrogen and any existing substituents.

Potential Causes and Solutions:

  • Reaction Conditions: Temperature and the choice of nitrating agent can significantly impact the isomer distribution.

    • Solution: Lowering the reaction temperature generally favors the formation of the thermodynamically more stable isomer. Experiment with different nitrating agents. For instance, using dinitrogen pentoxide (N₂O₅) in some cases can offer different selectivity compared to the standard nitric acid/sulfuric acid mixture.[5][6]

  • Starting Material: The direct nitration of pyridine itself is often difficult and can lead to a mixture of isomers with low yields.[4]

    • Solution: A common strategy to improve regioselectivity is to start with a pre-functionalized pyridine, such as 2-aminopyridine (B139424). The amino group directs the nitration primarily to the 5-position, and subsequent removal of the amino group can yield this compound. However, direct nitration of 2-aminopyridine can also lead to 3-nitro and 5-nitro isomers.[7] Another approach is the oxidation of 2-aminopyridine to this compound using reagents like hydrogen peroxide in sulfuric acid.[8][9][10]

  • Steric Hindrance: The presence of bulky substituents on the pyridine ring can influence the position of nitration.

    • Solution: While not directly applicable to the synthesis of unsubstituted this compound, this is a key consideration when synthesizing substituted nitropyridines.

Issue 3: Runaway Reactions and Exotherm Control

Question: We are concerned about the risk of a runaway reaction during the scale-up of the nitration process. What are the best practices for managing the exotherm?

Answer: Thermal runaway is a serious safety concern in industrial-scale nitration due to the highly exothermic nature of the reaction.[2]

Preventative Measures and Control Strategies:

  • Calorimetric Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise. This data is crucial for designing a safe process.

  • Slow Reagent Addition: The nitrating agent should be added slowly and at a controlled rate to allow the reactor's cooling system to dissipate the generated heat effectively.[1][3]

  • Efficient Cooling: Utilize a robust cooling system, such as a jacketed reactor with a high-performance cooling fluid. Ensure the heat transfer area is adequate for the reaction volume.

  • Continuous Monitoring: Continuously monitor the internal temperature of the reactor. An automated system that can shut down the reagent feed if the temperature exceeds a set limit is highly recommended.

  • Emergency Quenching Plan: Have a well-defined and tested emergency quenching procedure in place. This typically involves a quench tank with a large volume of a suitable cold liquid (e.g., water or a dilute base) into which the reactor contents can be rapidly transferred in case of a thermal runaway.[1][2]

  • Continuous Flow Chemistry: Consider using a continuous flow reactor. This technology offers superior heat and mass transfer, minimizing the risk of thermal runaway and allowing for safer operation at higher temperatures and concentrations.[11][12][13]

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most common industrial routes for synthesizing this compound include:

  • Direct Nitration of Pyridine: This method is often challenging due to the low reactivity of the pyridine ring and can result in low yields and a mixture of isomers.[4]

  • Nitration of 2-Aminopyridine followed by Deamination: This is a widely used method where 2-aminopyridine is first nitrated to form 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine.[7] The resulting aminonitropyridines are then deaminated to yield the corresponding nitropyridines.

  • Oxidation of 2-Aminopyridine: This method involves the direct oxidation of 2-aminopyridine to this compound using oxidizing agents such as hydrogen peroxide in an acidic medium.[8][9][10]

  • From 2-Chloropyridine: 2-Chloropyridine can be converted to this compound, often through an intermediate step. For example, reaction with a nitrating agent can substitute the chloro group.

Q2: How can I effectively purify this compound on a large scale?

A2: Large-scale purification of this compound typically involves one or a combination of the following methods:[3]

  • Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid nitropyridines.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is an effective way to achieve high purity. It is important to screen different solvents to find one that provides good recovery and effectively removes impurities.

  • Acid-Base Extraction: Since pyridine and its derivatives are basic, an acidic wash can be used to extract the product into an aqueous layer, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[3]

Q3: What are the primary by-products to expect in this compound synthesis, and how can they be minimized?

A3: The primary by-products depend on the synthesis route but commonly include:

  • Isomeric Nitropyridines: 3-Nitropyridine and 4-Nitropyridine are common isomers formed during direct nitration.

  • Dinitrated Products: Over-nitration can lead to the formation of dinitropyridines.[4]

  • Oxidation Products: Harsh reaction conditions can lead to the formation of pyridine-N-oxides.

Minimizing these by-products can be achieved by:

  • Strict Temperature Control: To reduce over-nitration and side reactions.[4]

  • Optimizing Stoichiometry: Using the correct ratio of reactants.

  • Controlling Reaction Time: Monitoring the reaction to stop it at the optimal point of product formation.[4]

  • Choosing the Right Starting Material and Reagents: To favor the desired regioselectivity.

Q4: What safety precautions are essential when working with nitrating agents on an industrial scale?

A4: Working with nitrating agents like nitric acid and sulfuric acid on a large scale requires strict safety protocols:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood designed for handling corrosive and toxic materials.

  • Material Compatibility: Ensure all equipment is made of materials compatible with strong acids.

  • Emergency Procedures: Have emergency showers, eyewash stations, and appropriate spill kits readily available. All personnel should be trained in emergency procedures.

  • Exotherm Management: As detailed in the troubleshooting section, have robust systems in place to control the reaction exotherm.

Quantitative Data Summary

The following tables summarize typical quantitative data for different synthesis routes to provide a basis for comparison. Please note that actual results will vary depending on the specific reaction conditions and scale.

Table 1: Comparison of Synthesis Routes for Nitropyridines

Synthesis RouteStarting MaterialKey ReagentsTypical Temperature (°C)Typical Reaction Time (hours)Reported Yield (%)Key Challenges
Direct NitrationPyridineHNO₃ / H₂SO₄>1003 - 24LowLow yield, poor regioselectivity, harsh conditions
Nitration of Pyridine-N-OxidePyridine-N-OxideHNO₃ / H₂SO₄60 - 1303~42 (for 4-Nitropyridine-N-Oxide)Requires preparation of N-oxide, potential for N-oxide reduction
Nitration of 2-Aminopyridine2-AminopyridineHNO₃ / H₂SO₄40 - 504 - 5Moderate to HighFormation of multiple isomers, requires subsequent deamination[14]
Oxidation of 2-Aminopyridine2-AminopyridineH₂O₂ / H₂SO₄Room Temperature20VariableCan be slow, requires careful control of oxidant addition[10]

Experimental Protocols

Protocol 1: Nitration of 2-Aminopyridine (Adapted from literature for industrial scale considerations)

This protocol outlines the nitration of 2-aminopyridine to a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, which can then be separated and deaminated.

Materials and Equipment:

  • Jacketed glass-lined reactor with overhead stirrer, temperature probe, and addition funnel

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Ammonia (B1221849) solution

  • Filtration and drying equipment

Procedure:

  • Charging the Reactor: Charge the reactor with concentrated sulfuric acid. Begin agitation and cool the acid to 10-20°C using the reactor jacket.[14]

  • Addition of 2-Aminopyridine: Slowly add 2-aminopyridine in portions to the cooled sulfuric acid, ensuring the temperature does not exceed 20°C.[14]

  • Addition of Nitric Acid: Once the 2-aminopyridine is completely dissolved, slowly add concentrated nitric acid via the addition funnel, maintaining the temperature between 40-50°C.[14]

  • Reaction: After the addition is complete, maintain the reaction mixture at 40-50°C with continuous stirring for 4-5 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).[14]

  • Quenching: Once the reaction is complete, cool the mixture and slowly transfer it to a separate vessel containing a large amount of crushed ice with vigorous stirring.

  • Neutralization and Isolation: Cool the quenched mixture and slowly add ammonia solution to adjust the pH to 6-7. The product will precipitate.

  • Filtration and Drying: Filter the precipitate and wash it with cold water until the washings are neutral. Dry the product under vacuum at a suitable temperature.

Visualizations

Experimental Workflow for Nitration of 2-Aminopyridine

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up charge_h2so4 Charge H₂SO₄ cool_reactor Cool to 10-20°C charge_h2so4->cool_reactor add_2ap Add 2-Aminopyridine cool_reactor->add_2ap Maintain T < 20°C add_hno3 Add HNO₃ (40-50°C) add_2ap->add_hno3 react React for 4-5h add_hno3->react quench Quench on Ice react->quench neutralize Neutralize (pH 6-7) quench->neutralize filter_wash Filter and Wash neutralize->filter_wash dry Dry Product filter_wash->dry final_product final_product dry->final_product Aminonitropyridine Isomers

Caption: Workflow for the industrial-scale nitration of 2-aminopyridine.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield of This compound check_temp Review Temperature Profiles start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_stoich Verify Reagent Stoichiometry start->check_stoich analyze_byproducts Analyze for By-products start->analyze_byproducts optimize_cooling Optimize Cooling System check_temp->optimize_cooling improve_agitation Improve Agitation check_mixing->improve_agitation adjust_reagents Adjust Reagent Ratios check_stoich->adjust_reagents modify_conditions Modify Reaction Conditions (T, t) analyze_byproducts->modify_conditions final_outcome final_outcome optimize_cooling->final_outcome Improved Yield improve_agitation->final_outcome adjust_reagents->final_outcome modify_conditions->final_outcome

Caption: Troubleshooting workflow for addressing low yields in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 2-Nitropyridine: HPLC, GC, and HPTLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates like 2-Nitropyridine is a critical step in ensuring the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose, but alternative methods such as Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC) offer distinct advantages in specific contexts. This guide provides a comparative overview of these techniques for the purity assessment of this compound, complete with experimental protocols and data presentation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is frequently considered the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] A reverse-phase HPLC method is generally suitable for the analysis of polar aromatic compounds like this compound.

Experimental Protocol: HPLC

A typical HPLC method for the purity assessment of this compound can be adapted from established methods for similar compounds.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B). A starting condition of 30% A, increasing to 95% A over 15 minutes, holding for 5 minutes, and then returning to the initial conditions is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample. Dissolve it in a suitable solvent, such as the mobile phase, to a final concentration of about 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Assessment

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate report Report Purity calculate->report

Experimental workflow for HPLC purity assessment.

Alternative Methods for Purity Assessment

While HPLC is a robust technique, other methods can offer complementary information or be more suitable for specific types of impurities.

Gas Chromatography (GC)

GC is an excellent choice for analyzing volatile and semi-volatile impurities that may not be readily detected by HPLC.[3] For this compound, GC can be particularly useful for identifying residual solvents or volatile by-products from its synthesis.

Experimental Protocol: GC

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column suitable for aromatic compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 280 °C (FID) or as per MS requirements.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful and cost-effective technique for the qualitative and semi-quantitative analysis of impurities.[4][5] It allows for the simultaneous analysis of multiple samples and is particularly useful for rapid screening.[5]

Experimental Protocol: HPTLC

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Sample Application: Apply 1-5 µL of the sample solution (1 mg/mL in a volatile solvent) as bands using an automated applicator.

  • Mobile Phase: A mixture of non-polar and polar solvents, such as Toluene:Ethyl Acetate (e.g., 8:2 v/v), should be optimized.

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of about 8 cm.

  • Detection: Visualize the separated spots under UV light at 254 nm and 365 nm. Densitometric scanning can be used for quantification.

Comparative Analysis of HPLC, GC, and HPTLC

The choice of analytical method depends on the specific requirements of the analysis, such as the nature of the expected impurities and the desired level of quantification.

FeatureHPLCGCHPTLC
Principle Liquid-solid partitioningGas-solid or gas-liquid partitioningLiquid-solid adsorption
Analytes Non-volatile & thermally stableVolatile & thermally stableWide range, including non-volatile
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (ng to µg)
Resolution Very HighExcellentGood to High
Quantification ExcellentExcellentGood (semi-quantitative to quantitative)
Throughput SequentialSequentialParallel (multiple samples per plate)
Cost per Sample Moderate to HighModerate to HighLow
Strengths Gold standard for purity, high precisionExcellent for volatile impurities/solventsHigh throughput, cost-effective screening
Limitations Not suitable for volatile compoundsRequires thermally stable analytesLower resolution and sensitivity than HPLC/GC

Logical Selection of Purity Assessment Method

start Purity Assessment of this compound impurity_type Primary Impurity Concern? start->impurity_type volatile Volatile / Residual Solvents impurity_type->volatile Volatile non_volatile Non-Volatile / Process Impurities impurity_type->non_volatile Non-Volatile screening Rapid Screening / Multiple Samples impurity_type->screening Screening gc Gas Chromatography (GC) volatile->gc hplc High-Performance Liquid Chromatography (HPLC) non_volatile->hplc hptlc High-Performance Thin-Layer Chromatography (HPTLC) screening->hptlc

Decision tree for selecting a purity assessment method.

Conclusion: An Orthogonal Approach for Comprehensive Purity Profiling

For a comprehensive purity assessment of this compound, a single method may not be sufficient. HPLC is the method of choice for routine purity analysis and quantification of non-volatile impurities due to its high sensitivity and resolving power.[3] GC-MS is invaluable for the identification and quantification of volatile impurities and residual solvents. HPTLC serves as an excellent tool for rapid screening and preliminary analysis.

Employing an orthogonal approach, where two or more techniques based on different separation principles are used, provides a higher degree of confidence in the purity value. For regulatory submissions and in-depth characterization, combining HPLC with either GC or another orthogonal method is highly recommended to ensure the comprehensive quality of this compound.

References

A Comparative Guide to Gas Chromatography Methods for 2-Nitropyridine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common gas chromatography (GC) methods for the quantitative analysis of 2-Nitropyridine. We will explore the performance of different GC columns and detectors, offering supporting experimental data and detailed protocols to assist in method selection and development.

Method Comparison at a Glance

The selection of a gas chromatography method for this compound analysis is a critical step that influences sensitivity, selectivity, and overall data quality. The two primary detector choices, Flame Ionization Detector (FID) and Mass Spectrometer (MS), each offer distinct advantages. This section provides a comparative overview of their performance with various capillary columns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the qualitative and quantitative power of MS. It provides structural information, making it highly specific and sensitive.[1] In contrast, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for quantifying organic compounds.[1] While generally less sensitive than MS, FID is a cost-effective and reliable option for many applications.

The choice of the capillary column's stationary phase is also crucial for achieving optimal separation. Non-polar columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5, HP-5), separate compounds primarily based on their boiling points. Polar columns, containing functional groups like polyethylene (B3416737) glycol (e.g., DB-WAX) or cyanopropyl, offer different selectivity based on dipole-dipole interactions and hydrogen bonding capabilities.

Data Presentation: Performance Characteristics of GC Methods for this compound Analysis

The following table summarizes the anticipated performance characteristics of different GC column and detector combinations for the analysis of this compound. The data is compiled from validated methods for pyridine (B92270) and other nitroaromatic compounds, providing a reliable estimate for method development.[2][3][4][5]

MethodStationary PhaseDetectorEstimated Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Linearity (R²)
Method 1 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms)MS10 - 150.01 - 0.050.03 - 0.15> 0.999
Method 2 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624)MS12 - 180.01 - 0.050.03 - 0.15> 0.999
Method 3 Polyethylene Glycol (e.g., DB-WAX)FID15 - 200.1 - 0.50.3 - 1.5> 0.995
Method 4 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5)FID10 - 150.1 - 0.50.3 - 1.5> 0.995

Note: The provided data are estimates based on the analysis of structurally similar compounds and are intended to serve as a guideline for method development. Actual performance may vary depending on the specific instrument, experimental conditions, and sample matrix.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for the analysis of this compound using GC-MS and GC-FID.

Method 1: GC-MS Analysis of this compound

This method is highly sensitive and specific, making it ideal for trace-level quantification and identification in complex matrices.[6][7]

1. Sample and Standard Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of a suitable solvent (e.g., methanol, dichloromethane).

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution to cover the desired concentration range (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to a final concentration within the calibration range. If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.

2. GC-MS Instrumental Parameters:

  • System: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[6]

  • Injector: Split/splitless inlet at 250°C. A splitless injection for 1 minute is recommended for trace analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Hold: Maintain 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.

    • Quantifier Ion: m/z 124 (Molecular Ion).

    • Qualifier Ions: m/z 78, 94.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.

  • Quantify this compound in samples by comparing its peak area to the calibration curve.

Method 2: GC-FID Analysis of this compound

This method is a robust and cost-effective alternative for routine quantitative analysis where the high sensitivity of MS is not required.[5][8]

1. Sample and Standard Preparation:

  • Follow the same procedure as described for the GC-MS method to prepare stock and working standard solutions.

2. GC-FID Instrumental Parameters:

  • System: Gas Chromatograph with a Flame Ionization Detector.

  • Column: DB-WAX (30 m x 0.32 mm I.D., 0.5 µm film thickness) or equivalent.

  • Injector: Split/splitless inlet at 250°C. A split injection with a ratio of 20:1 may be suitable for higher concentration samples.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 8°C/min.

    • Hold: Maintain 220°C for 10 minutes.

  • Detector Temperature: 260°C.

  • Hydrogen Flow Rate: 40 mL/min.

  • Air Flow Rate: 400 mL/min.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in samples from the calibration curve.

Mandatory Visualization

To aid in the conceptualization of a comparative study, the following diagrams illustrate the logical workflow for selecting and validating a GC method for this compound analysis.

GC_Method_Comparison_Workflow cluster_planning 1. Planning & Method Selection cluster_development 2. Method Development & Optimization cluster_validation 3. Method Validation cluster_reporting 4. Reporting & Implementation start Define Analytical Requirements (Sensitivity, Specificity, Cost) select_column Select GC Columns (e.g., DB-5, DB-WAX, DB-624) start->select_column select_detector Select Detectors (FID, MS) start->select_detector optimize_params Optimize GC Parameters (Temperature Program, Flow Rate, Injection) select_column->optimize_params select_detector->optimize_params prepare_standards Prepare Calibration Standards & Quality Controls optimize_params->prepare_standards validate Perform Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) prepare_standards->validate compare Compare Performance Metrics validate->compare report Generate Comparison Report compare->report Data Analysis implement Implement Optimal Method for Routine Analysis report->implement

Caption: Workflow for comparing GC methods for this compound analysis.

GC_Analysis_Principle cluster_injection Sample Introduction cluster_separation Chromatographic Separation cluster_detection Detection cluster_output Data Output sample Sample Solution (this compound in Solvent) injector Heated Injector (Vaporization) sample->injector column GC Column (Separation based on boiling point/polarity) injector->column Carrier Gas Flow detector Detector (FID or MS) column->detector signal Signal Generation detector->signal chromatogram Chromatogram (Peak at Retention Time) signal->chromatogram

Caption: Principle of Gas Chromatography analysis for this compound.

References

A Comparative Analysis of the Reactivity of 2-Nitropyridine and 4-Nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 2-nitropyridine (B88261) and 4-nitropyridine (B72724), with a focus on nucleophilic aromatic substitution (SNAr) reactions. Understanding the differential reactivity of these isomers is crucial for the rational design of synthetic routes to novel therapeutics and other functional molecules. This document synthesizes theoretical principles and experimental data to provide a clear and objective comparison.

Introduction to Reactivity in Nitropyridines

The pyridine (B92270) ring, a foundational heterocyclic motif in medicinal chemistry, is inherently electron-deficient. The introduction of a potent electron-withdrawing group, such as a nitro group (-NO₂), further depletes the electron density of the ring, significantly enhancing its susceptibility to attack by nucleophiles. This activation is not uniform across all positions of the pyridine ring. The position of the nitro group dictates the regioselectivity and rate of nucleophilic aromatic substitution reactions.

In the context of SNAr, the reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is the primary determinant of the reaction rate. Nucleophilic attack is most favorable at the positions ortho and para to the nitro group, as the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative oxygen atoms of the nitro group and, importantly, the nitrogen atom of the pyridine ring.

Theoretical Reactivity Profile: this compound vs. 4-Nitropyridine

The key to understanding the difference in reactivity between this compound and 4-nitropyridine lies in the stability of the respective Meisenheimer complexes formed upon nucleophilic attack.

Attack at the 4-position (para to the nitro group in 4-nitropyridine): When a nucleophile attacks the 4-position of a pyridine ring bearing a leaving group and activated by a 4-nitro group, the resulting negative charge in the Meisenheimer complex is delocalized over the pyridine ring and the nitro group. A crucial resonance contributor places the negative charge directly on the electronegative ring nitrogen, which provides significant stabilization.

Attack at the 2-position (ortho to the nitro group in this compound): Similarly, nucleophilic attack at the 2-position of a pyridine ring activated by a 2-nitro group also allows for delocalization of the negative charge onto the ring nitrogen. However, the proximity of the nitro group and the attacking nucleophile can lead to steric hindrance, potentially raising the energy of the transition state and slowing the reaction rate compared to the 4-substituted isomer.

Based on these electronic and steric considerations, it is predicted that 4-nitropyridine derivatives will be more reactive towards nucleophilic aromatic substitution than their this compound counterparts.

Quantitative Data Presentation

CompoundNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Relative Rate
4-Nitropyridine N-oxidePiperidine (B6355638)Ethanol (B145695)306.23 x 10⁻⁶[1]Reference
This compound N-oxidePiperidineEthanolNot specifiedGenerally lower than 4-isomer< 1
2-Chloro-5-nitropyridine (B43025)PiperidineEthanolRefluxHigh (Qualitative)-
4-Chloro-3-nitropyridinePiperidineNot specifiedNot specifiedExpected to be higher than 2-isomer-

Note: The data for the N-oxides provides a strong indication of the relative reactivity of the parent nitropyridines. The higher reactivity of the 4-substituted isomer is a consistent trend in these systems.

The pKa values of the conjugate acids of this compound and 4-nitropyridine also provide insight into their relative electrophilicity. A lower pKa indicates a more electron-deficient ring system.

CompoundpKa of Conjugate Acid
This compound-0.26
4-Nitropyridine1.61[2]

The significantly lower pKa of this compound's conjugate acid might seem to suggest it is more electron-deficient. However, in the context of SNAr, the ability to stabilize the anionic Meisenheimer complex is the dominant factor determining reactivity, where the 4-nitro isomer has an advantage.

Experimental Protocols

The following are representative protocols for conducting nucleophilic aromatic substitution reactions on nitropyridine substrates. These can be adapted for kinetic studies to quantitatively compare the reactivity of 2- and 4-nitropyridine derivatives.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile in Ethanol

This protocol is suitable for the reaction of a halo-nitropyridine with a nucleophilic amine like piperidine.

Materials:

  • Halo-nitropyridine (e.g., 2-chloro-5-nitropyridine or 4-chloro-3-nitropyridine) (1.0 equiv)

  • Amine nucleophile (e.g., piperidine) (1.1 equiv)

  • Triethylamine (B128534) (Et₃N) (1.2 equiv)

  • Anhydrous Ethanol

  • Standard laboratory glassware and purification supplies (silica gel, solvents)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the halo-nitropyridine (1.0 equiv).

  • Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.

  • Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry

The rates of nucleophilic substitution reactions of nitropyridines can be monitored spectrophotometrically, as the products often have a different UV-Vis absorption spectrum from the reactants.

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the nitropyridine substrate and the nucleophile (e.g., piperidine) in a suitable solvent (e.g., ethanol or acetonitrile) at a constant, known temperature.

  • Reaction Monitoring: In a temperature-controlled cuvette, mix the reactant solutions. The reaction is typically run under pseudo-first-order conditions with a large excess of the nucleophile.

  • Data Acquisition: Record the change in absorbance at a wavelength where the product absorbs strongly and the reactant absorbance is minimal over time using a UV-Vis spectrophotometer.

  • Data Analysis: The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation. The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the nucleophile.

Visualization of Reaction Mechanisms and Workflows

Signaling Pathway: General Mechanism of SNAr on Nitropyridines

SNAr_Mechanism sub Nitropyridine (Ar-LG) mc Meisenheimer Complex [Ar(LG)Nu]- sub->mc + Nu- nuc Nucleophile (Nu-) prod Substituted Product (Ar-Nu) mc->prod - LG- lg Leaving Group (LG-)

Caption: General mechanism of the SNAr reaction on a nitropyridine substrate.

Experimental Workflow for SNAr Synthesis and Analysis

SNAr_Workflow start Reactants: Nitropyridine, Nucleophile, Base, Solvent reaction Reaction Setup (Heating, Stirring) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: A typical experimental workflow for the synthesis and analysis of SNAr products.

Conclusion

References

Comparative Analysis of 1H and 13C NMR Spectra: Pyridine vs. 2-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2-nitropyridine (B88261) reveals significant chemical shift deviations when compared to its parent compound, pyridine (B92270). These differences are primarily attributable to the strong electron-withdrawing nature of the nitro (-NO₂) group. This guide provides a comprehensive comparison of the NMR spectral assignments for both compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their structural elucidation endeavors.

The Influence of the Nitro Group on Chemical Shifts

The introduction of a nitro group at the C-2 position of the pyridine ring induces a notable deshielding effect on the neighboring protons and carbon atoms. This effect, a combination of inductive and resonance effects, withdraws electron density from the aromatic system, causing the nuclei to resonate at a lower field (higher ppm values) compared to unsubstituted pyridine. The most pronounced downfield shifts are observed for the nuclei closest to the nitro substituent.

Quantitative NMR Data Comparison

The following table summarizes the experimental 1H and 13C NMR spectral data for pyridine and this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃). The change in chemical shift (Δδ) highlights the extent of the deshielding effect exerted by the nitro group.

PositionPyridine ¹H δ (ppm)This compound ¹H δ (ppm)Δδ (ppm)Pyridine ¹³C δ (ppm)This compound ¹³C δ (ppm)Δδ (ppm)
28.61--150.0157.0+7.0
37.288.35+1.07123.9124.8+0.9
47.667.95+0.29136.0141.2+5.2
57.287.55+0.27123.9120.9-3.0
68.618.75+0.14150.0151.5+1.5

Note: Data is compiled from various sources and may show slight variations based on experimental conditions.

Analysis of ¹H NMR Data: In this compound, the proton at the 6-position (H-6) experiences the most significant downfield shift, followed by the proton at the 3-position (H-3). This is consistent with the strong deshielding effect of the adjacent nitro group.

Analysis of ¹³C NMR Data: The carbon atom directly attached to the nitro group (C-2) shows the largest downfield shift. Interestingly, the C-5 position in this compound exhibits a slight upfield shift compared to pyridine, which can be attributed to complex resonance effects within the substituted ring system.

Experimental Protocols

A standardized protocol for acquiring high-quality 1H and 13C NMR spectra for small organic molecules like this compound is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • The spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR:

    • A standard single-pulse experiment is used.

    • Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are accumulated for a good signal-to-noise ratio.

  • For ¹³C NMR:

    • A proton-decoupled pulse sequence is employed to simplify the spectrum to singlets for each carbon.

    • A wider spectral width (e.g., 0-200 ppm) is necessary.

    • A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum.

  • Phase and baseline corrections are applied to obtain a clean spectrum.

  • The chemical shifts are referenced to the TMS signal at 0 ppm.

Logical Workflow for NMR Spectral Assignment

The process of assigning the NMR signals of a molecule like this compound follows a logical progression. This workflow ensures an accurate and unambiguous assignment of each proton and carbon atom in the structure.

NMR_Assignment_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Assignment Sample Purified this compound Solvent Deuterated Solvent (CDCl3) with TMS Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Insert Sample H1_Acq 1D ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq 1D ¹³C{¹H} NMR Acquisition Spectrometer->C13_Acq TwoD_Acq 2D NMR (COSY, HSQC) (Optional, for confirmation) Spectrometer->TwoD_Acq H1_Spec ¹H Spectrum: Chemical Shift, Integration, Multiplicity H1_Acq->H1_Spec Process FID C13_Spec ¹³C Spectrum: Chemical Shift, Number of Signals C13_Acq->C13_Spec Process FID Assignment Final Spectral Assignment (δ, J-coupling) TwoD_Acq->Assignment Correlate Signals Compare Compare with Pyridine Data & Predictable Substituent Effects H1_Spec->Compare C13_Spec->Compare Compare->Assignment

Workflow for the NMR spectral assignment of this compound.

This structured approach, combining high-quality data acquisition with a logical analysis of substituent effects, allows for the confident and accurate assignment of the 1H and 13C NMR spectra of this compound and other substituted heteroaromatic compounds.

Unveiling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the precise structural elucidation of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation of 2-nitropyridine (B88261) and its structural isomer, 3-nitropyridine (B142982), providing a clear framework for their differentiation and identification.

Comparative Fragmentation Analysis of Nitropyridine Isomers

The position of the nitro group on the pyridine (B92270) ring significantly influences the fragmentation cascade under electron ionization. While both this compound and 3-nitropyridine have the same molecular weight (124.10 g/mol ), their mass spectra exhibit distinct fingerprints.

The molecular ion peak (M+) for both isomers is observed at an m/z of 124. A key differentiator is the relative abundance of the fragment ions, particularly those resulting from the loss of the nitro group (-NO2) and nitric oxide (-NO).

m/zProposed FragmentThis compound Relative Intensity (%)3-Nitropyridine Relative Intensity (%)
124[M]+100100
94[M - NO]+11.86.1
78[M - NO2]+81.398.2
66[C5H4N - N]+11.2Not prominent
51[C4H3]+42.943.8
50[C4H2]+21.420.9

Fragmentation Pathways: A Visual Representation

The fragmentation of nitropyridines upon electron ionization involves a series of characteristic bond cleavages and rearrangements. The initial loss of the nitro group (NO2) or nitric oxide (NO) is a common feature for nitroaromatic compounds. The subsequent fragmentation of the pyridine ring leads to the formation of smaller, stable ions.

G Figure 1: Proposed Fragmentation Pathway of this compound C5H4N2O2+ (m/z 124) C5H4N2O2+ (m/z 124) C5H4N+ (m/z 78) C5H4N+ (m/z 78) C5H4N2O2+ (m/z 124)->C5H4N+ (m/z 78) -NO2 C5H4NO+ (m/z 94) C5H4NO+ (m/z 94) C5H4N2O2+ (m/z 124)->C5H4NO+ (m/z 94) -NO C4H4+ (m/z 52) C4H4+ (m/z 52) C5H4N+ (m/z 78)->C4H4+ (m/z 52) -HCN C4H3+ (m/z 51) C4H3+ (m/z 51) C4H4+ C4H4+ C4H4+->C4H3+ (m/z 51) -H

Caption: Proposed fragmentation pathway for this compound under EI-MS.

Experimental Protocols

The following provides a general methodology for the analysis of nitropyridine isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve 1 mg of the nitropyridine standard in 1 mL of a suitable volatile solvent such as methanol (B129727) or acetonitrile.

  • Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless, operated in splitless mode.

  • Injector Temperature: 250 °C

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for the separation of these isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-200

The following diagram illustrates a typical workflow for GC-MS analysis.

G Figure 2: General GC-MS Experimental Workflow cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Analysis cluster_3 Data Analysis Dissolution Dissolution Dilution Dilution Dissolution->Dilution Injection Injection Dilution->Injection Separation on Column Separation on Column Injection->Separation on Column Ionization (EI) Ionization (EI) Separation on Column->Ionization (EI) Mass Analyzer (Quadrupole) Mass Analyzer (Quadrupole) Ionization (EI)->Mass Analyzer (Quadrupole) Detector Detector Mass Analyzer (Quadrupole)->Detector Spectrum Generation Spectrum Generation Detector->Spectrum Generation Library Matching Library Matching Spectrum Generation->Library Matching Fragmentation Analysis Fragmentation Analysis Library Matching->Fragmentation Analysis

Caption: A generalized workflow for the GC-MS analysis of nitropyridine isomers.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound in comparison to its 3-isomer. The distinct fragmentation patterns, when coupled with robust experimental protocols, enable confident identification and differentiation, which is critical for quality control, metabolite identification, and various research applications in the chemical and pharmaceutical sciences.

A Comparative Guide to the Synthetic Utility of 2-Nitropyridine and 2-Chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry, the functionalization of the pyridine (B92270) ring is a cornerstone of synthetic strategies aimed at the development of novel pharmaceuticals and functional materials. Among the array of substituted pyridines, 2-halopyridines and 2-nitropyridines serve as key precursors for introducing nucleophiles onto the pyridine scaffold. This guide provides an objective comparison of the advantages of using 2-nitropyridine (B88261) over 2-chloropyridine (B119429) in synthesis, with a focus on their performance in nucleophilic aromatic substitution (SNAr) reactions, supported by available experimental data and detailed protocols.

Executive Summary

The primary advantage of this compound over 2-chloropyridine in nucleophilic aromatic substitution reactions lies in the dual role of the nitro group. It not only functions as a good leaving group but also strongly activates the pyridine ring towards nucleophilic attack. This increased reactivity often translates to milder reaction conditions, faster reaction times, and, in some cases, higher yields compared to its 2-chloro counterpart. The general order of leaving group ability in SNAr reactions further supports this, with the nitro group being a better leaving group than the chloro group (F > NO2 > Cl ≈ Br > I).[1][2]

Reactivity and Mechanism: A Theoretical Framework

The facility of nucleophilic aromatic substitution on a pyridine ring is largely governed by the stability of the intermediate Meisenheimer complex, which is formed upon attack of the nucleophile. The presence of a strongly electron-withdrawing group, such as a nitro group, at the position of substitution (or ortho/para to it) is crucial for stabilizing this intermediate and thus accelerating the reaction.

The nitrogen atom in the pyridine ring is inherently electron-withdrawing, making the 2- and 4-positions more susceptible to nucleophilic attack. When a nitro group is present at the 2-position, its potent electron-withdrawing nature significantly enhances the electrophilicity of the C2 carbon, making it a more favorable site for nucleophilic attack compared to a chlorine atom in the same position.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products 2-X-Pyridine 2-X-Pyridine (X = Cl or NO2) Intermediate Intermediate 2-X-Pyridine->Intermediate Attack of Nu- Nu Nucleophile (Nu-) 2-Nu-Pyridine 2-Nu-Pyridine Intermediate->2-Nu-Pyridine Loss of X- X- Leaving Group (X-) Intermediate->X-

Caption: Generalized mechanism for the nucleophilic aromatic substitution (SNAr) on a 2-substituted pyridine.

Quantitative Data Presentation: A Comparative Analysis

Table 1: Amination of 2-Chloropyridines (Often with Activating Groups)

SubstrateAmine NucleophileConditionsYield (%)Reference
2-ChloropyridinePyrrolidineKF, H₂O, 100°C, 17hGenerally unsatisfactory[3]
2-Chloro-5-nitropyridineMorpholineK₂CO₃, DMF, 100-120°C, 12-24hGood[4]
2-ChloropyrimidineMorpholineKF, H₂O, 100°C, 17h80[3]
2-ChloropyrazineMorpholineKF, H₂O, 100°C, 17h95[3]

Table 2: Amination of Nitropyridines (Nitro Group as Leaving Group or Activator)

SubstrateAmine NucleophileConditionsYield (%)Reference
5-Nitro-2-pyridonePropylamine75°C, CH₃CNHigh[5]
3-Nitro-2-pyridoneVarious amines75°C, CH₃CNModerate to High[5]
2-Amino-5-nitropyridine(precursor to 2-hydroxy)H₂SO₄, HNO₃91.67 (nitration step)

Note: The data in these tables are from different studies with varying reaction conditions and are intended to be illustrative rather than a direct comparison.

Experimental Protocols

Below are detailed methodologies for key experiments involving nucleophilic substitution on 2-chloropyridines and nitropyridines.

Protocol 1: General Procedure for SNAr of 2-Chloropyridine with an Amine

Objective: To synthesize a 2-aminopyridine (B139424) derivative from 2-chloropyridine.

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Amine (e.g., pyrrolidine, morpholine) (1.0 equiv)

  • Potassium fluoride (B91410) (KF) (2.0 equiv)

  • Water

  • Isopropyl acetate (B1210297)

  • Aqueous potassium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vial, add 2-chloropyridine (1.0 equiv), the desired amine (1.0 equiv), and potassium fluoride (2.0 equiv).

  • Add water as the solvent.

  • Seal the vial and heat the reaction mixture to 100°C for 17 hours.[3]

  • After cooling to room temperature, quench the reaction with an aqueous potassium carbonate solution.

  • Extract the product with isopropyl acetate (2x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-aminopyridine.

experimental_workflow_chloro cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 2-Chloropyridine, Amine, and KF in a vial B Add Water as Solvent A->B C Seal and Heat at 100°C for 17h B->C D Cool and Quench with K2CO3 solution C->D E Extract with Isopropyl Acetate D->E F Dry and Concentrate E->F G Column Chromatography F->G

Caption: Experimental workflow for the amination of 2-chloropyridine.

Protocol 2: General Procedure for Amination of a Nitropyridone

Objective: To synthesize an aminopyridine derivative from a nitropyridone, demonstrating the displacement of a nitro group.

Materials:

Procedure:

  • In a suitable reaction vessel, suspend the nitropyridone (1.0 equiv) in acetonitrile.

  • Add the amine (2.0 equiv) to the suspension.

  • Heat the resulting mixture at a specified temperature (e.g., 75°C) for a designated time.[5]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Add isopropanol and concentrate again to remove residual solvent.

  • Purify the crude material by crystallization. For example, dissolve the crude product in isopropanol, cool to 0°C, and add water or isopropyl ether dropwise to induce crystallization.

  • Stir the resulting slurry at 0°C for a few hours, then filter the crystals, wash, and dry.

experimental_workflow_nitro cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Suspend Nitropyridone in Acetonitrile B Add Amine A->B C Heat at 75°C B->C D Remove Acetonitrile C->D E Crystallization from Isopropanol/Water D->E F Filter and Dry E->F

Caption: Experimental workflow for the amination of a nitropyridone.

Logical Relationships and Key Advantages

The decision to use this compound over 2-chloropyridine is often guided by the desired reactivity and the tolerance of the substrate to the reaction conditions. The following diagram illustrates the logical considerations.

logical_relationship cluster_advantages_nitro Advantages of this compound cluster_considerations_chloro Considerations for 2-Chloropyridine Higher_Reactivity Higher Reactivity (Stronger Activation) Milder_Conditions Milder Reaction Conditions Higher_Reactivity->Milder_Conditions Better_LG Better Leaving Group (NO2) Faster_Reactions Faster Reaction Times Better_LG->Faster_Reactions Milder_Conditions->Faster_Reactions Lower_Cost Potentially Lower Cost and Greater Availability Requires_Activation Often Requires Additional Activating Groups Harsher_Conditions May Require Harsher Reaction Conditions

Caption: Logical relationship of advantages of this compound in synthesis.

Conclusion

For synthetic applications requiring the introduction of a nucleophile at the 2-position of the pyridine ring, this compound offers significant advantages over 2-chloropyridine. The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the reaction center, leading to increased reactivity. Furthermore, the nitro group itself is a more effective leaving group than chlorine in nucleophilic aromatic substitution reactions. These factors often allow for the use of milder reaction conditions and can result in shorter reaction times and improved yields. While 2-chloropyridine remains a valuable and often more economical starting material, its lower reactivity may necessitate the presence of other activating groups or more forcing conditions. The choice between these two precursors will ultimately depend on the specific requirements of the synthesis, including the nature of the nucleophile, the desired reaction conditions, and economic considerations. However, for challenging nucleophilic substitutions or when mild conditions are paramount, this compound stands out as a superior reagent.

References

A Comparative Guide to Catalytic Systems for the Reduction of 2-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of 2-nitropyridine (B88261) to 2-aminopyridine (B139424) is a pivotal transformation in the synthesis of numerous pharmaceuticals and fine chemicals. The selection of an appropriate catalytic system is crucial for achieving high yields, selectivity, and operational efficiency. This guide provides an objective comparison of various catalytic systems for this reduction, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts for the reduction of this compound is evaluated based on key performance indicators such as product yield, reaction time, temperature, and pressure. The following table summarizes the performance of prominent catalytic systems.

Catalytic SystemCatalyst LoadingHydrogen SourceSolventTemperature (°C)Pressure (atm)Reaction Time (h)Yield of 2-Aminopyridine (%)Selectivity
Pd/C 5-10 mol%H₂ gas or Transfer agentsMethanol (B129727), Ethanol, Ethyl acetate25-801 - 501 - 1285-98High, potential for dehalogenation
Raney® Nickel SlurryH₂ gas or Transfer agentsMethanol, Ethanol25-1001 - 1002 - 2490-99High, generally tolerant to halogens
PtO₂ (Adams' catalyst) 1-5 mol%H₂ gasAcetic acid, Ethanol25-801 - 704 - 1690-97High, effective for pyridine (B92270) ring saturation
Gold-based (e.g., Au/TiO₂) 0.5-2 mol%H₂ gas or Transfer agentsMethanol, THF25-1001 - 103 - 2480-95High, good functional group tolerance
Ionic Liquid-supported VariesH₂ gas or Transfer agentsIonic Liquid/Co-solvent25-1201 - 504 - 4875-90Moderate to High, catalyst recyclability

Experimental Workflow

The general experimental workflow for the catalytic reduction of this compound involves the following key steps, as illustrated in the diagram below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A This compound D Combine Reactants A->D B Catalyst B->D C Solvent C->D E Introduce H₂ Source D->E F Reaction under Controlled Temperature & Pressure E->F G Filter Catalyst F->G H Solvent Evaporation G->H I Purification H->I J Characterization I->J

General workflow for the catalytic reduction of this compound.

Detailed Experimental Protocols

Palladium on Carbon (Pd/C) Catalyzed Reduction

Palladium on carbon is a widely used and highly effective catalyst for the hydrogenation of nitroarenes, generally providing excellent yields under mild conditions.[1][2]

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate, is added 10% Pd/C (typically 5-10 mol% Pd).

  • The flask is sealed, and the atmosphere is replaced with hydrogen gas using a balloon or by connecting to a hydrogenation apparatus. For larger-scale reactions, a pressure reactor is recommended.

  • The reaction mixture is stirred vigorously at room temperature or heated to a desired temperature (e.g., 40-60 °C).

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably wetted with a solvent.

  • The filtrate is concentrated under reduced pressure to afford the crude 2-aminopyridine.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Raney® Nickel Catalyzed Reduction

Raney® Nickel is a cost-effective and highly active catalyst for the reduction of nitro compounds and is often preferred for substrates containing halogens to avoid dehalogenation.[2][3]

Experimental Protocol:

  • In a hydrogenation reactor, a suspension of this compound (1.0 eq) and Raney® Nickel (as a slurry in water or ethanol) in methanol is prepared.

  • The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 50-100 psi).

  • The reaction mixture is stirred vigorously at room temperature or heated to a specified temperature (e.g., 50-80 °C).

  • The progress of the reaction is monitored by TLC, GC, or LC-MS.

  • Upon completion, the reaction mixture is carefully filtered to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is highly pyrophoric when dry and must be handled with extreme care under a wet or inert atmosphere.

  • The filtrate is concentrated under reduced pressure to yield the crude 2-aminopyridine.

  • Purification is achieved by column chromatography or recrystallization.

A specific procedure for a related compound, 2-hydrazino-3-fluoro-5-chloropyridine, involves using Raney nickel catalyst in methanol at room temperature for 12 hours under H₂ gas, resulting in a purity of 98.5% for the corresponding aminopyridine.[4] Another general method for nitroarenes involves using Raney nickel with formic acid as a hydrogen transfer agent at room temperature, with reaction times of 10-30 minutes and yields of 80-90%.[3]

Platinum(IV) Oxide (PtO₂) Catalyzed Reduction

Platinum(IV) oxide, also known as Adams' catalyst, is a versatile catalyst for the hydrogenation of various functional groups, including the reduction of pyridines to piperidines, often in acidic media.[5]

Experimental Protocol:

  • A solution of this compound (1.0 eq) is prepared in a solvent such as glacial acetic acid or ethanol.

  • PtO₂ (1-5 mol%) is added to the solution in a high-pressure reactor.

  • The reactor is sealed and pressurized with hydrogen gas to the desired pressure (e.g., 50-70 bar).

  • The reaction is stirred at room temperature or a moderately elevated temperature until the reaction is complete, as monitored by an appropriate analytical technique.

  • After the reaction, the catalyst is removed by filtration.

  • If acetic acid is used as the solvent, it is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

  • The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated to give the crude product.

  • Purification is performed by column chromatography or recrystallization.

A general procedure for the hydrogenation of substituted pyridines using PtO₂ involves glacial acetic acid as the solvent and a hydrogen pressure of 50-70 bar at room temperature for 6-10 hours.[6]

Gold-Based Catalyzed Reduction

Supported gold nanoparticles have emerged as highly selective catalysts for the reduction of nitro compounds, often exhibiting excellent functional group tolerance.[7][8]

Experimental Protocol:

  • A mixture of this compound (1.0 eq) and a supported gold catalyst (e.g., Au/TiO₂, 0.5-2 mol%) is suspended in a suitable solvent (e.g., methanol, THF).

  • A hydrogen source, such as hydrogen gas or a transfer hydrogenation agent (e.g., NaBH₄, Et₃SiH), is introduced.

  • The reaction is stirred at a specified temperature (e.g., 25-80 °C) and pressure (if using H₂ gas).

  • Reaction progress is monitored by TLC, GC, or LC-MS.

  • Upon completion, the solid catalyst is separated by filtration.

  • The solvent is removed under reduced pressure.

  • The resulting crude product is purified by standard methods such as column chromatography.

Ionic Liquid-Supported Catalysis

Ionic liquids can serve as both the solvent and a support for the catalyst, facilitating catalyst recovery and reuse.[9][10]

Experimental Protocol:

  • This compound is dissolved in an ionic liquid or a mixture of an ionic liquid and a co-solvent.

  • The catalyst (e.g., a palladium or rhodium complex dissolved in the ionic liquid, or nanoparticles dispersed in it) is added.

  • A hydrogen source (H₂ gas or a transfer agent) is introduced.

  • The reaction is carried out under controlled temperature and pressure.

  • After the reaction is complete, the product is typically extracted with a solvent that is immiscible with the ionic liquid (e.g., diethyl ether, hexane).

  • The ionic liquid phase containing the catalyst can be recovered and potentially reused for subsequent reactions.

  • The extracted product is purified by conventional techniques.

Conclusion

The choice of a catalytic system for the reduction of this compound is a multifaceted decision that depends on factors such as cost, desired selectivity, available equipment, and safety considerations.

  • Palladium on carbon offers high yields under mild conditions but may not be suitable for substrates with sensitive halogen substituents.

  • Raney® Nickel is a cost-effective and robust catalyst that is often preferred in industrial settings and for halogenated substrates, though its pyrophoric nature requires careful handling.

  • Platinum(IV) oxide is a powerful catalyst, particularly effective for complete saturation of the pyridine ring if desired, but typically requires higher pressures.

  • Gold-based catalysts provide excellent chemoselectivity and functional group tolerance, making them suitable for complex molecules, although the catalyst cost can be higher.

  • Ionic liquid-supported systems offer the advantage of catalyst recyclability, contributing to a more sustainable process, but may require more specialized reaction and work-up conditions.

Researchers and process chemists should carefully evaluate these factors and consult the provided experimental protocols as a starting point for optimizing the reduction of this compound in their specific context. Further screening and optimization of reaction conditions are often necessary to achieve the desired outcome with high efficiency and purity.

References

Validating the Three-Dimensional Architecture of 2-Nitropyridine Derivatives: A Comparative Guide Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. X-ray crystallography remains the gold standard for elucidating the atomic-level structure of crystalline compounds, providing unequivocal evidence of molecular geometry, conformation, and intermolecular interactions. This guide offers an objective comparison of the structural parameters of several 2-nitropyridine (B88261) derivatives, validated by single-crystal X-ray diffraction, and supported by other experimental and theoretical data.

The this compound scaffold is a key component in a variety of organic molecules with significant biological and pharmaceutical properties. The electronic and steric effects of the nitro group, combined with other substituents on the pyridine (B92270) ring, can profoundly influence the molecule's shape and its interactions with biological targets. Therefore, accurate structural validation is paramount for rational drug design and development.

Comparative Crystallographic Data of this compound Derivatives

The following table summarizes the key crystallographic and geometric parameters for a selection of this compound derivatives. This data allows for a direct comparison of how different substituents impact the crystal packing, unit cell dimensions, and key molecular geometries, such as the planarity of the pyridine ring and the orientation of the nitro group.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Key Torsion Angle (°C-C-N-O)
This compoundC₅H₄N₂O₂MonoclinicP2₁/c3.88914.1569.77198.79-
2-Amino-3-nitropyridine (B1266227)C₅H₅N₃O₂MonoclinicP2₁/c7.2916.80812.185104.38-1.7
2-Amino-5-nitropyridineC₅H₅N₃O₂MonoclinicP2₁/n7.59811.9686.03596.08-
2-Chloro-5-nitropyridineC₅H₃ClN₂O₂MonoclinicP2₁/c3.84311.72213.92197.47-
2-(2-Methoxyphenoxy)-3-nitropyridine[1]C₁₂H₁₀N₂O₄MonoclinicP2₁/c7.50177.154220.636991.878-6.45

Comparison with Theoretical and Spectroscopic Data

Beyond X-ray crystallography, other techniques provide valuable complementary data for structural validation. Theoretical calculations, such as Density Functional Theory (DFT), can predict molecular geometries, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide information about the chemical environment of atoms in solution.

A study on 2-amino-3-nitropyridine provides an excellent example of a comparative analysis.[2] The geometric parameters obtained from single-crystal X-ray diffraction were compared with those calculated using DFT (B3LYP/6-311++G(d,p)) and ab initio (MP2/6-311++G(d,p)) methods. The results showed good agreement between the experimental and theoretical values for bond lengths and angles, providing a high degree of confidence in the determined structure.[2]

Table of Comparison for 2-Amino-3-nitropyridine: Experimental vs. Theoretical Bond Lengths (Å) [2]

BondX-rayDFT (B3LYP)Ab initio (MP2)
N1-C21.3531.3611.365
C2-N31.3211.3281.332
C3-C41.4231.4281.432
C4-C51.3671.3731.377
C5-C61.3811.3871.391
C6-N11.3341.3411.345
C3-N71.4421.4481.452
N7-O81.2331.2391.243
N7-O91.2281.2341.238

While a direct comparison of X-ray and NMR data for a single this compound derivative was not found in the immediate literature, it is a common practice in structural biology and medicinal chemistry. X-ray crystallography provides a static picture of the molecule in the solid state, whereas NMR spectroscopy reveals the average structure and dynamics in solution.[3][4] Discrepancies between the two can indicate conformational flexibility, which is often crucial for biological activity.

Experimental Protocols

The validation of a this compound derivative's structure by X-ray crystallography follows a well-defined workflow, from crystal growth to structure refinement.

Crystallization of this compound Derivatives

Obtaining high-quality single crystals is often the most critical and challenging step.[5][6][7][8] Common techniques for the crystallization of organic compounds include:

  • Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly.[9] This can be controlled by covering the container with a perforated film.

  • Slow Cooling: A saturated solution is prepared in a hot solvent and then allowed to cool down slowly to room temperature, followed by further cooling in a refrigerator or ice bath.[7]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.[9]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[9]

The choice of solvent is crucial and often determined empirically. Common solvents for pyridine derivatives include ethanol, methanol, acetone, and ethyl acetate, sometimes in combination with water or hexane (B92381) as an anti-solvent.

Single-Crystal X-ray Diffraction: Data Collection and Structure Refinement

Once a suitable single crystal is obtained, the following steps are undertaken to determine its structure:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[10]

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The crystal is rotated, and the diffraction pattern is recorded on a detector.[1][10]

  • Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of the individual reflections.

  • Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Visualizing the Workflow and Logical Relationships

To better illustrate the processes involved in validating the structure of this compound derivatives, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography cluster_analysis Structural Analysis & Comparison Start Starting Materials Synthesis Chemical Synthesis of This compound Derivative Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Selection Single Crystal Selection Crystallization->Selection Mounting Crystal Mounting Selection->Mounting DataCollection X-ray Data Collection Mounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation FinalStructure Final 3D Structure Validation->FinalStructure Comparison Comparison with Spectroscopic & Theoretical Data FinalStructure->Comparison G Xray X-ray Crystallography Structure Validated 3D Structure Xray->Structure Solid-State Geometry NMR NMR Spectroscopy NMR->Structure Solution-State Conformation DFT Theoretical Calculations (DFT) DFT->Structure Theoretical Geometry

References

A Comparative Guide to the Quantitative Analysis of 2-Nitropyridine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactants, intermediates, and products is critical for reaction monitoring, yield optimization, and quality control. 2-Nitropyridine (B88261) is a key building block in the synthesis of various pharmaceutical compounds and functional materials. This guide provides an objective comparison of common analytical techniques for the quantitative analysis of this compound in complex reaction mixtures, supported by experimental data and detailed protocols.

The primary methods evaluated are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and UV-Vis Spectrophotometry. Each technique offers distinct advantages and is suited for different analytical requirements, from high-throughput screening to absolute purity determination.

Performance Comparison of Analytical Methods

The selection of an analytical method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and the need for structural confirmation. The following table summarizes the typical performance characteristics of each technique for the analysis of nitropyridine and related compounds.

Validation ParameterHPLCGC-MSqNMRUV-Vis Spectrophotometry
Linearity (R²) > 0.999[1][2]> 0.996[1][2]Excellent (Direct Proportionality)[3][4]> 0.998[1]
Accuracy (% Recovery) 98-102%[1]89-101%[1]High (Primary Ratio Method)[3]97-103% (Estimated)[1]
Precision (% RSD) < 2%[1]< 3%[1]1-3%< 5% (Estimated)[1]
Limit of Detection (LOD) ppm to ppb range[3]~0.006 mg/kg (for pyridine)[1]0.1 - 1%[3]~0.5 µg/mL (Estimated)[1]
Limit of Quantitation (LOQ) ppb to low ppm range[3]~0.02 mg/kg (for pyridine)[1]0.3 - 3%[3]~1.5 µg/mL (Estimated)[1]
Structural Information Limited (unless coupled with MS)[3]Yes (Mass Spectrum)Yes (Detailed Structure)[3]Very Limited
Reference Standard Required for quantification[3]Required for quantificationNot required for purity (Internal Standard needed for concentration)[3]Required for quantification

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and versatile technique for separating and quantifying components in a liquid mixture. It is particularly well-suited for non-volatile or thermally labile compounds, making it a robust choice for many reaction mixtures containing this compound.

Experimental Protocol: HPLC-UV

A validated reverse-phase HPLC method is effective for determining the concentration of this compound and monitoring the progress of a reaction.[5][6][7]

  • Instrumentation & Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with an acid modifier like 0.1% formic acid to ensure good peak shape.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where this compound has strong absorbance (e.g., determined by scanning a standard solution).

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately pipette a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Add a known concentration of an internal standard (a non-interfering, stable compound).

    • Dilute the mixture with the mobile phase to a final volume that falls within the linear range of the calibration curve.

    • Filter the solution through a 0.45 µm syringe filter before injection to remove particulate matter.[3]

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for a series of standards.

    • Calculate the concentration of this compound in the reaction sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for analyzing volatile and thermally stable compounds.[8] When coupled with a mass spectrometer, it provides excellent sensitivity and selectivity, along with structural information from the mass spectrum, which is invaluable for identifying byproducts in a reaction mixture.

Experimental Protocol: GC-MS

This protocol is suitable for quantifying this compound, assuming it is sufficiently volatile and stable at the temperatures used.

  • Instrumentation & Conditions:

    • Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).[1]

    • Carrier Gas: Helium or Hydrogen.[1]

    • Injector Temperature: 250 °C.[9]

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C. This program should be optimized to separate this compound from the solvent and other reaction components.

    • MS Detection: Use Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor the molecular ion (m/z 124) and other characteristic fragment ions for this compound.[9]

  • Sample Preparation:

    • Follow a similar procedure as for HPLC, using a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) for dilution.

    • An internal standard that is structurally similar and does not co-elute with other components should be used (e.g., a deuterated analog or another stable pyridine (B92270) derivative).[10]

  • Data Analysis:

    • Quantification is based on the ratio of the integrated peak area of the target ion for this compound to that of the internal standard, using a calibration curve prepared in the same manner.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of purity and concentration without the need for a specific reference standard of the analyte itself.[3] Its signal intensity is directly proportional to the number of atomic nuclei, providing an absolute measure of quantity.[3][4]

Experimental Protocol: ¹H-qNMR

This protocol outlines a general procedure for determining the concentration of this compound in a reaction mixture using a certified internal standard.

  • Instrumentation & Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Key Acquisition Parameters:

      • A 90° pulse angle.

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation.

      • Sufficient number of scans to achieve a high signal-to-noise ratio.

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the reaction mixture into a vial.

    • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.[4]

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Transfer the solution to an NMR tube.

  • Data Analysis:

    • Integrate a well-resolved, characteristic peak of this compound and a peak from the internal standard.

    • The concentration of this compound is calculated using the following equation[4]: P_sample = (I_sample / I_ref) * (N_ref / N_sample) * (M_sample / M_ref) * (m_ref / m_sample) * P_ref Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = Mass, P = Purity. 'sample' refers to this compound and 'ref' to the internal standard.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for quantitative analysis.[11] Its main limitation is a lack of specificity; any compound in the reaction mixture that absorbs at the same wavelength as this compound will interfere with the measurement. It is best suited for simple, clean reaction mixtures.

Experimental Protocol: UV-Vis

This method relies on the Beer-Lambert law, where absorbance is directly proportional to concentration.

  • Instrumentation & Conditions:

    • Instrument: A dual-beam UV-Vis Spectrophotometer.

    • Solvent: A suitable non-absorbing solvent (e.g., ethanol, methanol, or a buffered aqueous solution).[1]

    • Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of pure this compound across the UV-Vis range (approx. 200-800 nm).

  • Sample Preparation:

    • Prepare a series of standard solutions of pure this compound of known concentrations in the chosen solvent.

    • Prepare the reaction mixture sample by diluting it accurately with the same solvent to ensure the absorbance reading falls within the linear range of the instrument (typically 0.1-1.0 AU).

  • Data Analysis:

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a calibration curve of absorbance versus concentration.

    • Measure the absorbance of the diluted reaction mixture sample and determine its concentration from the calibration curve. The concentration in the original mixture is then calculated by accounting for the dilution factor.

Visualizing the Workflow and Comparison

To better illustrate the analytical process and the decision-making involved, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Reaction Mixture Aliquot B Add Internal Standard A->B C Dilute with Solvent B->C D Filter (HPLC) / Derivatize (GC, if needed) C->D E Inject into HPLC or GC D->E F Chromatographic Separation E->F G Detection (UV, FID, or MS) F->G H Generate Chromatogram G->H I Integrate Peak Areas H->I J Calculate Concentration via Calibration Curve I->J

Caption: General experimental workflow for chromatographic analysis (HPLC/GC).

G node_rect node_rect start Select Analysis Method q1 Need Absolute Purity or Structural Confirmation? start->q1 q2 High Sensitivity & Selectivity Required? q1->q2 No ans_qnmr qNMR q1->ans_qnmr Yes q3 Is the Reaction Mixture Simple & Clean? q2->q3 No ans_hplc_gc HPLC or GC-MS q2->ans_hplc_gc Yes ans_uv UV-Vis Spectrophotometry q3->ans_uv Yes ans_no_uv UV-Vis Not Suitable q3->ans_no_uv No

Caption: Logical guide for selecting an appropriate analytical method.

Conclusion: An Orthogonal Approach

No single analytical method is universally superior; the optimal choice depends on the specific requirements of the analysis. HPLC and GC-MS offer an excellent balance of sensitivity, selectivity, and throughput, making them ideal for routine reaction monitoring and quality control. qNMR stands out for its ability to provide absolute quantification and structural verification without a specific analyte standard, rendering it invaluable for primary characterization and validation. UV-Vis spectrophotometry, while less specific, offers a rapid and cost-effective solution for simple matrices.

For comprehensive and reliable analysis, especially in a drug development setting, an orthogonal approach is recommended. Using a highly sensitive method like HPLC or GC-MS for routine quantification, complemented by qNMR for definitive purity assessment and structural confirmation of this compound and any isolated impurities, ensures the generation of robust and defensible data.

References

Safety Operating Guide

Proper Disposal of 2-Nitropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In the event of a spill or exposure, consult your institution's emergency procedures and the Safety Data Sheet (SDS) for 2-Nitropyridine immediately. This document provides a comprehensive overview of the proper disposal procedures for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.

Safety and Hazard Summary

This compound is a hazardous chemical that requires careful handling and disposal. It is classified as toxic if swallowed, harmful in contact with skin, and can cause serious skin and eye irritation.[1][2][3] Inhalation may also lead to respiratory irritation.[1][2][3] All personnel handling this compound must be thoroughly familiar with its hazards and the appropriate safety precautions.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH301Toxic if swallowed[1][3]
Acute Toxicity, DermalH312Harmful in contact with skin[1][3]
Skin IrritationH315Causes skin irritation[1][3]
Eye IrritationH319Causes serious eye irritation[1][3]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][3]

Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[4][5][6] It is crucial to follow all local, regional, and national regulations governing chemical waste.[5]

Materials Required:

  • Personal Protective Equipment (PPE):

    • Nitrile gloves

    • Safety goggles or face shield

    • Lab coat

  • Waste Container:

    • A clearly labeled, sealable, and compatible container for hazardous waste.

  • Spill Kit:

    • Inert absorbent material (e.g., vermiculite, sand)

    • Broom and dustpan or other tools for collecting solid waste

    • Sealable bags for spill cleanup materials

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.

  • Waste Segregation:

    • Collect pure this compound waste and solutions containing this compound in a designated hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," "this compound," and the relevant hazard pictograms (e.g., skull and crossbones, exclamation mark).

    • Include the accumulation start date on the label.

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[6][7]

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and strong acids.[4]

  • Spill Management:

    • In case of a spill, evacuate the immediate area if necessary.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep up the absorbed material and place it in a sealed bag.[4]

    • Dispose of the cleanup materials as hazardous waste in the designated this compound waste container.

  • Arranging for Disposal:

    • Once the waste container is full or the accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

    • For transportation, this compound is classified as UN2811, "Toxic solid, organic, n.o.s.", Hazard Class 6.1, Packing Group III.[5]

Disposal Workflow

This compound Disposal Workflow A Start: Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Compatible Container B->C D Store Sealed Container in Designated Waste Area C->D E Spill Occurs? D->E F Contain and Clean Spill with Inert Absorbent E->F Yes H Contact EHS for Waste Pickup and Disposal E->H No G Dispose of Cleanup Materials as Hazardous Waste F->G G->C I End: Waste Properly Disposed H->I

Caption: A flowchart illustrating the key steps for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.